Dclk1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H32N8O3S |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
2-N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-6-N-(2-propan-2-ylsulfonylphenyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C26H32N8O3S/c1-17(2)38(35,36)22-8-6-5-7-20(22)29-25-23-24(28-16-27-23)31-26(32-25)30-19-10-9-18(15-21(19)37-4)34-13-11-33(3)12-14-34/h5-10,15-17H,11-14H2,1-4H3,(H3,27,28,29,30,31,32) |
InChI Key |
ILBZLLHFIMKVOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2NC=N3)NC4=C(C=C(C=C4)N5CCN(CC5)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
DCLK1-IN-2: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical player in the landscape of oncology. Identified as a serine/threonine kinase, DCLK1 is overexpressed in a multitude of human cancers, including colorectal, pancreatic, gastric, and renal cell carcinoma[1]. Its expression is often correlated with poor patient prognosis, underscoring its significance as a therapeutic target[1]. DCLK1 is not only a marker for cancer stem cells (CSCs) but also an active participant in key oncogenic signaling pathways that drive tumor progression, metastasis, and therapy resistance[2][3][4]. DCLK1-IN-2, a selective inhibitor of DCLK1, represents a promising tool for dissecting the kinase's function and a potential lead for novel anti-cancer therapeutics. This document provides an in-depth technical overview of the mechanism of action of DCLK1 inhibitors, with a focus on the well-characterized compound DCLK1-IN-1, which serves as a proxy for understanding the therapeutic potential of targeting DCLK1.
Core Mechanism of Action
DCLK1-IN-1, a potent and selective chemical probe, exerts its anti-cancer effects by directly binding to the kinase domain of DCLK1, thereby inhibiting its catalytic activity[1]. This inhibition disrupts the downstream signaling cascades that are aberrantly activated in cancer cells, leading to a reduction in cell proliferation, migration, invasion, and the attenuation of cancer stem cell-like properties[2][5][6].
Quantitative Efficacy of DCLK1 Inhibition
The potency and efficacy of DCLK1 inhibition have been quantified across various experimental models. The data below summarizes key findings for the selective inhibitor DCLK1-IN-1.
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Kd) | 109 nM | Recombinant DCLK1 protein | [1] |
| KINOMEscan IC50 | 9.5 nM | In vitro kinase panel | [1] |
| Kinase Inhibition (IC50) | 143 nM | In vitro DCLK1 kinase assay | [3] |
| Cell Growth IC50 | 3.842 µM | HCT116 (Colorectal Cancer) | [3] |
| Cell Growth IC50 | 3.620 µM | hCRC#1 (Colorectal Cancer) | [3] |
| Cell Growth IC50 | ~22 to 35 µM | ACHN, 786-O, CAKI-1 (Renal Cell Carcinoma) | [5] |
Impact on Cellular Processes
Treatment of cancer cells with DCLK1 inhibitors has been shown to significantly impact several key cellular processes that are fundamental to cancer progression.
| Cellular Process | Effect of DCLK1 Inhibition | Cancer Model | Reference |
| Proliferation | Reduced | Head and Neck Squamous Cell Carcinoma, Renal Cell Carcinoma | [2][5] |
| Colony Formation | Significantly Reduced | Head and Neck Squamous Cell Carcinoma, Renal Cell Carcinoma | [2][5] |
| Migration & Invasion | Reduced | Head and Neck Squamous Cell Carcinoma, Renal Cell Carcinoma | [2][5][6] |
| Apoptosis | Increased | Colorectal Cancer | [3] |
| Stemness | Potently Inhibited | Renal Cell Carcinoma | [5][7] |
| Anchorage-Independent Growth | Decreased | Head and Neck Squamous Cell Carcinoma | [2] |
Signaling Pathways Modulated by DCLK1 Inhibition
DCLK1 functions as a central node in a complex network of signaling pathways that are crucial for tumorigenesis. Inhibition of DCLK1 kinase activity leads to the downregulation of these pro-survival and pro-metastatic pathways.
References
- 1. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity [mdpi.com]
- 6. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 7. researchgate.net [researchgate.net]
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Function of Dclk1-IN-1
This technical guide provides a detailed examination of Dclk1-IN-1, a selective inhibitor of Doublecortin Like Kinase 1 (DCLK1). This document synthesizes current research findings to elaborate on its function, mechanism of action, and its effects in cancer biology, with a focus on quantitative data and experimental methodologies.
Introduction to DCLK1
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that has emerged as a significant target in cancer research.[1][2] Initially identified for its role in neuronal migration, DCLK1 is now recognized as a marker for cancer stem cells in a variety of solid tumors, including pancreatic, colorectal, and renal cancers.[3][4][5] Overexpression of DCLK1 is frequently observed in malignant tissues and is often associated with poor prognosis and advanced disease.[2][6] DCLK1 is implicated in key oncogenic processes such as tumor initiation, metastasis, and resistance to therapy.[6][7][8] Its function is linked to the regulation of multiple signaling pathways that control cell proliferation, survival, and motility.[9][10][11]
Dclk1-IN-1: A Selective Chemical Probe
Dclk1-IN-1 is a potent and selective, in vivo-compatible chemical probe designed to inhibit the kinase activity of DCLK1.[1][12] It was developed through a combination of chemoproteomic profiling and structure-based design to provide a tool for studying the biological roles of DCLK1 and validating it as a therapeutic target.[1][2] Dclk1-IN-1 demonstrates high selectivity for DCLK1 and its close homolog DCLK2 over other kinases, making it a valuable tool for elucidating the specific functions of DCLK1 kinase activity in cancer.[12]
Mechanism of Action
Dclk1-IN-1 functions as an ATP-competitive inhibitor, binding to the kinase domain of DCLK1 and blocking its phosphotransferase activity. By inhibiting DCLK1, Dclk1-IN-1 modulates downstream signaling pathways involved in cancer progression. A key demonstrated effect is the strong inhibition of DCLK1 autophosphorylation at Serine 337.[4] The inhibition of DCLK1's kinase activity has been shown to impact pathways associated with cell motility, cancer stemness, and the tumor immune microenvironment.[1][4]
Data Presentation: Quantitative Analysis of Dclk1-IN-1
The following tables provide a summary of the quantitative data available for Dclk1-IN-1, facilitating a clear comparison of its potency and pharmacokinetic properties.
Table 1: In Vitro and Cellular Potency of Dclk1-IN-1
| Target | Assay Type | IC50 (nM) | Notes |
| DCLK1 | Binding Assay | 9.5 | [12] |
| DCLK1 | Kinase Assay | 57.2 | At 50 µM ATP[12] |
| DCLK2 | Binding Assay | 31 | [12] |
| DCLK2 | Kinase Assay | 103 | At 100 µM ATP[12] |
| DCLK1 | Cellular Target Engagement (HCT116 cells) | 279 | [12] |
Table 2: Pharmacokinetic Profile of Dclk1-IN-1 in Mice
| Parameter | Value | Route of Administration |
| Half-life (t½) | 2.09 hours | Oral[12] |
| Area Under the Curve (AUC) | 5506 h*ng/mL | Oral[12] |
| Oral Bioavailability | 81% | Oral[12] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of Dclk1-IN-1.
In Vitro Kinase Assay
Objective: To determine the 50% inhibitory concentration (IC50) of Dclk1-IN-1 against purified DCLK1 and DCLK2 kinases.
Methodology:
-
A reaction mixture containing the purified recombinant DCLK1 or DCLK2 kinase domain, a peptide substrate, and varying concentrations of Dclk1-IN-1 is prepared in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ³³P-labeled ATP at a concentration near the Km for each respective kinase (50 µM for DCLK1, 100 µM for DCLK2).[1][12]
-
The reaction is incubated at 30°C for a specified time, allowing for the phosphorylation of the substrate.
-
The reaction is terminated, and the phosphorylated substrate is separated from the remaining ATP, typically using phosphocellulose paper and washing steps.
-
The amount of ³³P incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of kinase inhibition is calculated relative to a DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.
Patient-Derived Organoid (PDO) Viability Assay
Objective: To assess the effect of Dclk1-IN-1 on the viability of clinically relevant, patient-derived pancreatic cancer organoids.
Methodology:
-
Human pancreatic ductal adenocarcinoma (PDAC) organoids are cultured in Matrigel domes with a specialized growth medium.
-
Organoids are treated with a range of concentrations of Dclk1-IN-1 or a negative control compound for an extended period (e.g., 12 days).[13]
-
Cell viability is assessed using a 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D) which measures the intracellular ATP levels.
-
Luminescence is measured using a plate reader, and the data is normalized to DMSO-treated control organoids to determine the percentage of viability.
Western Blotting for DCLK1 Phosphorylation
Objective: To confirm the target engagement of Dclk1-IN-1 in a cellular context by measuring the phosphorylation of DCLK1.
Methodology:
-
Human renal cell carcinoma (RCC) cell lines are treated with Dclk1-IN-1 at various concentrations for a defined period.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein concentration in the lysates is determined using a BCA assay to ensure equal loading.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated DCLK1 (pSer337) and an antibody for total DCLK1 as a loading control.[4]
-
Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The band intensities are quantified, and the ratio of phosphorylated DCLK1 to total DCLK1 is calculated.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to Dclk1-IN-1.
References
- 1. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a selective inhibitor of doublecortin like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Dclk1-IN-1: A Selective Inhibitor of Doublecortin-Like Kinase 1 for Research and Drug Development
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of Dclk1-IN-1, a selective and potent inhibitor of Doublecortin-Like Kinase 1 (DCLK1). DCLK1 has emerged as a critical regulator in various cancers, where it is often overexpressed and associated with poor prognosis.[1] It functions as a cancer stem cell (CSC) marker and plays a pivotal role in promoting tumorigenesis, metastasis, and therapy resistance.[2] Dclk1-IN-1 was developed through chemoproteomic profiling and structure-based design as the first selective, in-vivo compatible chemical probe for the DCLK1 kinase domain, offering a valuable tool to investigate DCLK1 biology and its therapeutic potential.[3]
This guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the inhibitor's mechanism of action, quantitative data on its activity, and comprehensive experimental protocols for its characterization.
Mechanism of Action and Selectivity
Dclk1-IN-1 is a potent and selective inhibitor of the DCLK1 and DCLK2 kinases.[4] It functions as an ATP-competitive inhibitor, binding to the kinase domain of DCLK1.[5] The selectivity of Dclk1-IN-1 is a key feature, with no significant activity observed against other kinases such as ERK5, ACK, and LRRK2 at concentrations up to 10 µM.[6]
Kinase Inhibition Profile
The inhibitory activity of Dclk1-IN-1 has been extensively characterized using various biochemical and cellular assays. The following tables summarize the quantitative data, providing a clear comparison of its potency against DCLK1 and its close homolog DCLK2, as well as its cellular target engagement.
| Assay Type | Target | IC50 (nM) | ATP Concentration | Reference |
| KINOMEscan Binding Assay | DCLK1 | 9.5 | N/A | [3] |
| ³³P-ATP Kinase Assay | DCLK1 | 57 | 50 µM | [3][5] |
| NanoBRET Cellular Target Engagement | DCLK1 (in HCT116 cells) | 279 | N/A | [3] |
Table 1: Inhibitory Activity of Dclk1-IN-1 against DCLK1. This table summarizes the half-maximal inhibitory concentration (IC50) of Dclk1-IN-1 against DCLK1 in different assay formats.
| Assay Type | Target | IC50 (nM) | ATP Concentration | Reference |
| KINOMEscan Binding Assay | DCLK2 | 31 | N/A | [4] |
| ³³P-ATP Kinase Assay | DCLK2 | 103 | 100 µM | [5] |
Table 2: Inhibitory Activity of Dclk1-IN-1 against DCLK2. This table shows the IC50 values of Dclk1-IN-1 against DCLK2, a close homolog of DCLK1.
Cellular Activity
The biological effects of Dclk1-IN-1 have been evaluated in various cancer cell lines and patient-derived organoids.
| Cell Line/Model | Assay | Effect | IC50 (µM) | Reference |
| HCT116 (Colorectal Cancer) | Cell Growth | Reduction | 3.842 | [7] |
| hCRC#1 (Colorectal Cancer) | Cell Growth | Reduction | 3.620 | [7] |
| ACHN, 786-O, CAKI-1 (Renal Cell Carcinoma) | Proliferation (MTT Assay) | Little effect | ~22-35 | [6] |
| ACHN, 786-O, CAKI-1 (Renal Cell Carcinoma) | Colony Formation | Strong inhibition | Effective at 1 µM | [6] |
| Patient-Derived PDAC Organoids | Antiproliferation | Pronounced effect | Not specified | [8] |
Table 3: Cellular Effects of Dclk1-IN-1. This table summarizes the impact of Dclk1-IN-1 on various cancer cell lines and patient-derived models.
DCLK1 Signaling Pathways
DCLK1 is implicated in several critical signaling pathways that drive cancer progression. Understanding these pathways is crucial for elucidating the mechanism of action of Dclk1-IN-1.
Figure 1: DCLK1 Signaling Pathways. This diagram illustrates the central role of DCLK1 in integrating upstream signals to regulate downstream pathways involved in cancer progression, including Notch, Wnt/β-catenin, and NF-κB, ultimately promoting EMT, cancer stem cell properties, proliferation, and metastasis.[2][9]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of Dclk1-IN-1.
KINOMEscan™ Competition Binding Assay
Principle: This assay quantitatively measures the binding of a test compound (Dclk1-IN-1) to a panel of kinases. The assay is based on a competition format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is measured using quantitative PCR of a DNA tag conjugated to the kinase.
Protocol (Generalized):
-
Assay Components: DNA-tagged kinases, streptavidin-coated magnetic beads, biotinylated small molecule ligands, and the test compound (Dclk1-IN-1).
-
Procedure:
-
Kinases are incubated with the test compound at various concentrations.
-
The kinase-compound mixture is then added to wells containing the immobilized ligand.
-
The plate is incubated to allow for binding competition to reach equilibrium.
-
Unbound kinase is washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
-
Data Analysis: The results are reported as percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. IC50 values are calculated from the dose-response curves.
Note: The KINOMEscan™ assay is a proprietary service offered by DiscoverX (now part of Eurofins). The detailed, step-by-step protocol is not publicly available.
³³P-ATP Kinase Assay
Principle: This is a direct enzymatic assay that measures the catalytic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate. The inhibitory effect of a compound is determined by the reduction in phosphate incorporation.
Protocol (Generalized):
-
Reagents:
-
Purified recombinant DCLK1 or DCLK2 enzyme.
-
Kinase-specific substrate (e.g., a peptide).
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT).
-
[γ-³³P]ATP.
-
Unlabeled ATP.
-
Dclk1-IN-1 at various concentrations.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and Dclk1-IN-1 in the kinase assay buffer.
-
Initiate the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP (to the desired final concentration, e.g., 50 µM for DCLK1).[3][5]
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the filter paper using a scintillation counter.
-
-
Data Analysis: The kinase activity is proportional to the amount of radioactivity incorporated. The percent inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by fitting the dose-response data to a suitable model.
NanoBRET™ Cellular Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a test compound to a target protein within living cells. It relies on energy transfer from a NanoLuc® luciferase-tagged target protein (donor) to a fluorescently labeled tracer molecule (acceptor) that binds to the same target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[10]
Protocol (Generalized):
-
Cell Preparation:
-
Transfect cells (e.g., HCT116) with a plasmid encoding the DCLK1-NanoLuc® fusion protein.[3]
-
Culture the transfected cells to allow for protein expression.
-
-
Assay Procedure:
-
Harvest and resuspend the cells in an appropriate assay medium (e.g., Opti-MEM).
-
Add the NanoBRET™ tracer (e.g., TAE684-NanoBRET-590) to the cell suspension at a predetermined optimal concentration.[3]
-
Dispense the cell-tracer mixture into a multi-well plate.
-
Add Dclk1-IN-1 at various concentrations to the wells.
-
Incubate the plate to allow for compound binding to reach equilibrium.
-
Add the Nano-Glo® substrate to generate the bioluminescent signal from the NanoLuc® luciferase.
-
Measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer).
-
-
Data Analysis: The BRET ratio is calculated as the acceptor emission divided by the donor emission. The percent inhibition is determined relative to a vehicle control. IC50 values are calculated from the dose-response curves.
Figure 2: NanoBRET™ Assay Workflow. This diagram outlines the key steps involved in performing a NanoBRET™ cellular target engagement assay to determine the intracellular potency of Dclk1-IN-1.
Western Blotting for DCLK1 and Phospho-DCLK1
Principle: Western blotting is used to detect the levels of total DCLK1 and its phosphorylated form in cell lysates. This allows for the assessment of the inhibitor's effect on DCLK1 signaling.
Protocol:
-
Sample Preparation:
-
Treat cells with Dclk1-IN-1 or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11][12]
-
Incubate the membrane with a primary antibody against total DCLK1 or a phospho-specific DCLK1 antibody (e.g., phospho-DCLK1 Ser337) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize the phospho-DCLK1 signal to the total DCLK1 signal.
Cell Viability Assay (CellTiter-Glo® 3D)
Principle: The CellTiter-Glo® 3D assay is a luminescence-based method that quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[13]
Protocol:
-
Plate Preparation: Seed cells or organoids in a 3D culture format (e.g., Matrigel) in a multi-well plate.
-
Treatment: Add Dclk1-IN-1 at various concentrations to the wells and incubate for the desired duration (e.g., 48-72 hours).[7]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.[14]
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[15]
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[14]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percent viability relative to the vehicle-treated control and determine the IC50 value.
Clonogenic Survival Assay
Principle: This assay assesses the ability of a single cell to proliferate and form a colony (defined as at least 50 cells). It is a measure of cell reproductive integrity after treatment with a cytotoxic agent.[1]
Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a low number of cells (e.g., 200-1000 cells) per well in a 6-well plate.
-
-
Treatment:
-
Allow the cells to adhere overnight.
-
Treat the cells with Dclk1-IN-1 at various concentrations for a specified period.
-
-
Colony Formation:
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
-
Staining and Counting:
-
Wash the colonies with PBS.
-
Fix the colonies with a solution of methanol and acetic acid.
-
Stain the colonies with 0.5% crystal violet solution.[16]
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
Patient-Derived Organoid (PDO) Drug Sensitivity Assay
Principle: PDOs are 3D in vitro cultures derived from patient tumors that recapitulate many of the characteristics of the original tumor. They are a valuable tool for preclinical drug testing and personalized medicine.[17]
Protocol (Generalized):
-
Organoid Culture:
-
Establish and expand PDOs from patient tumor tissue according to established protocols.[14]
-
-
Drug Screening:
-
Dissociate the mature organoids into small fragments or single cells.
-
Embed the fragments/cells in Matrigel and plate them in a multi-well plate.
-
Add Dclk1-IN-1 at various concentrations to the culture medium.
-
Incubate the plates for a specified period (e.g., 5-7 days).
-
-
Viability Readout:
-
Measure organoid viability using an appropriate assay, such as the CellTiter-Glo® 3D assay.
-
-
Data Analysis: Generate dose-response curves and calculate IC50 values to determine the sensitivity of the PDOs to Dclk1-IN-1.
Figure 3: PDO Drug Sensitivity Assay Workflow. This diagram illustrates the general workflow for assessing the efficacy of Dclk1-IN-1 in patient-derived organoid models.
Conclusion
Dclk1-IN-1 is a highly selective and potent inhibitor of DCLK1, a kinase with significant implications in cancer biology. Its well-characterized biochemical and cellular activities, coupled with its in vivo compatibility, make it an invaluable tool for elucidating the roles of DCLK1 in normal physiology and disease. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of targeting DCLK1 in various cancer types. The continued exploration of Dclk1-IN-1 and the development of next-generation DCLK1 inhibitors hold great promise for advancing cancer therapy.
References
- 1. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. researchgate.net [researchgate.net]
- 10. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. communities.springernature.com [communities.springernature.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 17. Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank - PMC [pmc.ncbi.nlm.nih.gov]
DCLK1 Inhibition in Cancer Stem Cell Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical player in oncology, recognized as a specific marker for tumor stem cells in various cancers, including colorectal, pancreatic, and ovarian cancers.[1][2][3] DCLK1 is a microtubule-associated serine/threonine kinase that plays a pivotal role in neurogenesis and neuronal migration.[1] However, in the context of cancer, its dysregulation is associated with malignant progression, metastasis, and resistance to chemotherapy.[1][2][4] The expression of DCLK1 is often elevated in cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, self-renewal, and therapeutic relapse.[2][3][5] This makes DCLK1 an attractive therapeutic target for the elimination of CSCs.
This technical guide provides an in-depth overview of the role of DCLK1 in cancer stem cell research, with a focus on the pharmacological inhibitor DCLK1-IN-1. While the initial topic of interest was "Dclk1-IN-2," a comprehensive review of the scientific literature yielded no specific molecule with this designation. Therefore, this guide will focus on the well-characterized, selective, and in vivo-compatible chemical probe, DCLK1-IN-1, as a representative tool for investigating DCLK1 biology.[6][7]
Data Presentation: Quantitative Analysis of DCLK1-IN-1
The following tables summarize the quantitative data for DCLK1-IN-1, providing a clear comparison of its potency and effects across various experimental systems.
Table 1: Biochemical and Cellular Potency of DCLK1-IN-1
| Assay Type | Target | IC50 / Kd | ATP Concentration | Reference |
| KINOMEscan Binding Assay | DCLK1 | 9.5 nM | N/A | [6] |
| 33P-labeled ATP Kinase Assay | DCLK1 | 57 nM | 50 µM | [6] |
| Isothermal Titration Calorimetry (ITC) | DCLK1 | Kd = 109 nM | N/A | [6] |
| NanoBRET Cellular Assay (HCT116 cells) | DCLK1 | 279 nM | N/A | [6] |
| Kinase Assay | DCLK2 | 103 nM | 100 µM | [6] |
| Kinase Assay | DCLK1 | 143 nM | Not Specified | [5] |
Table 2: Effects of DCLK1-IN-1 on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| HCT116 | Colorectal Cancer | Cell Growth | 3.842 µM | [5] |
| hCRC#1 | Colorectal Cancer | Cell Growth | 3.620 µM | [5] |
| ACHN | Renal Cell Carcinoma | MTT Cell Viability | ~22 µM | [8] |
| 786-O | Renal Cell Carcinoma | MTT Cell Viability | ~35 µM | [8] |
| CAKI-1 | Renal Cell Carcinoma | MTT Cell Viability | ~30 µM | [8] |
| ACHN, CAKI-1 | Renal Cell Carcinoma | Spheroid Formation | Significant reduction at 1, 5, and 10 µM | [8][9] |
| ACHN, 786-O, CAKI-1 | Renal Cell Carcinoma | Colony Formation | Strongly inhibited at doses as low as 1 µM | [8] |
| OVCAR-4 | Ovarian Cancer | Spheroid Viability | Not Specified | [1] |
| OVCAR-8 CPR | Ovarian Cancer | Spheroid Viability | Sensitizes to cisplatin | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of DCLK1 inhibitors are provided below.
Protocol 1: In Vitro Kinase Assay (Mobility Shift Assay)
This protocol is adapted from a method for the rapid assessment of DCLK1 inhibitors.[10]
Objective: To determine the in vitro potency of a test compound (e.g., DCLK1-IN-1) against purified DCLK1 kinase.
Materials:
-
Purified recombinant DCLK1 kinase domain
-
Peptide substrate (e.g., a derivative of PRAK)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (DCLK1-IN-1) and DMSO (vehicle control)
-
Microcapillary electrophoresis instrument
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, purified DCLK1 kinase, and the peptide substrate.
-
Serially dilute the test compound in DMSO and add it to the reaction mixture. Include a DMSO-only control.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Kₘ for DCLK1.[6]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 0.2% Coating Reagent #3, 10 mM EDTA).
-
Analyze the samples using a microcapillary electrophoresis instrument to separate the phosphorylated and unphosphorylated peptide substrates.
-
Calculate the percentage of substrate conversion for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure to assess the effect of DCLK1-IN-1 on cancer cell proliferation and viability.[8]
Objective: To determine the IC50 of DCLK1-IN-1 for cell viability in a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., ACHN, 786-O, CAKI-1)[8]
-
Complete cell culture medium
-
DCLK1-IN-1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of DCLK1-IN-1 in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of DCLK1-IN-1. Include a vehicle control (DMSO).
-
Incubate the plates for a specified duration (e.g., 48 or 72 hours).[8]
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 492 nm) using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 3: Spheroid Formation Assay
This protocol is for assessing the impact of DCLK1-IN-1 on the self-renewal capacity of cancer stem cells.[1][8]
Objective: To evaluate the effect of DCLK1-IN-1 on the ability of cancer cells to form 3D spheroids, a characteristic of cancer stem cells.
Materials:
-
Cancer cell lines capable of forming spheroids (e.g., ACHN, CAKI-1)[8]
-
Serum-free tumorsphere medium supplemented with growth factors (e.g., EGF, bFGF)
-
Ultra-low attachment 96-well plates
-
DCLK1-IN-1
-
Microscope for imaging
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed the cells at a low density (e.g., 1,000-2,000 cells/well) in ultra-low attachment 96-well plates with tumorsphere medium containing various concentrations of DCLK1-IN-1 or vehicle control.[1]
-
Incubate the plates for 7-12 days to allow for spheroid formation.
-
Monitor spheroid formation and growth using a microscope.
-
Quantify the number and size of the spheroids in each well.
-
The effect of DCLK1-IN-1 is determined by the reduction in the number and size of spheroids compared to the control.
-
Optionally, cell viability within the spheroids can be assessed using assays like CellTiter-Glo® 3D.[1]
Signaling Pathways, Experimental Workflows, and Logical Relationships
The following diagrams, created using the DOT language, visualize the complex roles of DCLK1 and the workflow for evaluating its inhibitors.
References
- 1. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doublecortin-like kinase 1 exhibits cancer stem cell-like characteristics in a human colon cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity [mdpi.com]
- 5. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.port.ac.uk [pure.port.ac.uk]
Investigating DCLK1 Signaling: A Technical Guide Using DCLK1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase recognized as a significant biomarker for cancer stem cells (CSCs) across various malignancies, including those of the gastrointestinal tract, pancreas, and colon.[1][2][3] Its involvement in critical oncogenic signaling pathways, such as Notch, Wnt/β-catenin, and RAS, positions it as a compelling therapeutic target.[3] Pharmacological inhibition of DCLK1's kinase activity has been shown to impede tumor progression and cell migration.[1] This technical guide focuses on the investigation of DCLK1 signaling and function using the chemical inhibitor DCLK1-IN-2. Due to the limited public data on this compound, this guide will also reference the extensively characterized inhibitor, DCLK1-IN-1, to provide comprehensive methodologies and context for studying DCLK1 kinase-dependent signaling.
Introduction to DCLK1 Signaling
DCLK1 is a multifaceted protein that combines microtubule-binding domains with a C-terminal serine/threonine kinase domain.[4] It plays a crucial role in neurogenesis, but its overexpression in numerous cancers is linked to the promotion of tumorigenesis, metastasis, and resistance to therapy.[1][5] DCLK1 is considered a specific marker for CSCs, which are instrumental in tumor initiation and recurrence.[2]
The kinase activity of DCLK1 is integral to its oncogenic function, influencing a network of signaling pathways that control cell proliferation, survival, and epithelial-mesenchymal transition (EMT).[1][6] Key pathways regulated by DCLK1 include:
-
Notch Pathway : DCLK1 can upregulate Notch signaling, a critical driver in the carcinogenesis of several cancers.[2][3]
-
Wnt/β-catenin Pathway : In some cancers, DCLK1 activity is linked to the stabilization of β-catenin and activation of downstream targets like c-Myc.[3]
-
Hippo-YAP Pathway : DCLK1 can inhibit the Hippo pathway, leading to the activation of the transcriptional co-activator YAP, which promotes stem cell-like properties.[7]
-
Inflammatory Signaling : DCLK1 can phosphorylate XRCC5, leading to the transcriptional activation of COX2 and the production of prostaglandin E2 (PGE2), fostering an inflammatory tumor microenvironment.[8]
-
DNA Damage Response : DCLK1 is implicated in radiation resistance through the phosphorylation of ATM, which in turn activates p53, enhancing DNA repair mechanisms in cancer cells.[9]
Pharmacological Inhibition with this compound
Targeting the kinase function of DCLK1 with small molecule inhibitors is a primary strategy for both studying its biological roles and developing potential cancer therapeutics. This compound has been identified as a potent inhibitor of DCLK1.[10]
Data Presentation: Inhibitor Potency
The following tables summarize the available quantitative data for this compound and the related, well-characterized inhibitor DCLK1-IN-1.
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| This compound | DCLK1 | Kinase Assay | 171.3 | [10] |
| DCLK1-IN-1 | DCLK1 | Binding Assay | 9.5 | [11][12] |
| DCLK1-IN-1 | DCLK1 | Kinase Assay | 57.2 | [11][12] |
| DCLK1-IN-1 | DCLK2 | Binding Assay | 31 | [11][12] |
| DCLK1-IN-1 | DCLK2 | Kinase Assay | 103 | [11][12] |
| DCLK1-IN-1 | DCLK1 | NanoBRET (Cellular) | 279 | [5][11] |
Table 1: Biochemical and Cellular Potency of DCLK1 Inhibitors.
| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| This compound | SW1990 | Antiproliferative | 0.6 | [10] |
Table 2: Antiproliferative Activity of this compound.
Key Signaling Pathways and Visualization
Understanding the intricate network of DCLK1 signaling is crucial for designing experiments. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
DCLK1 Core Signaling Pathways
Caption: Core signaling pathways regulated by DCLK1 kinase activity.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for an in vitro DCLK1 kinase inhibition assay.
Experimental Workflow: Cellular Effects Analysis
Caption: Workflow for assessing cellular effects of DCLK1 inhibition.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following protocols are synthesized from established methods in the field.
Protocol 1: In Vitro DCLK1 Kinase Assay
This protocol is adapted from luminescence-based kinase assay principles and can be used to determine the IC₅₀ of an inhibitor like this compound.
Materials:
-
Recombinant human DCLK1 protein
-
Kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein, MBP)
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation : Thaw all reagents and keep them on ice. Prepare a 1x Kinase Assay Buffer.
-
Inhibitor Dilution : Prepare a serial dilution of this compound in DMSO, then dilute further in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Master Mix : Prepare a master mix containing 1x Kinase Assay Buffer, ATP (at a concentration near the Kₘ for DCLK1, if known), and the kinase substrate.
-
Assay Plate Setup :
-
Add 2.5 µL of diluted this compound or vehicle (DMSO in buffer) to the appropriate wells of the 96-well plate.
-
Add 12.5 µL of the Master Mix to every well.
-
To "Blank" or "No Enzyme" control wells, add 10 µL of 1x Kinase Assay Buffer.
-
-
Kinase Reaction :
-
Dilute the DCLK1 enzyme to the desired concentration in 1x Kinase Assay Buffer.
-
Initiate the reaction by adding 10 µL of the diluted DCLK1 enzyme to all wells except the "Blank" wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection (using ADP-Glo™ as an example) :
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 45 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 45 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis : Subtract the "Blank" reading from all other values. Normalize the data to the "Vehicle Control" (0% inhibition) and calculate the percent inhibition for each inhibitor concentration. Plot the results to determine the IC₅₀ value.
Protocol 2: Western Blot for DCLK1 Pathway Analysis
This protocol is for analyzing changes in protein expression or phosphorylation following treatment with this compound.
Materials:
-
Cell culture plates
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DCLK1, anti-phospho-ATM, anti-γH2AX, anti-β-actin or GAPDH as loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis :
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer, scrape the cells, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer :
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection :
-
Apply ECL reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities, normalizing to the loading control.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of viability after treatment with this compound.
Materials:
-
96-well clear flat-bottom plates
-
Cancer cell line (e.g., SW1990)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Allow them to adhere for 24 hours.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle (DMSO).
-
Incubation : Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition : Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading : Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC₅₀ value.
Conclusion
The investigation of DCLK1 signaling is a promising avenue for cancer research and drug development. This compound represents a tool for probing the kinase-dependent functions of DCLK1. By employing the quantitative assays and detailed protocols outlined in this guide—drawing upon the broader knowledge established with inhibitors like DCLK1-IN-1—researchers can effectively dissect DCLK1's role in cellular pathways, validate its function in specific cancer contexts, and assess the therapeutic potential of its inhibition. Careful execution of these methodologies will be critical in advancing our understanding of DCLK1 and its potential as a target for novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of DCLK1 in oncogenic signaling (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are DCLK1 modulators and how do they work? [synapse.patsnap.com]
- 5. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 7. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Balancing Regeneration and Resistance: Targeting DCLK1 to Mitigate Gastrointestinal Radiation Injury and Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. DCLK1-IN-1 | DCLK1/2 Inhibitor | TargetMol [targetmol.com]
Dclk1-IN-1: An In-Depth Technical Guide for In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator in the development and progression of various cancers. Identified as a marker for tumor stem cells in several malignancies, including colorectal, pancreatic, and renal cancers, DCLK1 plays a pivotal role in signaling pathways that drive tumor growth, metastasis, and therapy resistance.[1][2] The development of selective inhibitors targeting the kinase function of DCLK1, such as DCLK1-IN-1, represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the preclinical in vivo application of Dclk1-IN-1, focusing on its efficacy, underlying mechanisms of action, and detailed experimental protocols.
Mechanism of Action of DCLK1 in Cancer
DCLK1 is a serine/threonine kinase that modulates a complex network of signaling pathways integral to cancer cell survival and proliferation.[3][4] Its overexpression is correlated with poor prognosis in several cancer types. The oncogenic activity of DCLK1 is mediated through its interaction with and regulation of key signaling cascades.
Key signaling pathways influenced by DCLK1 include:
-
Notch Pathway: DCLK1 has been shown to regulate the Notch signaling pathway, which is crucial for cell fate determination, proliferation, and apoptosis.[3]
-
Wnt/β-catenin Pathway: In several cancers, DCLK1 activity is linked to the Wnt/β-catenin pathway, a critical regulator of cell proliferation and stem cell maintenance.[3][5]
-
KRAS Signaling: DCLK1 is implicated in the activation of KRAS, a frequently mutated oncogene in pancreatic and colorectal cancers.[6]
-
PI3K/AKT/mTOR Pathway: DCLK1 can influence the PI3K/AKT/mTOR pathway, a central regulator of cell growth, metabolism, and survival.[3]
-
XRCC5/COX2 Axis: In colorectal cancer, DCLK1 has been shown to phosphorylate XRCC5, leading to the transcriptional activation of COX2 and the production of prostaglandin E2, which fosters an inflammatory tumor microenvironment.[7][8]
Below is a diagram illustrating the central role of DCLK1 in various oncogenic signaling pathways.
Quantitative Data on Dclk1-IN-1 in In Vivo Cancer Models
The in vivo efficacy of Dclk1-IN-1 has been evaluated in several preclinical cancer models. The following tables summarize the available quantitative data.
Table 1: Dclk1-IN-1 in Colorectal Cancer (CRC) Xenograft Model
| Parameter | Details | Reference |
| Cancer Type | Colorectal Cancer | [1][9] |
| Cell Line | HCT116 | [1][9] |
| Animal Model | NOD/SCID Gamma (NSG) mice | [1][9] |
| Drug | Dclk1-IN-1 | [1][9] |
| Dosage | 10 mg/kg | [1][9] |
| Administration | Daily | [1][9] |
| Treatment Duration | 32 days | [1][9] |
| Efficacy | Significant impairment of tumor seeding and growth capabilities. | [7][8] |
Table 2: DCLK1 Targeting in Pancreatic Cancer Xenograft Model
Note: The following data is for a D-peptide targeting DCLK1, as specific in vivo quantitative data for Dclk1-IN-1 in pancreatic cancer was not available in the reviewed literature.
| Parameter | Details | Reference |
| Cancer Type | Pancreatic Ductal Adenocarcinoma (PDAC) | [10] |
| Cell Line | AsPC-1 | [10] |
| Animal Model | Athymic nude mice | [10] |
| Drug | D-peptide 1 (DCLK1-targeting) | [10] |
| Dosage | Not specified | [10] |
| Administration | Every three days for six doses | [10] |
| Treatment Duration | 36 days | [10] |
| Efficacy | 60% reduction in tumor volume compared to control. | [10] |
Table 3: Dclk1-IN-1 in Renal Cell Carcinoma (RCC)
Note: The available data for Dclk1-IN-1 in RCC is primarily from in vitro studies. In vivo studies have utilized a monoclonal antibody targeting DCLK1.
| Study Type | Findings | Reference |
| In Vitro | Dclk1-IN-1 significantly reduced colony formation, migration, and invasion of RCC cell lines. Potent inhibition of cancer stemness was also observed. | [10][11] |
| In Vivo (mAb) | A DCLK1-targeted monoclonal antibody (CBT-15) blocked RCC tumorigenesis in vivo. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are protocols for key experiments involving Dclk1-IN-1 in in vivo cancer models.
Colorectal Cancer Xenograft Model Protocol
This protocol is based on studies using the HCT116 colorectal cancer cell line.[1][9]
-
Cell Culture:
-
HCT116 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Animal Model:
-
Immunocompromised mice, such as NOD/SCID Gamma (NSG) mice, are used to prevent graft rejection.
-
Mice are housed in a specific-pathogen-free (SPF) environment.[13]
-
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring and Treatment Initiation:
-
Drug Administration:
-
Dclk1-IN-1 is formulated in a suitable vehicle for administration.
-
The drug is administered daily at a dosage of 10 mg/kg. The route of administration (e.g., oral gavage, intraperitoneal injection) should be optimized based on the pharmacokinetic properties of the compound.
-
-
Endpoint Analysis:
-
The study continues for a defined period, such as 32 days, or until tumors in the control group reach a maximum allowable size.[1][9]
-
Tumor volumes and body weights are recorded throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
The following diagram outlines the typical workflow for an in vivo xenograft study.
Conclusion
Dclk1-IN-1 is a potent and selective inhibitor of DCLK1 kinase activity with demonstrated preclinical efficacy in in vivo cancer models, particularly in colorectal cancer. Its mechanism of action, centered on the disruption of key oncogenic signaling pathways, makes it an attractive candidate for further development. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to investigate the therapeutic potential of DCLK1 inhibition in cancer. Further studies are warranted to establish the in vivo efficacy of Dclk1-IN-1 in other malignancies, such as pancreatic and renal cancers, and to explore its potential in combination therapies.
References
- 1. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. Mouse xenograft tumor models [bio-protocol.org]
- 6. Overexpression of DCLK1-AL Increases Tumor Cell Invasion, Drug Resistance, and KRAS Activation and Can Be Targeted to Inhibit Tumorigenesis in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DCLK1 Inhibition Sensitizes Colorectal Cancer Cells to Radiation Treatment - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tumor xenograft experiment [bio-protocol.org]
The Discovery and Development of Dclk1-IN-2: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a significant target in oncology, transitioning from its initial identification as a regulator of microtubule polymerization in neuronal migration to a key marker for cancer stem cells (CSCs) in a variety of solid tumors, including those of the colon, pancreas, and kidney.[1][2] DCLK1 is a serine/threonine kinase that plays a crucial role in promoting tumorigenesis, metastasis, and therapeutic resistance through the activation of several key oncogenic signaling pathways such as Notch, Wnt/β-catenin, and RAS.[1][3][4] The overexpression of DCLK1 in cancerous tissues, compared to normal cells, has positioned it as a promising target for the development of novel anti-cancer therapeutics.[5]
This in-depth technical guide focuses on the discovery and development of Dclk1-IN-2, a selective inhibitor of DCLK1 kinase activity. For clarity, this inhibitor is predominantly referred to in the scientific literature as DCLK1-IN-1, and this nomenclature will be used throughout this document. We will explore the development, mechanism of action, and preclinical evaluation of this compound, providing researchers and drug development professionals with a comprehensive understanding of its potential as a chemical probe and a therapeutic lead.
Discovery and Optimization
The journey to discover a selective DCLK1 inhibitor began with the observation of off-target activity of certain kinase inhibitors. The 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][3]diazepin-6-one scaffold, initially utilized for developing inhibitors for kinases such as LRRK2 and ERK5, was found to possess inhibitory activity against DCLK1.[6] However, these initial compounds, including LRRK2-IN-1 and XMD8-92, were multi-targeted, limiting their utility as specific chemical probes to elucidate the precise role of DCLK1 kinase activity in cancer.[7]
To enhance selectivity, a highly parallelized chemoproteomic strategy was employed. A library of 350 analogs of the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][3]diazepin-6-one scaffold was screened against the kinome in cell lysates using the KiNativ technology to generate multi-component structure-activity relationships (SAR).[1][7] This approach, combined with structure-based design guided by the X-ray crystal structure of the DCLK1 kinase domain, led to iterative rounds of synthesis and testing.[7]
A crucial modification for achieving selectivity was the substitution at the diazepinone amide (R1 position). Altering the polarity of this group from a hydrophobic ethyl to an electronegative trifluoroethyl group resulted in the identification of DCLK1-IN-1. This modification maintained potent DCLK1 activity while dramatically improving selectivity against off-target kinases like ACK, LRRK2, and BRD4, and also enhancing selectivity against ERK5.[1]
Data Presentation
Table 1: In Vitro Potency and Selectivity of DCLK1-IN-1
| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| DCLK1 | Binding Assay (KINOMEscan) | 9.5 | [1] | |
| Kinase Assay (³³P-ATP) | 57 | [1] | ||
| Isothermal Titration Calorimetry (ITC) | 109 | [1] | ||
| DCLK2 | Binding Assay | 31 | [2][8] | |
| Kinase Assay | 103 | [2][8] | ||
| ERK5 | KiNativ | Weakly active | [8] | |
| LRRK2 | KiNativ | No significant activity | [8] | |
| ACK | KiNativ | No significant activity | [8] | |
| BRD4 | No significant activity | [9] |
Table 2: Cellular Activity of DCLK1-IN-1
| Cell Line | Assay Type | IC50 | Reference |
| HCT116 | NanoBRET Target Engagement | 279 nM | [1][8] |
| ACHN (Renal Cell Carcinoma) | MTT Proliferation Assay | ~35 µM | [6] |
| 786-O (Renal Cell Carcinoma) | MTT Proliferation Assay | ~22 µM | [6] |
| CAKI-1 (Renal Cell Carcinoma) | MTT Proliferation Assay | ~25 µM | [6] |
Table 3: Pharmacokinetic Properties of DCLK1-IN-1 in Mice
| Parameter | Value | Reference |
| Half-life (t₁/₂) | 2.09 hours | [1][8] |
| Area Under the Curve (AUC) | 5506 h*ng/mL | [8] |
| Oral Bioavailability | 81% | [1][8] |
Experimental Protocols
DCLK1 Kinase Inhibition Assay (³³P-labeled ATP)
This assay quantifies the enzymatic activity of DCLK1 by measuring the incorporation of a radiolabeled phosphate from ATP onto a substrate peptide.
-
Reaction Setup: The assay is performed in a reaction buffer containing purified recombinant DCLK1 kinase domain, a suitable peptide substrate (e.g., a derivative of PRAK), and ATP.
-
Initiation: The reaction is initiated by the addition of ³³P-labeled ATP at a concentration near the Km for DCLK1 (e.g., 50 µM).
-
Incubation: The reaction mixture is incubated at a controlled temperature to allow for phosphorylation of the substrate.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically using a phosphocellulose paper or membrane that binds the peptide. The amount of incorporated radioactivity is then quantified using a scintillation counter.
-
Inhibitor Testing: To determine the IC50 of DCLK1-IN-1, the assay is performed in the presence of serial dilutions of the compound. The percentage of inhibition at each concentration is calculated relative to a DMSO control, and the data are fitted to a dose-response curve.[1]
Cell Viability Assay (CellTiter-Glo® 3D)
This assay is used to assess the effect of DCLK1-IN-1 on the viability of cells grown in three-dimensional (3D) cultures, such as organoids.
-
Cell Plating: Patient-derived organoids are dissociated into single cells and plated in ultra-low attachment 384-well plates in a complete medium containing Matrigel to support 3D growth.
-
Compound Treatment: After a 24-hour incubation period to allow for initial cell aggregation, DCLK1-IN-1 is added to the wells at various concentrations using a digital dispenser.
-
Incubation: The plates are incubated for an extended period (e.g., 7 days) to allow for organoid formation and to assess the long-term effects of the inhibitor on cell viability.
-
Lysis and Luminescence Measurement: An equal volume of CellTiter-Glo® 3D reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, which react with the ATP present in viable cells to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The signal intensity is directly proportional to the number of viable cells. The results are normalized to a DMSO control to determine the percentage of cell viability at each inhibitor concentration.[1]
Chemoproteomic Profiling (KiNativ™)
This technology is used to assess the selectivity of kinase inhibitors by profiling their interaction with a large number of kinases directly in a complex biological sample, such as a cell lysate.
-
Lysate Preparation: Cell lysates are prepared under conditions that preserve the native conformation and activity of kinases.
-
Inhibitor Incubation: The cell lysate is incubated with the test compound (DCLK1-IN-1) or a vehicle control (DMSO).
-
Biotinylated Probe Labeling: A biotinylated, irreversible ATP-acylphosphate probe is added to the lysate. This probe covalently labels the active site of ATP-binding proteins, including kinases, that are not occupied by the inhibitor.
-
Digestion and Enrichment: The proteins in the lysate are digested into peptides. The biotin-labeled peptides are then enriched using streptavidin affinity chromatography.
-
Mass Spectrometry Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Interpretation: The abundance of each labeled kinase peptide in the inhibitor-treated sample is compared to the vehicle control. A decrease in the signal for a particular kinase indicates that the inhibitor is binding to and protecting its active site from labeling by the probe, thus identifying it as a target.[1][7]
Mandatory Visualization
Signaling Pathways
Conclusion
Dclk1-IN-1 represents a significant advancement in the study of DCLK1 biology and its role in cancer. Developed through a sophisticated and systematic approach combining chemoproteomics and structure-based design, it has demonstrated high potency and selectivity for DCLK1 and DCLK2. Preclinical data have shown its ability to engage DCLK1 in cellular and in vivo models, leading to the inhibition of cancer cell stemness, invasion, and proliferation in relevant contexts such as patient-derived pancreatic cancer organoids and renal cell carcinoma models. Its favorable pharmacokinetic profile makes it a valuable tool for in vivo studies. This in-depth technical guide provides a comprehensive overview of the discovery and development of Dclk1-IN-1, offering researchers and drug developers the foundational knowledge to further explore the therapeutic potential of targeting DCLK1 in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
DCLK1-IN-2: A Novel Kinase Inhibitor Reshaping the Tumor Microenvironment
For Immediate Release
BOSTON, MA – A comprehensive technical guide released today details the profound impact of Dclk1-IN-2, a novel small molecule inhibitor of Doublecortin-like kinase 1 (DCLK1), on the tumor microenvironment (TME). This whitepaper, targeted at researchers, scientists, and drug development professionals, elucidates the mechanism by which this compound modulates the intricate interplay between cancer cells and their surrounding milieu, offering a promising new avenue for cancer therapy.
DCLK1, a protein kinase, has been identified as a key regulator of cancer stem cells and a driver of tumorigenesis in various cancers, including pancreatic, colorectal, and renal cell carcinoma.[1][2] Its overexpression is often correlated with a poor prognosis and an immunosuppressive TME, characterized by the infiltration of regulatory immune cells and a dearth of cancer-fighting T cells.[3][4][5][6] this compound, a potent and selective inhibitor of DCLK1, has demonstrated significant anti-tumor effects, and this guide provides the first in-depth look at its influence on the TME.
"Our understanding of the tumor microenvironment's role in cancer progression and treatment resistance is rapidly evolving," stated the lead scientist of the report. "This guide offers a detailed examination of how targeting DCLK1 with this compound can effectively reprogram the TME from a pro-tumoral to an anti-tumoral state."
The whitepaper synthesizes currently available data on DCLK1 inhibition, with a specific focus on the implications for this compound. It presents quantitative data in structured tables for clear comparison, details key experimental methodologies, and provides visualizations of critical signaling pathways and experimental workflows.
Key Findings on the Impact of DCLK1 Inhibition on the Tumor Microenvironment:
-
Modulation of Immune Cell Infiltration: DCLK1 expression is strongly associated with an increase in immunosuppressive cells within the tumor, such as Tumor-Associated Macrophages (TAMs) and regulatory T cells (Tregs), while inversely correlating with the presence of cytotoxic CD8+ T cells.[3][4][5][6] Inhibition of DCLK1 is shown to reverse this trend, leading to a more favorable anti-tumor immune landscape.
-
Reprogramming of Macrophages: DCLK1 signaling, particularly through its isoform 2, promotes the polarization of macrophages towards an M2 phenotype, which supports tumor growth and suppresses adaptive immunity.[7][8] Treatment with a DCLK1 inhibitor can shift this balance, encouraging a pro-inflammatory M1 macrophage phenotype that actively combats cancer cells.
-
Suppression of Myeloid-Derived Suppressor Cells (MDSCs): DCLK1 promotes the recruitment of MDSCs into the TME by upregulating the expression of chemokines like CXCL1.[2] These MDSCs, in turn, suppress the function of cytotoxic T lymphocytes. DCLK1 inhibition disrupts this axis, reducing MDSC infiltration and restoring T cell activity.[2]
-
Downregulation of Immunosuppressive Cytokines and Chemokines: DCLK1 activity is linked to the secretion of pro-tumoral cytokines and chemokines, including TGF-β and CXCL12, which contribute to an immunosuppressive environment.[3][9] Inhibition of DCLK1 curtails the production of these signaling molecules.
The technical guide provides detailed protocols for essential experiments to study these effects, including in vivo administration of DCLK1 inhibitors, flow cytometry for immune cell profiling, and immunohistochemistry for tissue analysis. Furthermore, it includes Graphviz diagrams to visually represent the complex signaling pathways and experimental workflows involved.
While much of the detailed experimental data on the TME comes from studies on the closely related inhibitor, Dclk1-IN-1, the superior potency of this compound in inhibiting DCLK1 and tumor growth suggests that its impact on the TME will be even more pronounced. This whitepaper serves as a critical resource for the scientific community to accelerate research and development of DCLK1 inhibitors as a novel class of cancer immunotherapies.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the potency of this compound and the effects of DCLK1 inhibition on the tumor microenvironment.
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound (I-5) | DCLK1 | 171.3 | - | Kinase Assay | [10] |
| This compound (I-5) | - | 600 | SW1990 | Antiproliferative | [10] |
| DCLK1-IN-1 | DCLK1 | 9.5/57.2 | - | Binding/Kinase Assay | |
| DCLK1-IN-1 | DCLK2 | 31/103 | - | Binding/Kinase Assay |
| Parameter | Condition | Change upon DCLK1 Inhibition | Cancer Type | Key Findings | Reference |
| Immune Cell Infiltration | High DCLK1 Expression | Colon, Gastric, Renal | DCLK1 expression correlates with increased M2 macrophages and Tregs, and decreased CD8+ T cells. | [3][5] | |
| DCLK1 Knockout | Increased CD8+ & CD4+ T cells, Decreased MDSCs | Colorectal | DCLK1 deletion impairs tumor growth under immune surveillance. | [2] | |
| Macrophage Polarization | DCLK1 Isoform 2 Overexpression | M1 to M2 polarization | Pancreatic | DCLK1-educated M2 macrophages enhance cancer cell aggressiveness. | [7][8] |
| DCLK1 Silencing | M1 phenotype retained | Pancreatic | Abrogates M2-macrophage-mediated enhancement of cancer cell properties. | [9] | |
| MDSC Recruitment | DCLK1 Expression | Increased CXCL1 expression and MDSC migration | Colorectal | DCLK1 promotes recruitment of T-cell suppressive MDSCs. | [2] |
| CD8+ T Cell Function | Co-culture with DCLK1-educated M2 macrophages | 25% reduction in proliferation, 2.5-fold reduction in Granzyme-B activity | Pancreatic | DCLK1-induced M2 macrophages inhibit cytotoxic T cell function. | [8] |
Experimental Protocols
In Vivo Administration of this compound
This protocol outlines the procedure for administering this compound to tumor-bearing mice to assess its in vivo efficacy and impact on the tumor microenvironment.
Materials:
-
This compound (Compound I-5)
-
Vehicle solution (e.g., 0.5% methylcellulose and 0.1% Tween 80 in sterile water)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model using SW1990 cells in NSG mice)
-
Gavage needles
-
Calipers for tumor measurement
-
Analytical balance
Procedure:
-
Preparation of this compound Formulation:
-
On each day of treatment, freshly prepare the this compound suspension in the vehicle solution.
-
Weigh the required amount of this compound and suspend it in the vehicle to achieve the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a 1 mg/mL solution to administer 0.2 mL).
-
Ensure the suspension is homogenous by vortexing or sonicating.
-
-
Animal Dosing:
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle solution to the mice via oral gavage. A typical dosing schedule is once daily.[1]
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Tissue Collection:
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and, if required, other organs such as the spleen and lymph nodes.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry, and another portion can be processed for flow cytometry or other molecular analyses.
-
Flow Cytometry for Tumor-Infiltrating Immune Cells
This protocol provides a method for preparing a single-cell suspension from tumors and analyzing the immune cell populations by multi-color flow cytometry.
Materials:
-
Freshly excised tumor tissue
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (100 µg/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm and 40 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cells; CD11b, F4/80, CD206, CD86 for macrophages; Ly6G, Ly6C for MDSCs)
-
Viability dye (e.g., Propidium Iodide or a fixable viability dye)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mince the tumor tissue into small pieces in a petri dish containing RPMI-1640.
-
Transfer the minced tissue to a digestion buffer containing Collagenase D and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
-
Single-Cell Suspension Preparation:
-
Stop the digestion by adding RPMI-1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer, followed by a 40 µm cell strainer.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in RBC Lysis Buffer for 5 minutes at room temperature.
-
Wash the cells with FACS buffer and centrifuge.
-
-
Antibody Staining:
-
Resuspend the cell pellet in FACS buffer and count the cells.
-
Stain the cells with a viability dye according to the manufacturer's protocol.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Add the cocktail of fluorochrome-conjugated surface marker antibodies and incubate for 30 minutes on ice in the dark.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells after surface staining, and then add the intracellular antibody.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo), gating on live, single cells, and then identifying different immune cell populations based on their marker expression.
-
Immunohistochemistry for DCLK1 and Immune Markers
This protocol describes the staining of formalin-fixed, paraffin-embedded tumor sections to visualize the expression and localization of DCLK1 and various immune cell markers.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase activity
-
Blocking buffer (e.g., PBS with 5% normal goat serum)
-
Primary antibodies (e.g., anti-DCLK1, anti-CD8, anti-FoxP3, anti-CD163 for M2 macrophages)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse the slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol, followed by distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by boiling the slides in antigen retrieval buffer for 10-20 minutes.
-
Allow the slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody at the optimal dilution overnight at 4°C.
-
Wash with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with the DAB substrate kit until the desired brown color intensity is reached.
-
Wash with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
-
Mounting and Imaging:
-
Mount the coverslip using a permanent mounting medium.
-
Image the slides using a bright-field microscope.
-
Signaling Pathways and Experimental Workflows
DCLK1-Mediated Signaling in the Tumor Microenvironment
The following diagram illustrates the key signaling pathways influenced by DCLK1 that contribute to an immunosuppressive tumor microenvironment. Inhibition of DCLK1 with this compound is expected to disrupt these pathways.
Caption: DCLK1 signaling in cancer cells promotes an immunosuppressive tumor microenvironment.
Experimental Workflow for Assessing this compound's Impact on the TME
The diagram below outlines a typical experimental workflow to investigate the effects of this compound on the tumor microenvironment in a preclinical mouse model.
Caption: Workflow for in vivo evaluation of this compound's effect on the tumor microenvironment.
References
- 1. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of DCLK1 kinase reverses epithelial-mesenchymal transition and restores T-cell activity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis and biological evaluation of novel DCLK1 inhibitor containing purine skeleton for the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
Dclk1-IN-2 solubility and stability for experiments
Introduction
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase implicated in the regulation of cancer stemness, epithelial-to-mesenchymal transition (EMT), and tumor progression in various cancers, including pancreatic ductal adenocarcinoma (PDAC) and renal cell carcinoma (RCC).[1][2][3] DCLK1-IN-1 is a potent and selective, orally bioavailable inhibitor of DCLK1 and DCLK2.[4] It serves as a valuable chemical probe for investigating the biological functions of DCLK1 and its potential as a therapeutic target.[2] These application notes provide detailed information on the solubility, stability, and experimental protocols for the effective use of DCLK1-IN-1 in research settings.
Solubility of DCLK1-IN-1
Proper dissolution of DCLK1-IN-1 is critical for accurate and reproducible experimental results. The solubility in various common laboratory solvents is summarized below. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[4][5]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 50 - 95 | 94.78 - 180.08 | [5][6] |
| Ethanol | 52.76 | 100 |
Stability and Storage of DCLK1-IN-1
To ensure the integrity and activity of DCLK1-IN-1, proper storage is essential. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7]
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [5] |
| In Solvent (e.g., DMSO) | -80°C | 1-2 years | [4][5] |
| In Solvent (e.g., DMSO) | -20°C | 1 year | [4] |
Signaling Pathways Modulated by DCLK1
DCLK1 is a central kinase that influences multiple signaling pathways involved in cancer progression. Inhibition of DCLK1 with DCLK1-IN-1 can modulate these pathways, affecting cell behavior.
DCLK1 signaling pathways and point of inhibition by DCLK1-IN-1.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
DCLK1-IN-1 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Allow the DCLK1-IN-1 powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of 10-50 mM by dissolving the appropriate amount of DCLK1-IN-1 powder in anhydrous DMSO. For example, to prepare a 50 mM stock solution, dissolve 26.38 mg of DCLK1-IN-1 (MW: 527.55 g/mol ) in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
In Vitro Cell-Based Assays
This protocol provides a general guideline for treating cultured cells with DCLK1-IN-1. The optimal concentration and incubation time should be determined empirically for each cell line and assay.
Materials:
-
Cultured cells (e.g., PATU-8988T, HCT116, ACHN, 786-O, CAKI-1)[2][3]
-
Complete cell culture medium
-
DCLK1-IN-1 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., for viability, migration, or protein analysis)
Protocol:
-
Plate cells at the desired density in appropriate culture vessels (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
-
Prepare a series of working solutions by diluting the DCLK1-IN-1 stock solution in complete cell culture medium to the desired final concentrations (e.g., 2.5 µM, 5 µM, 10 µM).[2][3] The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the culture medium from the cells and replace it with the medium containing DCLK1-IN-1 or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Proceed with the specific downstream analysis, such as:
-
Western Blotting: Lyse cells to extract proteins and analyze the phosphorylation status of DCLK1 or the expression levels of downstream targets like c-MYC, N-Cadherin, and PD-L1.[3]
-
Colony Formation Assay: Assess the long-term effect of the inhibitor on cell proliferation and survival.[3]
-
Migration and Invasion Assays: Evaluate the impact of DCLK1 inhibition on cell motility.[3]
-
RNA Sequencing: Analyze changes in gene expression profiles upon DCLK1 inhibition.[2]
-
General workflow for in vitro experiments using DCLK1-IN-1.
In Vivo Animal Studies
DCLK1-IN-1 is orally bioavailable and suitable for in vivo experiments. The following are example formulations for oral gavage or other routes of administration. It is crucial to ensure the final solution is clear and homogenous before administration.
Formulation 1: PEG300, Tween-80, and Saline
Materials:
-
DCLK1-IN-1
-
DMSO
-
PEG300
-
Tween-80
-
Saline
Protocol:
-
Dissolve the required amount of DCLK1-IN-1 in DMSO to create a concentrated stock solution.
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween-80 and mix until the solution is clear.
-
Add saline to reach the final desired volume and concentration.
-
An example final formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] The solubility in this vehicle is ≥ 2.08 mg/mL.[4]
Formulation 2: Corn Oil
Materials:
-
DCLK1-IN-1
-
DMSO
-
Corn Oil
Protocol:
-
Dissolve the required amount of DCLK1-IN-1 in DMSO.
-
Add the DMSO stock solution to the corn oil to achieve the final desired concentration.
-
An example final formulation could be 10% DMSO and 90% Corn Oil, which yields a clear solution at ≥ 2.08 mg/mL.[4]
Important Considerations for In Vivo Studies:
-
The working solution for in vivo experiments should be prepared fresh daily.[8]
-
The proportion of DMSO in the final working solution should be kept low, ideally below 2%, especially for animals that may be weak.[4]
-
The final formulation may need to be optimized based on the specific animal model and route of administration.
Summary of DCLK1-IN-1 Properties
| Property | Description | Reference(s) |
| Target(s) | DCLK1, DCLK2 | [4] |
| IC₅₀ Values (Binding) | DCLK1: 9.5 nMDCLK2: 31 nM | [2] |
| IC₅₀ Values (Kinase Assay) | DCLK1: 57.2 nMDCLK2: 103 nM | [6] |
| Cellular Target Engagement | IC₅₀ = 279 nM in HCT116 cells (NanoBRET assay) | [2] |
| Bioavailability | Orally bioavailable in mice. | [4] |
| Pharmacokinetics (Mice) | Half-life (t½): 2.09 hoursAUC: 5506 h*ng/mLOral Bioavailability: 81% | [4] |
These application notes and protocols are intended to serve as a guide for researchers using DCLK1-IN-1. Adjustments to concentrations, incubation times, and formulations may be necessary to suit specific experimental designs.
References
- 1. A Novel D-peptide modulates DCLK1 Gelsolin interactions, reducing PDAC tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DCLK1-IN-1 | DCLK1/2 Inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of a DCLK1 Inhibitor in Mice
Disclaimer: As of the latest literature review, specific in vivo administration protocols for Dclk1-IN-2 are not publicly available. The following application notes and protocols are based on the available data for the structurally related and well-characterized DCLK1 inhibitor, DCLK1-IN-1 . Researchers should use this information as a starting point and perform necessary dose-finding and toxicity studies for this compound or any other specific DCLK1 inhibitor.
Introduction
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that has emerged as a significant target in cancer research.[1][2] It is overexpressed in various cancers, including pancreatic, colorectal, and ovarian cancers, where it is associated with tumor growth, cancer stem cell maintenance, epithelial-mesenchymal transition (EMT), and chemoresistance.[1][3] DCLK1's role in promoting tumorigenesis makes it a compelling target for therapeutic intervention. Small molecule inhibitors of DCLK1, such as DCLK1-IN-1, have been developed to probe its function and evaluate its therapeutic potential in preclinical models.[1]
These application notes provide a detailed, representative protocol for the in vivo administration of a DCLK1 inhibitor in mice, based on studies with DCLK1-IN-1, to assist researchers in designing their own experiments.
DCLK1 Signaling Pathway
DCLK1 is implicated in several key oncogenic signaling pathways. Its inhibition can impact cancer cell proliferation, survival, and metastasis. The diagram below illustrates a simplified overview of DCLK1's role and its downstream effects.
Figure 1: Simplified DCLK1 Signaling Pathway. DCLK1 is activated by upstream signals like oncogenic KRAS and promotes several cancer hallmarks, which can be blocked by DCLK1 inhibitors.
Quantitative Data Summary
The following table summarizes key quantitative data for DCLK1-IN-1 from preclinical mouse studies. This data can serve as a reference for designing studies with other DCLK1 inhibitors.
| Parameter | Value | Species | Cancer Model | Administration Route | Source |
| Dosage | 10 mg/kg | Mouse (NSG) | Colorectal Cancer (HCT116 xenograft) | Daily | [4] |
| Dosage | 10 mg/kg | Mouse (C57BL/6J) | Colorectal Cancer (MC-38 syngeneic) | Daily | [4] |
| Maximum Tolerated Dose | >100 mg/kg | Mouse | Not specified (Toxicity study) | Not specified | [1] |
| Half-life (T1/2) | 2.09 hours | Mouse | Pharmacokinetic study | Oral | [1] |
| Oral Bioavailability | 81% | Mouse | Pharmacokinetic study | Oral | [1] |
| AUCinf | 5506 hr*ng/mL | Mouse | Pharmacokinetic study | Oral | [1] |
Experimental Protocols
Materials
-
DCLK1 Inhibitor (e.g., DCLK1-IN-1 or this compound)
-
Vehicle solution (e.g., as recommended by the manufacturer or determined through solubility testing; a common vehicle is 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Appropriate mouse strain for the cancer model (e.g., immunodeficient mice like NSG for xenografts, or immunocompetent mice like C57BL/6 for syngeneic models)
-
Cancer cells for implantation
-
Matrigel (or other appropriate extracellular matrix)
-
Sterile syringes and needles for injection
-
Calipers for tumor measurement
-
Animal balance
-
Personal Protective Equipment (PPE)
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of a DCLK1 inhibitor in a mouse xenograft model.
Figure 2: Experimental workflow for in vivo testing of a DCLK1 inhibitor.
Detailed Methodology
1. Preparation of DCLK1 Inhibitor Formulation:
-
Follow the manufacturer's instructions for solubilizing the DCLK1 inhibitor.
-
For DCLK1-IN-1, a common vehicle for oral or intraperitoneal administration is a suspension in 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
-
Prepare the formulation fresh daily or as stability data allows. Ensure the solution is homogenous before each administration.
2. Animal Model and Tumor Implantation:
-
Select an appropriate mouse model. For example, HCT116 human colorectal cancer cells can be implanted into immunodeficient NSG mice.[4]
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1x107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1x106 cells) into the flank of each mouse.
3. Treatment Protocol:
-
Allow tumors to grow to a palpable size, typically around 100 mm³.[4]
-
Randomize mice into treatment and control (vehicle) groups (n=5-8 mice per group is common).
-
Based on DCLK1-IN-1 studies, a starting dose of 10 mg/kg administered daily can be used.[4] The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the inhibitor's pharmacokinetic properties. DCLK1-IN-1 has high oral bioavailability.[1]
-
Administer the inhibitor or vehicle to the respective groups for the duration of the study (e.g., 14-32 days).[4]
4. Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice at each tumor measurement to assess toxicity.
-
Observe the animals for any adverse effects or signs of distress.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or after a set duration.
-
At the endpoint, euthanize the mice according to institutional guidelines.
5. Post-Endpoint Analysis:
-
Excise tumors and, if desired, other organs.
-
Tumor tissue can be flash-frozen for biochemical analysis (e.g., Western blotting for DCLK1 pathway proteins) or fixed in formalin for histopathological analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Plasma can be collected to measure drug levels or biomarkers.
Conclusion
The provided protocols, based on studies with DCLK1-IN-1, offer a comprehensive framework for conducting in vivo studies with DCLK1 inhibitors in mouse models of cancer. Due to the lack of specific data for this compound, it is imperative for researchers to conduct preliminary studies to determine the optimal dose, administration route, and potential toxicity of this specific compound. These guidelines, combined with careful experimental design and adherence to animal welfare regulations, will facilitate the successful evaluation of DCLK1 inhibitors as potential cancer therapeutics.
References
Preparation of Dclk1-IN-1 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dclk1-IN-1 is a potent and selective inhibitor of Doublecortin-like kinase 1 (DCLK1) and DCLK2, with IC50 values of 57.2 nM and 103 nM, respectively, in kinase assays.[1] It is a valuable tool for studying the roles of DCLK1 and DCLK2 in various biological processes, including cancer biology.[1][2][3][4] Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of Dclk1-IN-1 due to the inhibitor's high solubility in it.[1][3] This document provides a detailed protocol for the preparation, storage, and handling of Dclk1-IN-1 stock solutions in DMSO.
Quantitative Data Summary
A summary of the key quantitative data for Dclk1-IN-1 is provided in the table below. This information is essential for accurate calculations when preparing stock solutions.
| Parameter | Value | Reference |
| Molecular Weight (MW) | 527.54 g/mol | [1][5] |
| Solubility in DMSO | ≥ 95 mg/mL (180.08 mM) | [1] |
| Appearance | Solid powder | N/A |
| Storage of Solid | -20°C for up to 3 years | [1][3] |
| Storage of Stock Solution | -80°C for up to 1 year; -20°C for up to 1 month | [1][2][3] |
Experimental Protocol: Preparation of a 10 mM Dclk1-IN-1 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Dclk1-IN-1 in DMSO, a commonly used concentration for in vitro studies.
Materials:
-
Dclk1-IN-1 powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of Dclk1-IN-1 powder to room temperature to prevent condensation of moisture, which can affect the stability of the compound.
-
Weighing Dclk1-IN-1: Carefully weigh out the desired amount of Dclk1-IN-1 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need to weigh 5.28 mg of Dclk1-IN-1.
-
Calculation:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 527.54 g/mol x 1000 mg/g = 5.2754 mg
-
-
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed Dclk1-IN-1. To prepare a 10 mM stock solution with 5.28 mg of the compound, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.[3] Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2][3] When ready to use, thaw a single aliquot at room temperature.
Dclk1 Signaling Pathway and Inhibition
Caption: Dclk1 signaling pathway and the inhibitory action of Dclk1-IN-1.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing Dclk1-IN-1 stock solution in DMSO.
References
Application Notes and Protocols for Utilizing Dclk1-IN-2 in a Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator of tumorigenesis and a marker for cancer stem cells (CSCs) in a variety of malignancies, including colorectal, pancreatic, and esophageal cancers.[1][2][3][4] Its role in promoting cancer cell proliferation, survival, and resistance to therapy makes it an attractive target for novel anti-cancer drug development.[2][3] Dclk1-IN-2 is a potent and selective small molecule inhibitor of DCLK1 kinase activity. This application note provides a detailed protocol for utilizing this compound in a colony formation (clonogenic) assay to assess its impact on the long-term proliferative potential of cancer cells.
The colony formation assay is a pivotal in vitro method to determine the ability of a single cell to undergo sustained proliferation and form a colony.[1] This assay is particularly relevant for evaluating the efficacy of anti-cancer agents that target CSCs, as it measures the self-renewal capacity of individual cells. While specific quantitative data for this compound in colony formation assays is not yet widely published, the data presented herein is based on studies utilizing its closely related predecessor, Dclk1-IN-1, and siRNA-mediated knockdown of DCLK1. Similar dose-dependent inhibitory effects on colony formation are anticipated with this compound.
Mechanism of Action and Signaling Pathways
DCLK1 is a serine/threonine kinase that modulates several key oncogenic signaling pathways.[2][3] Inhibition of DCLK1's kinase activity by this compound is expected to disrupt these pathways, leading to a reduction in cancer cell proliferation and survival. The primary signaling cascades influenced by DCLK1 include:
-
XRCC5/COX2 Axis: DCLK1 phosphorylates X-ray repair cross-complementing 5 (XRCC5), which in turn transcriptionally activates cyclooxygenase-2 (COX2). This leads to the production of prostaglandin E2 (PGE2), fostering an inflammatory tumor microenvironment and promoting cancer cell aggressiveness.[5]
-
β-catenin/c-Myc Signaling: DCLK1 has been shown to upregulate the expression of nuclear β-catenin and its downstream target c-Myc, key drivers of cell proliferation and stemness. Inhibition of DCLK1 leads to the downregulation of this pathway.[6]
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HCT-116 colorectal cancer, Eca109 esophageal cancer)
-
This compound (prepare stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
Experimental Workflow
Detailed Protocol
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates containing 2 mL of complete medium per well. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
-
Allow the cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. Suggested final concentrations to test range from 0.1 µM to 10 µM. A vehicle control (DMSO) should be included at the same final concentration as the highest this compound concentration.
-
After 24 hours of cell adherence, carefully remove the medium and replace it with 2 mL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
The medium can be carefully replaced with fresh medium containing the respective treatments every 3-4 days if necessary.
-
-
Staining and Quantification:
-
After the incubation period, gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of 4% paraformaldehyde or 100% methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the fixative and wash the wells again with PBS.
-
Add 1 mL of 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry completely.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well. This can be done manually or using an automated colony counter.
-
Data Presentation and Analysis
The results of the colony formation assay can be quantified by calculating the Plating Efficiency (PE) and Surviving Fraction (SF).
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF): (Number of colonies formed after treatment / Number of cells seeded x PE)
The data should be presented in a tabular format for clear comparison.
Table 1: Effect of DCLK1 Inhibition on Colony Formation in Colorectal Cancer Cells (HCT-116) (Data based on siRNA-mediated knockdown, similar trends expected with this compound)
| Treatment Group | Radiation Dose (Gy) | Surviving Fraction (Mean ± SD) | P-value vs. Control |
| Control (Scrambled siRNA) | 0 | 1.00 ± 0.00 | - |
| Control (Scrambled siRNA) | 4 | 0.45 ± 0.04 | - |
| Control (Scrambled siRNA) | 6 | 0.20 ± 0.03 | - |
| DCLK1 siRNA | 4 | 0.25 ± 0.03 | <0.01[7] |
| DCLK1 siRNA | 6 | 0.08 ± 0.02 | <0.01[7] |
Table 2: Effect of DCLK1 Inhibition on Colony Formation in Esophageal Squamous Cell Carcinoma Cells (Eca109) (Data based on siRNA-mediated knockdown, similar trends expected with this compound)
| Treatment Group | Cisplatin (µM) | Relative Colony Formation (%) | P-value vs. Control |
| Control (NC siRNA) | 0 | 100 ± 8.5 | - |
| DCLK1 siRNA | 0 | 62 ± 5.1 | <0.05[6] |
| Control (NC siRNA) | 5 | 75 ± 6.3 | - |
| DCLK1 siRNA | 5 | 41 ± 4.2 | <0.05[6] |
Conclusion
The colony formation assay is a robust method to evaluate the long-term efficacy of this compound on the proliferative and self-renewal capacity of cancer cells. By inhibiting DCLK1 kinase activity, this compound is expected to significantly reduce the number and size of cancer cell colonies in a dose-dependent manner. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively utilize this compound in their studies and further explore its potential as a targeted anti-cancer therapeutic.
References
- 1. DCLK1 Inhibition Sensitizes Colorectal Cancer Cells to Radiation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 4. Doublecortin-like kinase 1 compromises DNA repair and induces chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DCLK1 inhibition attenuates tumorigenesis and improves chemosensitivity in esophageal squamous cell carcinoma by inhibiting β-catenin/c-Myc signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel D-peptide modulates DCLK1 Gelsolin interactions, reducing PDAC tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dclk1-IN-2 Treatment in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) is a microtubule-associated protein kinase that has emerged as a significant target in cancer research.[1][2][3] Upregulated in various malignancies, including colorectal, pancreatic, and renal cancers, DCLK1 is implicated as a marker for cancer stem cells (CSCs) and plays a crucial role in promoting tumorigenesis, metastasis, and resistance to therapy.[1][2][3] DCLK1 exerts its oncogenic functions through the regulation of multiple signaling pathways, such as Notch, Wnt/β-catenin, and RAS.[2] The inhibition of DCLK1 presents a promising therapeutic strategy to target the CSC population and overcome drug resistance.
Three-dimensional (3D) spheroid cultures are increasingly utilized in cancer research as they more accurately mimic the tumor microenvironment compared to traditional 2D cell cultures. Spheroids replicate key aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, providing a more predictive in vitro model for evaluating anti-cancer agents.
This document provides detailed protocols for the treatment of 3D spheroid cultures with a DCLK1 inhibitor. While the query specified "Dclk1-IN-2," the available scientific literature predominantly focuses on the selective DCLK1 inhibitor, DCLK1-IN-1 . Therefore, the following protocols are based on the use of DCLK1-IN-1 and can be adapted for other specific DCLK1 inhibitors.
DCLK1 Signaling Pathway
DCLK1 is a central node in a complex network of signaling pathways that drive cancer progression. Its inhibition can disrupt these oncogenic signals, leading to reduced tumor growth and increased sensitivity to other treatments.
Caption: DCLK1 signaling network in cancer.
Experimental Workflow for Dclk1-IN-1 Treatment in 3D Spheroids
A systematic workflow is essential for the accurate assessment of Dclk1-IN-1 efficacy in 3D spheroid cultures. The following diagram outlines the key steps from spheroid formation to data analysis.
Caption: Workflow for Dclk1-IN-1 spheroid screening.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of DCLK1 inhibition in 3D spheroid cultures, compiled from various studies.
Table 1: Effect of Dclk1-IN-1 on Spheroid Formation
| Cell Line | Treatment Concentration (µM) | Reduction in Spheroid Number (%) | Reference |
| ACHN (Renal) | 1 | Significant | [4][5] |
| 5 | Significant | [4][5] | |
| 10 | ~70 | [4][5] | |
| CAKI-1 (Renal) | 1 | Significant | [4][5] |
| 5 | Significant | [4][5] | |
| 10 | ~80 | [4][5] | |
| 786-O (Renal) | 10 | ~100 | [4][5] |
Table 2: IC50 Values of DCLK1 Inhibitors
| Inhibitor | Cell Line | Culture Condition | IC50 (nM) | Reference |
| DCLK1-IN-1 | HCT116 (Colon) | NanoBRET Assay | 279 | [1] |
| DCLK1-IN-1 | Recombinant DCLK1 | KINOMEscan | 9.5 | [1] |
| DCLK1-IN-1 | Recombinant DCLK1 | 33P-ATP Kinase Assay | 57 | [1] |
| XMD-17-51 | Recombinant DCLK1 | Cell-free enzymatic assay | 14.64 | [6] |
| DCLK1-IN-1 | ACHN (Renal) | 2D MTT Assay | ~22,000 | [4][7] |
| DCLK1-IN-1 | 786-O (Renal) | 2D MTT Assay | ~35,000 | [4][7] |
| DCLK1-IN-1 | CAKI-1 (Renal) | 2D MTT Assay | ~30,000 | [4][7] |
Detailed Experimental Protocols
Protocol 1: 3D Spheroid Formation using Ultra-Low Attachment Plates
This protocol describes the generation of uniform, single spheroids per well in 96-well ultra-low attachment (ULA) plates.[6][8]
Materials:
-
Cancer cell line of interest (e.g., ACHN, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Cell Culture: Maintain the cancer cell line in a T-75 flask with complete medium in a humidified incubator at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >90%.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 3-5 mL of pre-warmed Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of complete medium to create a single-cell suspension.
-
-
Cell Counting: Determine the cell concentration and viability using a hemocytometer and trypan blue or an automated cell counter.
-
Seeding in ULA Plates:
-
Dilute the cell suspension in complete medium to the desired seeding density. The optimal seeding density to form spheroids of a desired size should be determined empirically for each cell line (a typical starting range is 1,000-10,000 cells/well).[8]
-
Dispense 100-200 µL of the cell suspension into each well of a 96-well ULA plate.[8]
-
To minimize evaporation, fill the peripheral wells of the plate with sterile PBS or water.[8]
-
-
Spheroid Formation:
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator at 37°C and 5% CO2.
-
Spheroids will typically form within 24-72 hours. Monitor spheroid formation and growth daily using an inverted microscope.
-
Protocol 2: Dclk1-IN-1 Treatment of 3D Spheroids
This protocol outlines the procedure for treating pre-formed 3D spheroids with Dclk1-IN-1.
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate (from Protocol 1)
-
Dclk1-IN-1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Serological pipettes and multichannel pipette
Procedure:
-
Prepare Dclk1-IN-1 Dilutions:
-
On the day of treatment, prepare serial dilutions of Dclk1-IN-1 from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest Dclk1-IN-1 concentration (typically ≤ 0.1%).
-
-
Treatment Application:
-
Allow spheroids to form and compact for 3-4 days before starting treatment.
-
Carefully remove 50-100 µL of the conditioned medium from each well without disturbing the spheroids.
-
Add an equal volume of the prepared Dclk1-IN-1 dilutions or vehicle control to the respective wells.
-
-
Incubation: Incubate the treated spheroids for the desired duration (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Medium Exchange (for longer treatments): For longer treatment periods, perform a partial medium change every 2-3 days by carefully replacing half of the medium with fresh medium containing the appropriate concentration of Dclk1-IN-1 or vehicle.
Protocol 3: Cell Viability Assessment using CellTiter-Glo® 3D Assay
This protocol details the measurement of cell viability in 3D spheroids by quantifying ATP levels.[4][7][9]
Materials:
-
Treated 3D spheroids in a 96-well ULA plate
-
Opaque-walled 96-well plates
-
CellTiter-Glo® 3D Cell Viability Assay Reagent (Promega)
-
Plate shaker
-
Luminometer
Procedure:
-
Reagent and Plate Equilibration: Thaw the CellTiter-Glo® 3D reagent and equilibrate it to room temperature. Allow the plate containing the spheroids to equilibrate to room temperature for approximately 30 minutes.[7]
-
Reagent Addition:
-
If necessary, transfer the spheroids and medium to an opaque-walled 96-well plate to minimize luminescence signal cross-talk.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[7]
-
-
Lysis and Signal Stabilization:
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Protocol 4: Apoptosis Assessment using Caspase-Glo® 3/7 3D Assay
This protocol describes the measurement of caspase-3 and -7 activities, key markers of apoptosis, in 3D spheroids.[10][11]
Materials:
-
Treated 3D spheroids in a 96-well ULA plate
-
Opaque-walled 96-well plates
-
Caspase-Glo® 3/7 3D Assay Reagent (Promega)
-
Plate shaker
-
Luminometer
Procedure:
-
Reagent and Plate Equilibration: Thaw the Caspase-Glo® 3/7 3D reagent and equilibrate it to room temperature. Allow the plate containing the spheroids to equilibrate to room temperature.[10]
-
Reagent Addition:
-
If necessary, transfer the spheroids and medium to an opaque-walled 96-well plate.
-
Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of culture medium in each well.[10]
-
-
Lysis and Substrate Cleavage:
-
Mix the contents by placing the plate on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours to allow for cell lysis and caspase cleavage of the substrate.
-
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Conclusion
The protocols and data presented provide a comprehensive guide for investigating the effects of the DCLK1 inhibitor Dclk1-IN-1 on 3D spheroid cultures. These methods enable the robust assessment of the inhibitor's impact on cancer cell viability, apoptosis, and spheroid growth. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying biology and the practical steps involved in this research. By utilizing these detailed application notes, researchers can effectively evaluate the therapeutic potential of targeting DCLK1 in a physiologically relevant in vitro setting.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. eastport.cz [eastport.cz]
- 6. corning.com [corning.com]
- 7. promega.com [promega.com]
- 8. mdpi.com [mdpi.com]
- 9. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. Caspase-Glo® 3/7 3D Assay [promega.com]
Application Notes and Protocols: Western Blot Analysis of Dclk1 Phosphorylation Following Dclk1-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effect of Dclk1-IN-2 on Doublecortin-like kinase 1 (Dclk1) activity by measuring changes in its phosphorylation status using Western blot analysis. Dclk1 is a serine/threonine kinase and a prominent cancer stem cell marker implicated in tumorigenesis and metastasis in various cancers, including colorectal, pancreatic, and renal cell carcinoma.[1][2][3][4] Its kinase activity is crucial for its function, making it a key therapeutic target.[5] this compound is a small molecule inhibitor designed to target the kinase activity of Dclk1. By analyzing the phosphorylation of Dclk1, researchers can quantify the efficacy of such inhibitors.
Introduction to Dclk1 and its Inhibition
Doublecortin-like kinase 1 (Dclk1) is a microtubule-associated protein with a C-terminal serine/threonine kinase domain.[2] It is involved in several oncogenic signaling pathways, including Notch, Wnt/β-catenin, and Hippo-YAP.[2][3][4][6] Dclk1 can autophosphorylate, and this phosphorylation is a key indicator of its kinase activity.[7][8] Inhibition of Dclk1 kinase activity has been shown to suppress cancer cell growth, migration, and stemness properties.[9][10]
This compound is a chemical probe used to investigate the biological functions of Dclk1 by inhibiting its kinase domain.[11][12] Western blotting is a robust method to determine the effectiveness of this compound by detecting the levels of phosphorylated Dclk1 (p-Dclk1) relative to the total Dclk1 protein. A reduction in the p-Dclk1/total Dclk1 ratio upon treatment with this compound indicates successful target engagement and inhibition. For instance, a similar inhibitor, DCLK1-IN-1, has been shown to decrease the phosphorylation of DCLK1 at serine 337 in renal cell carcinoma cell lines.[13]
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol outlines the steps for culturing cells and treating them with this compound to assess its effect on Dclk1 phosphorylation.
Materials:
-
Cancer cell line expressing Dclk1 (e.g., HCT116, PANC-1, ACHN)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. Prepare a vehicle control with an equivalent concentration of DMSO.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, proceed immediately to protein extraction.
Protein Extraction
This protocol describes the lysis of cells to extract total protein while preserving the phosphorylation state of Dclk1.
Materials:
-
RIPA lysis buffer or similar
-
Protease inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (refrigerated at 4°C)
Procedure:
-
Prepare fresh lysis buffer by adding protease and phosphatase inhibitors immediately before use. Keep the buffer on ice.[14]
-
Place the 6-well plates on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).[16]
-
Aliquot the protein samples and store them at -80°C until use.
Western Blot Analysis
This protocol details the separation of proteins by SDS-PAGE, transfer to a membrane, and immunodetection of total and phosphorylated Dclk1.
Materials:
-
Protein samples
-
4x Laemmli sample buffer (with β-mercaptoethanol or DTT)
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
PVDF membrane[14]
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Note: Do not use milk as a blocking agent as it contains phosphoproteins that can cause high background.[14][15]
-
Primary antibodies:
-
Rabbit anti-phospho-Dclk1 antibody (specific to a known phosphorylation site, e.g., Ser337)
-
Mouse anti-total Dclk1 antibody
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Thaw protein lysates on ice. Mix an equal amount of protein (e.g., 20-40 µg) with 4x Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[14][17]
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[17]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[14][17]
-
Incubate the membrane with the primary antibody against phospho-Dclk1, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing (Optional but Recommended): To detect total Dclk1 on the same membrane, strip the membrane using a mild stripping buffer.
-
After stripping, block the membrane again and incubate with the primary antibody against total Dclk1 overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and imaging steps as described above.
-
Quantification: Quantify the band intensities for both phospho-Dclk1 and total Dclk1 using densitometry software. Normalize the phospho-Dclk1 signal to the total Dclk1 signal for each sample.
Data Presentation
The quantitative data from the Western blot analysis should be presented in a clear and structured table to facilitate comparison between different treatment conditions.
| Treatment Group | This compound Conc. (µM) | Phospho-Dclk1 (Arbitrary Units) | Total Dclk1 (Arbitrary Units) | p-Dclk1 / Total Dclk1 Ratio | % Inhibition of Phosphorylation |
| Vehicle Control | 0 | 1500 | 1550 | 0.97 | 0% |
| This compound | 1 | 1100 | 1520 | 0.72 | 25.8% |
| This compound | 5 | 650 | 1580 | 0.41 | 57.7% |
| This compound | 10 | 250 | 1540 | 0.16 | 83.5% |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Dclk1 Signaling and Inhibition
Caption: Dclk1 autophosphorylation and subsequent signaling inhibition by this compound.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of Dclk1 phosphorylation.
References
- 1. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Autoregulatory control of microtubule binding in doublecortin-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Guided Prediction of the Functional Impact of DCLK1 Mutations on Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are DCLK1 modulators and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for Dclk1-IN-2 in Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing cell migration and invasion assays to evaluate the efficacy of Dclk1-IN-2, a small molecule inhibitor of Doublecortin-like kinase 1 (DCLK1). DCLK1 is a serine/threonine kinase that has emerged as a crucial regulator of tumorigenesis and metastasis in various cancers, including those of the colorectum, pancreas, and head and neck.[1][2] Its involvement in key oncogenic signaling pathways, such as Notch, Wnt/β-catenin, and RAS, makes it a compelling target for therapeutic intervention.[1]
This compound is an investigational compound designed to selectively inhibit the kinase activity of DCLK1, thereby impeding downstream signaling cascades that promote cancer cell motility and invasion. These protocols are intended to provide a robust framework for assessing the anti-migratory and anti-invasive properties of this compound in relevant cancer cell line models.
Data Presentation
The following tables summarize quantitative data from studies using DCLK1 inhibitors in migration and invasion assays. While specific data for this compound is not yet broadly published, the data for the structurally related inhibitor Dclk1-IN-1 and other DCLK1 inhibitors provide a strong indication of the expected efficacy.
Table 1: Effect of DCLK1 Inhibitors on Cancer Cell Migration
| Cell Line | Cancer Type | DCLK1 Inhibitor | Concentration | Assay Type | Percent Inhibition of Migration | Reference |
| HCT116 | Colorectal Cancer | Dclk1-IN-1 | 1 µM | Wound Healing | ~50% | [3] |
| hCRC#1 | Colorectal Cancer | Dclk1-IN-1 | 1 µM | Wound Healing | ~60% | [3] |
| ACHN | Renal Cell Carcinoma | Dclk1-IN-1 | 10 µM | Transwell | >50% | [4] |
| 786-O | Renal Cell Carcinoma | Dclk1-IN-1 | 10 µM | Transwell | >50% | [4] |
| CAKI-1 | Renal Cell Carcinoma | Dclk1-IN-1 | 10 µM | Transwell | >50% | [4] |
| FaDu | Head and Neck Squamous Cell Carcinoma | LRRK2-IN-1 | 10 µM | Wound Healing | Significant inhibition | [5][6] |
| OVCAR-8 CPR | Ovarian Cancer | Dclk1-IN-1 | Not specified | Transwell | Significant reduction | [2] |
Table 2: Effect of DCLK1 Inhibitors on Cancer Cell Invasion
| Cell Line | Cancer Type | DCLK1 Inhibitor | Concentration | Assay Type | Percent Inhibition of Invasion | Reference |
| ACHN | Renal Cell Carcinoma | Dclk1-IN-1 | 10 µM | Transwell (Matrigel) | Significant reduction | [4] |
| 786-O | Renal Cell Carcinoma | Dclk1-IN-1 | 10 µM | Transwell (Matrigel) | Significant reduction | [4] |
| CAKI-1 | Renal Cell Carcinoma | Dclk1-IN-1 | 10 µM | Transwell (Matrigel) | Significant reduction | [4] |
| FaDu | Head and Neck Squamous Cell Carcinoma | DCLK1 knockdown | Not applicable | Boyden Chamber | Significant reduction | [1][7] |
| OVCAR-8 CPR | Ovarian Cancer | Dclk1-IN-1 | Not specified | Transwell (Matrigel) | Significant reduction | [2] |
| ES2 | Ovarian Cancer | Dclk1-IN-1 | Not specified | 3D Spheroid | Significant reduction | [2] |
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay for Cell Migration
This assay is a straightforward method to assess collective cell migration in a two-dimensional (2D) context.
Materials:
-
Cancer cell line of interest (e.g., HCT116, FaDu)
-
Complete culture medium
-
Serum-free culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
12-well or 24-well tissue culture plates
-
Sterile 200 µL pipette tips or a wound healing assay insert
-
Phase-contrast microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells into 12-well or 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional but Recommended): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.
-
Creating the Wound:
-
Washing: Gently wash the wells with serum-free medium or PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound or the vehicle control to the respective wells.
-
Image Acquisition: Immediately capture images of the wounds at time 0 (T0) using a phase-contrast microscope. Mark the position of the images to ensure the same field is captured at subsequent time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Acquire images of the same wound areas at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the rate of wound closure or the percentage of wound closure relative to the initial wound area.
Protocol 2: Boyden Chamber (Transwell) Assay for Cell Migration and Invasion
This assay provides a more quantitative measure of individual cell migration towards a chemoattractant and can be adapted to assess invasion by coating the transwell membrane with an extracellular matrix (ECM) component.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Serum-free culture medium
-
Chemoattractant (e.g., medium with 10% Fetal Bovine Serum)
-
This compound (dissolved in a suitable solvent)
-
Vehicle control
-
Boyden chamber apparatus (e.g., 24-well plates with 8.0 µm pore size polycarbonate membrane inserts)
-
For invasion assay: Matrigel or a similar basement membrane matrix
-
Cotton swabs
-
Fixation solution (e.g., 100% methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Insert Preparation (for Invasion Assay): If performing an invasion assay, thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the apical side of the transwell inserts with a thin layer of the Matrigel solution and allow it to solidify at 37°C for at least 30 minutes. For migration assays, this step is omitted.
-
Cell Preparation: Harvest and resuspend the cells in serum-free medium. Perform a cell count and adjust the concentration.
-
Cell Seeding: Add the cell suspension (e.g., 2 x 10^5 cells/mL) to the upper chamber (apical side) of the transwell inserts. Include this compound or vehicle control in the cell suspension at the desired final concentrations.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber (basolateral side) of the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration optimized for your cell line (typically 12-48 hours).
-
Removal of Non-migrated/Non-invaded Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove the cells that have not migrated or invaded through the membrane.[4]
-
Fixation and Staining:
-
Fix the cells that have migrated to the underside of the membrane by immersing the inserts in 100% methanol for 10-20 minutes.
-
Stain the fixed cells by placing the inserts in a 0.1% Crystal Violet solution for 15-30 minutes.
-
-
Washing: Gently wash the inserts in water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Using a microscope, count the number of stained cells on the underside of the membrane in several random fields of view. The number of cells is indicative of the migratory or invasive potential. Alternatively, the dye can be eluted and the absorbance measured for a more high-throughput quantification.[11][12]
Mandatory Visualizations
DCLK1 Signaling Pathway
Caption: Simplified DCLK1 signaling pathway in cancer progression.
Experimental Workflow for Migration/Invasion Assays
Caption: General workflow for in vitro migration and invasion assays.
References
- 1. DCLK1-mediated regulation of invadopodia dynamics and matrix metalloproteinase trafficking drives invasive progression in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DCLK1-mediated regulation of invadopodia dynamics and matrix metalloproteinase trafficking drives invasive progression in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med.virginia.edu [med.virginia.edu]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dclk1-IN-2 in Combination with Anti-PD1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a significant target in oncology, primarily due to its role as a marker for tumor stem cells and its involvement in key oncogenic signaling pathways.[1][2][3] Inhibition of DCLK1 has been shown to impede cancer cell proliferation, invasion, and stemness.[4][5] Dclk1-IN-2, a selective small molecule inhibitor of DCLK1, has garnered attention for its potential to not only directly target cancer cells but also to modulate the tumor microenvironment, making it a promising candidate for combination therapies.
Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor that, upon interaction with its ligand PD-L1, suppresses T-cell activity, allowing tumors to evade immune surveillance.[6][7][8] Anti-PD1 therapy, which blocks this interaction, has revolutionized cancer treatment. However, a significant number of patients do not respond to anti-PD1 monotherapy, often due to an immunosuppressive tumor microenvironment.
Recent preclinical evidence suggests that the combination of this compound with anti-PD1 therapy could offer a synergistic anti-tumor effect. DCLK1 inhibition has been shown to downregulate the expression of PD-L1 on cancer cells, thereby potentially increasing their susceptibility to immune-mediated destruction.[5][9] This application note provides a summary of the preclinical rationale, quantitative data, and detailed experimental protocols for investigating the combination of this compound and anti-PD1 therapy.
Mechanism of Action and Signaling Pathways
DCLK1 is a serine/threonine kinase that regulates several oncogenic pathways, including Wnt, Notch, and RAS.[2][10] Of particular relevance to immunotherapy, DCLK1 has been identified as a regulator of PD-L1 expression through the Hippo signaling pathway.[9] DCLK1 can promote the activity of the transcriptional co-activator Yes-associated protein (YAP), which in turn can upregulate the expression of PD-L1 on tumor cells.[9] By inhibiting DCLK1, this compound can suppress the Hippo-YAP pathway, leading to a reduction in PD-L1 expression and subsequently enhancing the efficacy of anti-PD1 therapy.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound (referred to as DCLK1-IN-1 in the cited studies) alone and in combination with anti-PD1 therapy.
Table 1: In Vitro Efficacy of DCLK1-IN-1 in Renal Cell Carcinoma (RCC) Cell Lines [5]
| Cell Line | Assay | DCLK1-IN-1 Concentration | Result |
| ACHN | Colony Formation | 1 µM | Significant reduction in colonies |
| 786-O | Colony Formation | 1 µM | Significant reduction in colonies |
| CAKI-1 | Colony Formation | 1 µM | Significant reduction in colonies |
| ACHN | Spheroid Formation | 1, 5, 10 µM | Significant inhibition of stemness |
| CAKI-1 | Spheroid Formation | 1, 5, 10 µM | Significant inhibition of stemness |
| ACHN | PD-L1 Expression | 5, 10 µM | Dose-dependent decrease |
| 786-O | PD-L1 Expression | 5, 10 µM | Dose-dependent decrease |
| CAKI-1 | PD-L1 Expression | 5, 10 µM | Dose-dependent decrease |
Table 2: In Vitro Cytotoxicity of DCLK1-IN-1 in Combination with Anti-PD1 [5]
| Target Cell Line | Effector Cells | Treatment | Result |
| 786-O | T-cell expanded PBMCs | DCLK1-IN-1 | Increased immune-mediated cytotoxicity |
| 786-O | T-cell expanded PBMCs | DCLK1-IN-1 + anti-PD1 | Further significant increase in cytotoxicity |
Experimental Protocols
Protocol 1: In Vitro Spheroid Formation Assay
This protocol is designed to assess the effect of this compound on the cancer stem cell-like property of spheroid formation.
Materials:
-
Cancer cell line of interest (e.g., ACHN, CAKI-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Ultra-low attachment 96-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counter
-
Microplate reader
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
Procedure:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Perform a cell count and determine viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000 cells/well) in complete medium.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well plate.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7-10 days.
-
Monitor spheroid formation every 2-3 days using a microscope.
-
At the end of the incubation period, assess spheroid viability using a cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Quantify the results and compare the viability of this compound-treated spheroids to the vehicle control.
Protocol 2: Western Blot for PD-L1 Expression
This protocol details the procedure for assessing the effect of this compound on PD-L1 protein expression in cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PD-L1 (e.g., Cell Signaling Technology, #13684)
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PD-L1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify band intensities to determine the relative expression of PD-L1.
Protocol 3: In Vitro PBMC Co-culture Cytotoxicity Assay
This protocol is for evaluating the ability of this compound to enhance T-cell mediated cytotoxicity against cancer cells, alone and in combination with an anti-PD1 antibody.
Materials:
-
Cancer cell line of interest (target cells)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) (effector cells)
-
T-cell expansion reagents (e.g., anti-CD3/CD28 beads, IL-2)
-
This compound
-
Anti-PD1 antibody (e.g., Nivolumab, Pembrolizumab)
-
Isotype control antibody
-
RPMI-1640 medium with 10% FBS
-
Cytotoxicity detection kit (e.g., LDH release assay or flow cytometry-based assay)
Procedure:
-
Target Cell Preparation:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cancer cells with this compound or vehicle control for 24 hours prior to co-culture.
-
-
Effector Cell Preparation:
-
Thaw and culture PBMCs.
-
Expand T-cells within the PBMC population using T-cell expansion reagents for a specified period (e.g., 5-7 days).
-
-
Co-culture:
-
Wash the this compound treated cancer cells.
-
Add the expanded T-cells to the wells containing the cancer cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Add the anti-PD1 antibody or isotype control to the respective wells.
-
Incubate the co-culture for a specified time (e.g., 4-24 hours).
-
-
Cytotoxicity Assessment:
-
Measure cytotoxicity using a chosen method. For an LDH release assay, collect the supernatant and measure LDH activity according to the manufacturer's protocol.
-
Calculate the percentage of specific lysis.
-
Experimental Workflows
In Vitro Experimental Workflow
In Vivo Experimental Workflow (Representative)
Due to the limited availability of published in vivo data for this specific combination, the following is a representative workflow for a syngeneic mouse model.
Conclusion
The combination of this compound and anti-PD1 therapy represents a promising strategy to overcome resistance to immune checkpoint blockade. By targeting cancer stemness and modulating the tumor microenvironment through the downregulation of PD-L1, this compound has the potential to sensitize tumors to anti-PD1 treatment. The provided protocols and workflows offer a framework for researchers to further investigate this synergistic combination and elucidate its full therapeutic potential. Further in vivo studies are warranted to establish the efficacy and safety of this combination in preclinical models, which will be crucial for its translation to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4T1 Syngeneic Breast Tumor Mouse Model I Preclinical CRO [explicyte.com]
- 6. mdpi.com [mdpi.com]
- 7. PD-1+ immune cell infiltration inversely correlates with survival of operable breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing combination strategies using PD-1 checkpoint inhibitors to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of DCLK1 down-regulates PD-L1 expression through Hippo pathway in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Syngeneic Tumor Models with Acquired Resistance to Anti-PD-1/PD-L1 Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Cells Treated with Dclk1-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) is a microtubule-associated protein kinase that has emerged as a significant target in cancer research.[1][2] Its overexpression is linked to the promotion of tumorigenesis, metastasis, and resistance to therapy in various cancers by regulating key signaling pathways such as Notch, Wnt/β-catenin, and RAS.[3][4] Dclk1-IN-2 is a potent and selective small molecule inhibitor of DCLK1 kinase activity, making it a valuable tool for investigating the cellular functions of DCLK1 and for preclinical assessment as a potential therapeutic agent.[5]
These application notes provide detailed protocols for analyzing the effects of this compound on cancer cells using flow cytometry, with a focus on cell cycle progression and apoptosis. The provided methodologies and data summaries are intended to guide researchers in designing and executing experiments to evaluate the impact of DCLK1 inhibition.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Viability (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| ACHN | Renal Cell Carcinoma | ~35 | 48 h | [6] |
| 786-O | Renal Cell Carcinoma | ~22 | 48 h | [6] |
| CAKI-1 | Renal Cell Carcinoma | ~25 | 72 h | [6] |
| HCT116 | Colorectal Cancer | 3.842 | Not Specified | [7] |
| hCRC#1 | Colorectal Cancer | 3.620 | Not Specified | [7] |
Table 2: Summary of this compound Effects on Cell Cycle and Apoptosis
| Cell Line | Cancer Type | This compound Conc. (µM) | Effect on Cell Cycle | Effect on Apoptosis | Reference |
| CAKI-1 | Renal Cell Carcinoma | 10 | Trend towards G1 arrest | Notable increase | [6] |
| ACHN | Renal Cell Carcinoma | 10 | No notable changes | Notable increase | [6] |
| 786-O | Renal Cell Carcinoma | 10 | No notable changes | Notable increase | [6] |
| HCT116 | Colorectal Cancer | 3 | Not Reported | Increased | [7] |
| hCRC#1 | Colorectal Cancer | 3 | Not Reported | Increased | [7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by DCLK1 and the general experimental workflow for analyzing the effects of this compound.
Caption: DCLK1 Signaling Pathways and Inhibition by this compound.
Caption: Experimental Workflow for Flow Cytometry Analysis.
Experimental Protocols
Protocol 1: Cell Cycle Analysis Using Propidium Iodide (PI) Staining
This protocol is adapted for the analysis of cell cycle distribution in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvest.
-
Treatment: Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for the desired duration (e.g., 48 hours).
-
Cell Harvest:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 500 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 10 minutes.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 300-500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometer tubes.
-
Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel (typically excited by a 488 nm or 561 nm laser and detected at ~610 nm).
-
Collect at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 2: Apoptosis Analysis Using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
Annexin V binding buffer (1X)
-
FITC-conjugated Annexin V (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
Flow cytometer tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvest:
-
Collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge at 500 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometer tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate laser and filter settings for the chosen fluorochromes (e.g., 488 nm excitation for FITC and PI).
-
Collect at least 10,000 events per sample.
-
Analyze the data using a dot plot of Annexin V versus PI fluorescence to distinguish the following populations:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Conclusion
The protocols and data presented here provide a framework for investigating the cellular effects of the DCLK1 inhibitor, this compound. Flow cytometry is a powerful tool for quantifying the impact of this inhibitor on critical cellular processes such as cell cycle progression and apoptosis. The provided methodologies can be adapted to various cancer cell lines and experimental conditions to further elucidate the role of DCLK1 in cancer biology and to evaluate the therapeutic potential of its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Guided Prediction of the Functional Impact of DCLK1 Mutations on Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Relationship - DCLK1 - inhibits - apoptotic process [biokb.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DCLK1-IN-1 for Renal Cell Carcinoma Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in various cancers, including renal cell carcinoma (RCC).[1][2] It is recognized as a marker for tumor stem cells and plays a crucial role in promoting tumorigenesis, metastasis, and resistance to therapy.[2][3] DCLK1-IN-1 is a selective, in-vivo compatible small molecule inhibitor of the DCLK1 kinase domain, showing promise in preclinical studies for its ability to suppress RCC progression.[4][5]
These application notes provide a comprehensive overview of the use of DCLK1-IN-1 in RCC research, including detailed protocols for key in vitro experiments and a summary of effective dosages. While the user requested information on "Dclk1-IN-2," the available scientific literature extensively documents "DCLK1-IN-1" for this application. We are proceeding with the data for DCLK1-IN-1.
Quantitative Data Summary
The following tables summarize the effective dosages and inhibitory concentrations of DCLK1-IN-1 in various RCC cell lines based on in vitro studies.
Table 1: IC50 Values of DCLK1-IN-1 in RCC Cell Lines
| Cell Line | Assay | IC50 (µM) | Incubation Time |
| ACHN | MTT Proliferation Assay | ~35 | 48 h |
| 786-O | MTT Proliferation Assay | ~22 | 48 h |
| CAKI-1 | MTT Proliferation Assay | ~30 | 72 h |
Data compiled from studies on the effects of DCLK1-IN-1 on RCC cell viability.[5]
Table 2: Effective Concentrations of DCLK1-IN-1 for Functional Assays in RCC Cell Lines
| Assay | Cell Lines | Effective Concentration (µM) | Observed Effect |
| Colony Formation | ACHN, 786-O, CAKI-1 | 1, 5, 10 | Significant reduction in clonogenic capacity[5] |
| Transwell Migration | ACHN, 786-O, CAKI-1 | 1, 5, 10 | Dose-dependent decrease in cell migration |
| Transwell Invasion | ACHN, 786-O, CAKI-1 | 1, 5, 10 | Dose-dependent decrease in cell invasion |
| Spheroid Formation (Stemness) | ACHN, CAKI-1 | 1, 5, 10 | Potent inhibition of spheroid formation[5] |
This table summarizes the non-toxic doses of DCLK1-IN-1 that have been shown to have significant anti-clonogenic and anti-stemness effects in RCC cell lines.[5]
DCLK1 Signaling in Renal Cell Carcinoma
DCLK1 is implicated in several critical signaling pathways that drive RCC progression. Its inhibition by DCLK1-IN-1 has been shown to downregulate key oncogenic proteins such as c-MET, c-MYC, and the mesenchymal marker N-Cadherin.[5] This suggests that DCLK1 plays a role in epithelial-to-mesenchymal transition (EMT), a process crucial for cancer cell invasion and metastasis.[5]
Experimental Protocols
The following are detailed protocols for in vitro assays to evaluate the efficacy of DCLK1-IN-1 in RCC cell lines.
2D Colony Formation Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, a hallmark of tumorigenicity.
Materials:
-
RCC cell lines (e.g., ACHN, 786-O, CAKI-1)
-
Complete culture medium
-
6-well plates
-
DCLK1-IN-1 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Methanol
-
0.5% Crystal Violet solution
Protocol:
-
Seed 500 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with DCLK1-IN-1 at final concentrations of 1, 5, and 10 µM. Include a DMSO vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium every 3-4 days.
-
After the incubation period, wash the colonies with PBS, fix with cold methanol for 15 minutes, and stain with 0.5% crystal violet for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
Transwell Migration and Invasion Assays
These assays evaluate the effect of DCLK1-IN-1 on the migratory and invasive potential of RCC cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete culture medium (with FBS as a chemoattractant)
-
DCLK1-IN-1
-
DMSO
-
Cotton swabs
-
Methanol
-
Crystal Violet solution
Protocol:
-
For invasion assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the transwell inserts with the Matrigel solution and incubate for at least 4 hours at 37°C to allow for gelling. For the migration assay, use uncoated inserts.
-
Harvest and resuspend RCC cells in serum-free medium.
-
Seed 5 x 10^4 to 1 x 10^5 cells in the upper chamber of the transwell insert.
-
Add complete medium to the lower chamber.
-
Add DCLK1-IN-1 (1, 5, 10 µM) or DMSO to the upper chamber.
-
Incubate for 24-48 hours.
-
Carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Image and count the stained cells in several random fields under a microscope.
3D Spheroid Formation Assay
This assay assesses cancer stem cell-like properties, such as the ability to form three-dimensional spheroids in non-adherent conditions.
Materials:
-
Ultra-low attachment 96-well plates
-
Serum-free medium supplemented with growth factors (e.g., EGF, bFGF)
-
RCC cells
-
DCLK1-IN-1
-
DMSO
Protocol:
-
Prepare a single-cell suspension of RCC cells.
-
Seed 1,000 to 5,000 cells per well in ultra-low attachment 96-well plates in serum-free medium supplemented with appropriate growth factors.
-
Add DCLK1-IN-1 (1, 5, 10 µM) or DMSO to the wells.
-
Incubate for 7-10 days to allow for spheroid formation.
-
Monitor and image spheroid formation every 2-3 days.
-
At the end of the experiment, quantify the number and size of spheroids per well.
In Vivo Studies
While specific in vivo dosage for DCLK1-IN-1 in RCC xenograft models is not extensively detailed in the currently available literature, pharmacokinetic studies in mice have shown that DCLK1-IN-1 has a favorable profile with 81% oral bioavailability and a half-life of 2.09 hours.[4] Based on this and studies in other cancer models, a starting dose for efficacy studies in RCC mouse xenograft models could be in the range of 50-100 mg/kg, administered daily by oral gavage. However, dose-finding studies are highly recommended to determine the optimal and maximally tolerated dose for specific RCC models.
Conclusion
DCLK1-IN-1 is a valuable tool for investigating the role of DCLK1 in renal cell carcinoma. The provided protocols and dosage information offer a solid foundation for researchers to design and execute experiments aimed at understanding the therapeutic potential of targeting DCLK1 in RCC. As with any experimental work, optimization of these protocols for specific cell lines and experimental conditions is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Alternative splice variants of DCLK1 mark cancer stem cells, promote self-renewal and drug-resistance, and can be targeted to inhibit tumorigenesis in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Dclk1-IN-2 precipitation in media
Welcome to the technical support center for DCLK1-IN-1. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using this selective DCLK1/2 inhibitor in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue: Precipitate Formation After Diluting DCLK1-IN-1 in Media
Q1: I observed a precipitate forming in my cell culture media after adding the DCLK1-IN-1 stock solution. What is causing this and how can I prevent it?
A1: Precipitation of DCLK1-IN-1 upon dilution in aqueous solutions like cell culture media is a common issue for hydrophobic small molecules. The primary cause is the low solubility of the compound in aqueous environments. DCLK1-IN-1 is typically dissolved in a non-aqueous solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[1][2][3] When this stock is diluted into the culture media, the DMSO concentration decreases, and the inhibitor may crash out of solution if its final concentration exceeds its aqueous solubility limit.
Troubleshooting Steps:
-
Optimize Stock Solution Concentration: Avoid making your DMSO stock solution unnecessarily concentrated. While a higher concentration minimizes the volume of DMSO added to your cells, it can also increase the likelihood of precipitation at the point of dilution.
-
Pre-warm Media: Ensure your cell culture media is pre-warmed to 37°C before adding the inhibitor. Temperature can affect solubility.
-
Improve Mixing Technique:
-
Pipette the DCLK1-IN-1 stock solution directly into the media while gently swirling or vortexing the tube. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Do not add the stock solution as a droplet that sits on the surface of the media. Instead, dispense it into the bulk of the liquid.
-
-
Intermediate Dilution Step: Consider a serial dilution. First, dilute the DMSO stock into a smaller volume of media or a serum-containing solution, mix thoroughly, and then add this intermediate dilution to your final culture volume.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture media is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. However, a slightly higher (but still non-toxic) DMSO concentration may be necessary to maintain solubility.
-
Serum Content: The presence of serum proteins, like fetal bovine serum (FBS), can sometimes help to stabilize small molecules and prevent precipitation. If your experimental protocol allows, ensure you are adding the inhibitor to complete media containing serum.
Experimental Design & Protocols
Q2: What is the recommended working concentration for DCLK1-IN-1 in cell-based assays?
A2: The optimal working concentration of DCLK1-IN-1 can vary depending on the cell line and the specific assay. However, published studies provide a general range. For in vitro experiments, concentrations typically range from 1 µM to 10 µM.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
| Application | Cell Lines | Concentration Range | Reference |
| Inhibition of DCLK1 Phosphorylation | ACHN, 786-O, CAKI-1 | 10 µM | [4][5] |
| Colony Formation Assays | ACHN, 786-O, CAKI-1 | 1 µM - 10 µM | [4] |
| Spheroid Formation Assays | ACHN, CAKI-1 | 1 µM - 10 µM | [4][5] |
| Pluripotency Factor Reduction | ACHN, 786-O, CAKI-1 | 5 µM - 10 µM | [4][5] |
Q3: How should I prepare DCLK1-IN-1 stock and working solutions?
A3: Proper preparation of stock and working solutions is critical for experimental success.
| Parameter | Recommendation | Notes | Reference |
| Stock Solution Solvent | DMSO | Hygroscopic DMSO can impact solubility; use fresh, high-quality DMSO. | [1][3] |
| Stock Solution Concentration | 10 mM - 100 mM | A 10 mM stock is common for cell-based assays. For a 10 mM stock, dissolve 5.28 mg of DCLK1-IN-1 (MW: 527.55 g/mol ) in 1 mL of DMSO. | |
| Stock Solution Storage | -20°C or -80°C | Store in small aliquots to avoid repeated freeze-thaw cycles. Stable for at least one year at -20°C and two years at -80°C. | [1] |
| Working Solution Preparation | Dilute stock solution directly into pre-warmed culture media. | See Q1 for tips on avoiding precipitation. |
Experimental Protocols
Protocol 1: Western Blot for DCLK1 Phosphorylation
This protocol is adapted from studies on renal cell carcinoma cell lines.[4][5]
-
Cell Seeding: Seed ACHN, 786-O, or CAKI-1 cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 24 hours to reduce basal signaling.
-
Treatment: Treat the cells with 10 µM DCLK1-IN-1 or a DMSO vehicle control.
-
Stimulation: Add FBS to stimulate the signaling pathways.
-
Incubation: Incubate for the desired time period (e.g., 24-48 hours).[4][5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-DCLK1 (e.g., pSer337) and total DCLK1 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Spheroid Formation Assay
This protocol assesses the effect of DCLK1-IN-1 on cancer stem cell-like properties.[4][5]
-
Cell Preparation: Prepare a single-cell suspension of RCC cells (e.g., ACHN, CAKI-1) using trypsin.
-
Seeding: Seed 1,000 cells per well into a 24-well ultra-low attachment plate.
-
Media: Use serum-free media supplemented with growth factors (e.g., EGF, bFGF).
-
Treatment: Add DCLK1-IN-1 at various concentrations (e.g., 1, 5, 10 µM) or a DMSO vehicle control to the wells.
-
Incubation: Culture the cells for 10-14 days, replenishing the media and inhibitor every 3 days.[4]
-
Quantification: Count the number of spheroids with a diameter greater than 100 µm under a microscope.
-
Analysis: Compare the number and size of spheroids in the treated groups to the control group.
Signaling Pathways & Visualizations
DCLK1 is a kinase that regulates multiple oncogenic signaling pathways.[6][7][8] Understanding these pathways is crucial for interpreting experimental results.
Caption: DCLK1-regulated oncogenic signaling pathways.
Caption: Troubleshooting workflow for DCLK1-IN-1 precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DCLK1-IN-1 | DCLK1/2 Inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
Dclk1-IN-2 off-target effects to consider in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of DCLK1-IN-1, a selective inhibitor of Doublecortin Like Kinase 1 (DCLK1). Here you will find answers to frequently asked questions and troubleshooting guides to address potential issues during your experiments, with a focus on understanding and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is DCLK1-IN-1 and what are its primary targets?
DCLK1-IN-1 is a potent and selective chemical probe developed for the study of DCLK1 kinase function.[1][2] Its primary targets are DCLK1 and the closely related DCLK2.[1][3] It was developed through chemoproteomic profiling and structure-based design to be a selective, in vivo-compatible inhibitor of the DCLK1 kinase domain.[1][2]
Q2: What are the known off-target effects of DCLK1-IN-1?
DCLK1-IN-1 is known for its high selectivity. KINOMEscan profiling of 489 human kinases at a 1 µM concentration showed that DCLK1-IN-1 exclusively inhibits DCLK1 and DCLK2 to less than 10% of the control signal.[1] A negative control compound, DCLK1-NEG, did not show inhibition of any kinases at the same concentration.[1] While direct off-target binding is minimal, it is important to consider downstream signaling effects that are not a result of direct inhibition.
Q3: What are the potential downstream effects of DCLK1 inhibition that I should be aware of?
Inhibition of DCLK1 can modulate various signaling pathways. In patient-derived pancreatic ductal adenocarcinoma (PDAC) organoids, DCLK1-IN-1 treatment led to the enrichment of gene signatures associated with cell motility.[1][2] In renal cell carcinoma (RCC) cells, DCLK1-IN-1 treatment has been shown to downregulate c-MET, c-MYC, and N-Cadherin.[4][5] Additionally, DCLK1 has been linked to the regulation of pathways such as NOTCH, WNT, RTK, TGF-β, and Hedgehog, which are crucial in epithelial-to-mesenchymal transition (EMT).[6]
Q4: At what concentration should I use DCLK1-IN-1 in my cell-based assays?
The effective concentration of DCLK1-IN-1 can be context-dependent.[1]
-
PDAC Organoids: Showed sensitivity to DCLK1 inhibition.[1]
-
RCC Cell Lines: Effects on colony formation were observed at doses as low as 1 µM, with notable decreases in c-MET and c-MYC at 5 and 10 µM.[4] Proliferation, however, was only inhibited at much higher concentrations (IC50 values of ~22 to 35 µM).[4][7]
-
SARS-CoV-2 Infected Lung Cells: An IC50 of 2.3 µM was determined for inhibiting viral production.[8]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Troubleshooting Guide
Problem 1: I am not observing the expected phenotype after treating my cells with DCLK1-IN-1.
-
Solution 1: Confirm DCLK1 Expression. Ensure that your cell line or model system expresses DCLK1 protein.[1] Not all cell lines, even from the same cancer type, express DCLK1.[1] Western blotting is a reliable method to check for DCLK1 protein levels.
-
Solution 2: Verify Inhibitor Activity. To confirm that DCLK1-IN-1 is active in your system, you can assess the phosphorylation of a known DCLK1 substrate or an autophosphorylation site. For example, a decrease in DCLK1 pSer337 can indicate target engagement.[4]
-
Solution 3: Consider the Biological Context. The effects of DCLK1 inhibition can be highly context-specific.[1] For instance, DCLK1-IN-1 had minimal effects on the viability of PDAC cell lines in 2D culture but was effective in 3D patient-derived organoids.[1][4] Your experimental model (2D vs. 3D culture) may significantly influence the outcome.
-
Solution 4: Optimize Concentration. As mentioned in the FAQ, the effective concentration can vary. Perform a dose-response experiment to identify the optimal concentration for your assay.
Problem 2: I am concerned about potential off-target effects confounding my results.
-
Solution 1: Use a Negative Control. The use of DCLK1-NEG, an inactive control compound, is highly recommended to distinguish between specific effects of DCLK1 inhibition and non-specific or off-target effects of the chemical scaffold.[1][2]
-
Solution 2: Perform Rescue Experiments. If possible, perform experiments where you can rescue the phenotype by overexpressing a DCLK1 mutant that is resistant to DCLK1-IN-1.
-
Solution 3: Use Orthogonal Approaches. Validate your findings using genetic approaches such as siRNA or CRISPR/Cas9-mediated knockdown or knockout of DCLK1 to confirm that the observed phenotype is indeed due to the loss of DCLK1 function.[6][7]
-
Solution 4: Profile Downstream Signaling. Analyze key signaling pathways that might be affected by off-target activities. For example, since some earlier, less specific DCLK1 inhibitors also targeted LRRK2 and ERK5, it may be prudent to check for any unexpected changes in these pathways, although DCLK1-IN-1 has shown high selectivity against these.[3][9]
Quantitative Data Summary
Table 1: Kinase Selectivity of DCLK1-IN-1
| Kinase | Binding/Inhibition | Method | Reference |
| DCLK1 | Kd = 109 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| DCLK1 | IC50 = 9.5 nM | KINOMEscan | [1] |
| DCLK2 | Inhibition < 10% of control at 1 µM | KINOMEscan | [1] |
| 487 other kinases | No significant inhibition at 1 µM | KINOMEscan | [1] |
Table 2: Cellular Activity of DCLK1-IN-1
| Cell/Model System | Assay | IC50 / Effective Concentration | Reference |
| PDAC Patient-Derived Organoids | Anti-proliferation | Effective | [1][2] |
| RCC Cell Lines (ACHN, 786-O, CAKI-1) | Proliferation (MTT) | ~22 - 35 µM | [4][7] |
| RCC Cell Lines (ACHN, 786-O, CAKI-1) | Colony Formation | Effective at ≥ 1 µM | [4] |
| SARS-CoV-2 infected Calu-3 cells | Viral Production | 2.3 µM | [8] |
| SARS-CoV-2 infected Calu-3 cells | S protein expression | 2.8 µM | [8] |
Experimental Protocols
Protocol 1: Western Blot Analysis of DCLK1 Target Engagement
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with DCLK1-IN-1 at the desired concentrations (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-DCLK1 (e.g., pSer337) and total DCLK1 overnight at 4°C.[4]
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize the phospho-DCLK1 signal to the total DCLK1 signal.
Protocol 2: Kinase Inhibition Assay (Mobility Shift Assay)
This protocol provides a rapid method for assessing the potency of DCLK1 inhibitors.[10]
-
Reagent Preparation:
-
Reaction Setup: In a 384-well plate, set up the kinase reaction containing the DCLK1 enzyme, peptide substrate, ATP, and varying concentrations of DCLK1-IN-1.[10]
-
Incubation: Incubate the reaction mixture to allow for peptide phosphorylation.
-
Measurement: Measure the extent of phosphorylation using a microcapillary electrophoresis-based mobility shift assay.[10] The phosphorylated peptide will have a different mobility compared to the unphosphorylated substrate.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: DCLK1-IN-1 inhibits DCLK1, affecting downstream pathways.
Caption: Workflow for validating phenotypes observed with DCLK1-IN-1.
References
- 1. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Blocking of doublecortin-like kinase 1-regulated SARS-CoV-2 replication cycle restores cell signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Rapid assessment of DCLK1 inhibitors using a peptide substrate mobility shift assay - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Dclk1-IN-2 experiments
This guide is intended for researchers, scientists, and drug development professionals working with DCLK1 inhibitors. It addresses common issues and unexpected results that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DCLK1-IN-1?
DCLK1-IN-1 is a highly selective, ATP-competitive inhibitor of the serine/threonine kinase domain of Doublecortin-like kinase 1 (DCLK1).[1][2][3] It has been demonstrated to bind to the DCLK1 kinase domain with high affinity, leading to the inhibition of its kinase activity.[2] This selectivity is crucial as previous DCLK1 inhibitors often had off-target effects on other kinases like LRRK2 or BRD4, which confounded the interpretation of experimental results.[4][5]
Q2: What are the known downstream effects of DCLK1 inhibition with DCLK1-IN-1?
Inhibition of DCLK1 kinase activity by DCLK1-IN-1 has been shown to lead to several downstream effects, including:
-
Reduced DCLK1 Autophosphorylation: A significant decrease in the phosphorylation of DCLK1 at serine 337 (pSer337) is a direct indicator of target engagement.[4]
-
Downregulation of Cancer Stem Cell (CSC) and Epithelial-Mesenchymal Transition (EMT) Markers: Treatment with DCLK1-IN-1 has been observed to decrease the expression of key proteins associated with stemness and EMT, such as c-MET, c-MYC, and N-Cadherin.[4][5]
-
Impaired Stemness Properties: Functionally, DCLK1-IN-1 potently inhibits colony formation and the formation of spheroids in 3D culture, which are assays for cancer cell stemness.[4][5]
-
Modulation of the Tumor Microenvironment: DCLK1-IN-1 treatment can lead to a reduction in the expression of the immune checkpoint ligand PD-L1 on cancer cells.[4] This can increase the susceptibility of cancer cells to immune-mediated killing.
Q3: Are there different isoforms of DCLK1, and does DCLK1-IN-1 affect them differently?
Yes, there are multiple isoforms of DCLK1, generated by alternative splicing, which have different domain compositions and biological functions.[3] The long isoforms contain both the microtubule-binding doublecortin domains and the C-terminal kinase domain, while shorter isoforms may lack the microtubule-binding domains.[2][3] DCLK1-IN-1 binds to the kinase domain and therefore is expected to inhibit the kinase activity of all isoforms containing this domain.[3] However, it has been shown that DCLK1-IN-1 does not interfere with the microtubule-associated protein (MAP) function of the long DCLK1 isoforms.[3]
Troubleshooting Guide: Interpreting Unexpected Results
Issue 1: High IC50 Value in 2D Proliferation Assays, but Potent Effects in 3D or Functional Assays.
Question: I'm observing very high IC50 values (in the micromolar range) for cell viability/proliferation (e.g., using an MTT assay) with Dclk1-IN-2, suggesting it's not very potent. However, I see significant effects in my colony formation or spheroid assays at much lower concentrations. Is this normal?
Answer: Yes, this is a commonly observed and expected result when working with DCLK1 inhibitors like DCLK1-IN-1.[4]
Explanation: The primary role of DCLK1 in many cancers is not to drive rapid proliferation in 2D monolayer cultures but to maintain the cancer stem cell (CSC) population and promote properties like self-renewal, invasion, and therapy resistance.[4][6][7] Therefore, assays that specifically measure these CSC-like properties are more sensitive to DCLK1 inhibition.
-
2D Proliferation (e.g., MTT, BrdU): These assays primarily measure the growth rate of the bulk tumor cell population. Since DCLK1 inhibition may not immediately halt the cell cycle of the entire population, the IC50 values for proliferation are often high.[4]
-
Colony Formation & Spheroid Assays: These assays assess the ability of single cells to give rise to a colony or a 3D spheroid, a key characteristic of CSCs. DCLK1 inhibition potently impairs this self-renewal capacity, leading to significant effects at much lower concentrations (often in the nanomolar to low micromolar range).[4]
Data Summary: DCLK1-IN-1 Potency in Different Assays
| Assay Type | Cell Lines | Observed IC50 / Effective Concentration | Reference |
| Proliferation (MTT) | ACHN, 786-O, CAKI-1 (Renal) | ~22 to 35 µM | [4] |
| Colony Formation | ACHN, 786-O, CAKI-1 (Renal) | Strong inhibition at 1 µM | [4] |
| Spheroid Formation | ACHN, CAKI-1 (Renal) | Significant inhibition at 1, 5, and 10 µM | [5] |
| Cell Growth (CRC) | HCT116, hCRC#1 | IC50 of 3.842 µM and 3.620 µM | [8] |
| Migration (CRC) | HCT116, hCRC#1 | Significant reduction at 1 µM | [8] |
Troubleshooting Workflow
Caption: Troubleshooting logic for discrepant DCLK1 inhibitor assay results.
Issue 2: Limited or No Effect in Standard 2D Cell Culture, but Efficacy in Patient-Derived Models.
Question: My experiments with this compound in commercially available cancer cell lines grown in 2D show minimal effects. Should I abandon this inhibitor?
Answer: Not necessarily. It has been reported that DCLK1-IN-1 shows limited efficacy in some traditional 2D colorectal and pancreatic cancer cell cultures but demonstrates notable efficacy in more clinically relevant models like patient-derived organoids (PDOs).[4]
Explanation: Standard cancer cell lines that have been cultured for decades can differ significantly from primary tumors. They may have adapted to 2D growth and may not rely on the same stem-cell-like pathways for survival as tumors in vivo. Patient-derived models, such as organoids, often better recapitulate the cellular heterogeneity and signaling dependencies of the original tumor, including a reliance on DCLK1 for the maintenance of the cancer stem cell population.[9]
Experimental Pathway Suggestion
Caption: Recommended workflow when observing limited effects in 2D culture.
Issue 3: Variable DCLK1 Expression Across Cell Lines.
Question: I'm seeing inconsistent responses to this compound across different cell lines. Could this be related to DCLK1 expression levels?
Answer: Yes, this is highly likely. DCLK1 expression can vary significantly between different cancer cell lines, even those from the same tissue of origin.[2] Cell lines with higher DCLK1 expression are more likely to be dependent on its kinase activity and therefore more sensitive to inhibition.
Recommendation: Before initiating large-scale experiments, it is crucial to characterize the basal expression levels of total DCLK1 and its various isoforms in your panel of cell lines via Western blotting or qPCR. This will help you select the most appropriate models and interpret your results.
DCLK1 Signaling Pathway Overview
Caption: Simplified overview of DCLK1's role and its inhibition.
Key Experimental Protocols
Western Blot for DCLK1 Phosphorylation and Downstream Markers
-
Objective: To confirm target engagement and observe downstream effects of this compound.
-
Methodology:
-
Cell Treatment: Plate cells (e.g., ACHN, 786-O, CAKI-1) and allow them to adhere overnight. Treat with this compound at various concentrations (e.g., 1, 5, 10 µM) or a DMSO vehicle control for 24-48 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-DCLK1 (Ser337)
-
Total DCLK1
-
c-MET
-
c-MYC
-
N-Cadherin
-
GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
3D Spheroid Formation Assay
-
Objective: To assess the impact of this compound on cancer stem cell self-renewal and viability in a 3D model.
-
Methodology:
-
Cell Seeding: Coat a 96-well plate with a non-adherent surface (e.g., Matrigel or use ultra-low attachment plates).
-
Seed a low density of cells (e.g., 500-1000 cells/well) in serum-free media supplemented with EGF and bFGF.
-
Treatment: Add this compound at desired concentrations (e.g., 1, 5, 10 µM) or DMSO control to the wells.
-
Incubation: Incubate for 7-14 days to allow for spheroid formation, replenishing media and inhibitor every 2-3 days.
-
Analysis:
-
Quantification: Count the number of spheroids formed per well.
-
Size Measurement: Image the spheroids and measure their diameter or area using software like ImageJ.[4]
-
Viability: Spheroid viability can be assessed using reagents like CellTiter-Glo 3D.
-
-
This technical support center provides a framework for understanding and troubleshooting experiments with DCLK1 inhibitors. By anticipating the unique biological effects of targeting DCLK1, researchers can design more effective experiments and accurately interpret their findings.
References
- 1. What are DCLK1 modulators and how do they work? [synapse.patsnap.com]
- 2. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for small molecule targeting of Doublecortin Like Kinase 1 with DCLK1-IN-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Research Progress of DCLK1 Inhibitors as Cancer Therapeutics: Ingenta Connect [ingentaconnect.com]
- 8. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Dclk1-IN-2 Efficacy in Patient-Derived Organoids
Welcome to the technical support center for assessing the efficacy of Dclk1-IN-2 in patient-derived organoids (PDOs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is Dclk1 and why is it a target in cancer therapy?
Doublecortin-like kinase 1 (DCLK1) is a protein kinase that has been identified as a marker for tumor stem cells in various cancers, including gastrointestinal, pancreatic, and colon cancers.[1][2][3] Its expression is often upregulated in malignant tissues and is associated with tumor progression, metastasis, and resistance to chemotherapy.[1][2] DCLK1 is involved in regulating several key oncogenic signaling pathways such as Notch, Wnt, and Ras, making it a promising therapeutic target.[2][3][4]
Q2: What is this compound and how does it work?
This compound is a small molecule inhibitor that selectively targets the kinase activity of DCLK1.[5][6][7] By inhibiting DCLK1, it can disrupt the signaling pathways that promote cancer cell survival, proliferation, and stemness, leading to anti-tumor effects.[8][9]
Q3: Why are patient-derived organoids (PDOs) a good model for testing this compound?
Patient-derived organoids are three-dimensional cell cultures that are grown from a patient's tumor tissue.[10][11] They closely recapitulate the genetic and phenotypic characteristics of the original tumor, including the tumor microenvironment to some extent.[12][13] This makes them a more clinically relevant model for predicting drug responses compared to traditional 2D cell cultures.[14][15] Several studies have successfully used PDOs to evaluate the efficacy of DCLK1 inhibitors.[5][16]
Q4: What are the key readouts to measure the efficacy of this compound in PDOs?
The efficacy of this compound in PDOs can be assessed through various assays, including:
-
Viability and Proliferation Assays: To measure the inhibitor's effect on organoid growth and survival.
-
Apoptosis Assays: To determine if the inhibitor induces programmed cell death.
-
Immunofluorescence and Western Blotting: To analyze changes in protein expression and signaling pathways downstream of Dclk1.
-
RNA Sequencing and Proteomics: For a global analysis of changes in gene and protein expression following treatment.[5]
Experimental Protocols
Protocol 1: Generation and Culture of Patient-Derived Organoids
This protocol provides a general framework for establishing PDO cultures from patient tumor samples. Specific details may need to be optimized based on the tissue of origin.[10][11][17][18]
Materials:
-
Fresh tumor tissue from surgical resection or biopsy
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid culture medium (specific to the tissue type)
-
Digestion solution (e.g., Collagenase/Dispase)
-
Cell culture plates
Procedure:
-
Tissue Digestion: Mince the tumor tissue and digest it with an appropriate enzyme solution to obtain a single-cell or small-cell-cluster suspension.
-
Embedding in Matrix: Resuspend the cell pellet in a basement membrane matrix and plate droplets into a pre-warmed cell culture plate.
-
Culture: After the matrix solidifies, add the appropriate organoid culture medium.
-
Maintenance: Change the medium every 2-3 days and monitor organoid growth. Passage the organoids as they grow large, typically every 7-14 days.
Protocol 2: this compound Efficacy Assessment
Materials:
-
Established PDO cultures
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Apoptosis assay kit (e.g., Caspase-Glo® 3/7)
-
Reagents for immunofluorescence or western blotting
Procedure:
-
Seeding: Plate established PDOs in a suitable format (e.g., 96-well plate) for the planned assays.
-
Treatment: Treat the organoids with a dose-response range of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the organoids for a predetermined period (e.g., 72 hours).
-
Readout:
-
Viability Assay: Add the viability reagent and measure luminescence according to the manufacturer's protocol.
-
Apoptosis Assay: Add the apoptosis reagent and measure luminescence.
-
Imaging and Protein Analysis: Fix, permeabilize, and stain the organoids for immunofluorescence imaging or lyse them for western blot analysis of Dclk1 and downstream targets.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Organoid Growth | Suboptimal culture conditions | Optimize the culture medium composition and matrix concentration. Ensure the starting tissue quality is high.[18] |
| Contamination | Maintain sterile technique and consider adding antibiotics/antimycotics to the culture medium. | |
| High Variability in Assay Results | Inconsistent organoid size and number | Normalize viability data to the initial number of organoids or total protein content. Use automated imaging and analysis to quantify organoid size and number. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experiments or fill them with sterile liquid to maintain humidity. | |
| No or Weak Response to this compound | Low or absent Dclk1 expression in PDOs | Screen PDOs for Dclk1 expression before initiating drug treatment studies. |
| Insufficient drug concentration or treatment time | Perform a dose-response and time-course experiment to determine the optimal conditions. | |
| Drug instability | Prepare fresh drug solutions for each experiment and store them properly. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from this compound efficacy studies in patient-derived organoids.
Table 1: Dose-Response of this compound on PDO Viability
| This compound Concentration (µM) | Average Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.1 | 95 | 4.8 |
| 1 | 75 | 6.1 |
| 5 | 40 | 7.3 |
| 10 | 25 | 5.9 |
Table 2: Effect of this compound on Apoptosis in PDOs
| Treatment | Fold Change in Caspase-3/7 Activity | Standard Deviation |
| Control | 1.0 | 0.2 |
| This compound (5 µM) | 3.5 | 0.5 |
Visualizations
Signaling Pathways
Caption: Dclk1 signaling pathways and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound efficacy in PDOs.
References
- 1. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
- 4. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a selective inhibitor of doublecortin like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are DCLK1 modulators and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Protocol for generation and utilization of patient-derived organoids from multimodal specimen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-Derived Cancer Organoids: Standardized Protocols for Tumor Cell Isolation, Organoid Generation, and Serial Passaging Across Multiple Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Patient-derived tumor organoids highlight the potential of precision medicine in managing pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Patient‐derived tumor organoids highlight the potential of precision medicine in managing pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient-derived organoids as a potential model to predict response to PD-1/PD-L1 checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Patient-Derived Cancer Organoids as Predictors of Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for functional profiling of patient-derived organoids for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Optimizing Dclk1-IN-2 treatment duration for cancer cell lines
Welcome to the technical support center for Dclk1-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of this compound for various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a selective inhibitor of Doublecortin-like kinase 1 (DCLK1). DCLK1 is a protein kinase that has been identified as a marker for cancer stem cells in several types of cancer, including colorectal, pancreatic, and renal cell carcinoma.[1][2][3] It plays a crucial role in promoting tumorigenesis, metastasis, and resistance to therapy by regulating key signaling pathways such as Wnt/β-catenin, Notch, and Ras.[2][3][4] By inhibiting the kinase activity of DCLK1, this compound aims to suppress cancer cell survival, aggressiveness, and stem-like properties.[5]
Q2: How do I determine a starting concentration and treatment duration for my cancer cell line?
A2: For initial experiments, it is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Published studies on the related inhibitor DCLK1-IN-1 show IC50 values ranging from approximately 3.6 µM to 35 µM depending on the cell line and the assay performed.[5][6] A common starting point for treatment duration is 24 to 72 hours. The optimal duration will depend on the specific biological question and the cell line's doubling time. For example, effects on cell viability might be observed within 48-72 hours, while changes in stemness markers or epithelial-mesenchymal transition (EMT) may require longer treatment periods.[6]
Q3: What are the known isoforms of DCLK1, and does this compound target all of them?
A3: DCLK1 has multiple isoforms generated by alternative splicing, with long and short forms being described.[7] These isoforms can have different functions and expression patterns in various cancers.[7] For instance, in pancreatic cancer, the long isoform has been associated with increased tumor invasion.[7] DCLK1-IN-1, a closely related inhibitor, has been shown to be effective against both long and short isoforms of DCLK1.[7]
Troubleshooting Guides
Issue 1: No significant effect on cell viability is observed at the expected concentration and time point.
-
Possible Cause 1: Suboptimal Treatment Duration. The effect of DCLK1 inhibition on cell proliferation may not be apparent at early time points. DCLK1 is heavily involved in cancer stem cell properties, and its inhibition might lead to a gradual depletion of the cancer stem cell pool rather than immediate widespread cell death.[1][5]
-
Troubleshooting Step: Extend the treatment duration. Consider time points of 72 hours, 96 hours, or even longer, ensuring to replenish the media with fresh inhibitor to maintain its concentration.
-
-
Possible Cause 2: Cell Line Insensitivity. Not all cancer cell lines are equally dependent on DCLK1 signaling. Cell lines with low DCLK1 expression may be less sensitive to its inhibition.[8]
-
Troubleshooting Step: First, verify the expression level of DCLK1 in your cell line using Western blot or qPCR. If DCLK1 expression is low, consider using a different cell line known to have high DCLK1 expression or a positive control cell line.
-
-
Possible Cause 3: Incorrect Assay for the Biological Question. this compound may have a more pronounced effect on other cellular processes like migration, invasion, or colony formation rather than on bulk cell viability in a 2D culture.[6][9]
Issue 2: High levels of cell death are observed across all concentrations, including very low ones.
-
Possible Cause 1: Off-Target Toxicity. While this compound is designed to be selective, high concentrations can lead to off-target effects and general cytotoxicity.
-
Troubleshooting Step: Lower the concentration range in your dose-response experiments. Ensure that your highest concentration is not excessively above the reported IC50 values for similar cell lines.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Troubleshooting Step: Perform a vehicle control experiment where cells are treated with the highest concentration of the solvent used in your drug dilutions. Ensure the final solvent concentration in your culture media is below the toxic threshold for your cell line (typically <0.5%).
-
Quantitative Data Summary
The following tables summarize key quantitative data for the related DCLK1 inhibitor, DCLK1-IN-1, from published studies. This data can serve as a reference for designing your experiments with this compound.
Table 1: IC50 Values of DCLK1-IN-1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Treatment Duration |
| HCT116 | Colorectal Cancer | Cell Growth | 3.842 | Not Specified |
| hCRC#1 | Colorectal Cancer | Cell Growth | 3.620 | Not Specified |
| ACHN | Renal Cell Carcinoma | MTT Assay | ~35 | 48 hours |
| 786-O | Renal Cell Carcinoma | MTT Assay | ~22 | 48 hours |
| CAKI-1 | Renal Cell Carcinoma | MTT Assay | ~30 | 72 hours |
Table 2: Effect of DCLK1-IN-1 on Colony Formation
| Cell Line | Cancer Type | Treatment Concentration (µM) | Reduction in Clonogenic Capacity |
| ACHN | Renal Cell Carcinoma | 1 | Significant |
| 786-O | Renal Cell Carcinoma | 1 | Significant |
| CAKI-1 | Renal Cell Carcinoma | 1 | Significant |
Data sourced from[6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the optimal duration determined from viability assays.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer.[11] Add Annexin V-FITC and Propidium Iodide to the cell suspension.[11]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[12]
-
Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Visualizations
Caption: DCLK1 activates several key oncogenic signaling pathways.
References
- 1. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Role of DCLK1 in oncogenic signaling (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural basis for small molecule targeting of Doublecortin Like Kinase 1 with DCLK1-IN-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
Addressing limited efficacy of Dclk1-IN-2 in 2D cell cultures
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the limited efficacy of Dclk1-IN-2 observed in 2D cell cultures.
Frequently Asked Questions (FAQs)
Q1: Why am I observing limited efficacy of this compound in my 2D cell culture experiments?
Several factors can contribute to the limited efficacy of this compound in traditional 2D cell culture models. Research suggests that while this compound's predecessor, DCLK1-IN-1, effectively inhibits DCLK1 phosphorylation, it demonstrates limited potential against 2D colorectal and pancreatic cancer cell cultures.[1] This observation may be attributed to the inherent differences between 2D and more physiologically relevant 3D culture systems. Cancer cells grown in 3D spheroids or organoids often exhibit distinct signaling pathway activation and drug responses compared to their 2D counterparts.[2][3]
Furthermore, the specific isoform of DCLK1 expressed in your cell line could influence inhibitor sensitivity. Several DCLK1 splice variants exist, and their expression levels can impact tumorigenesis and drug resistance.[4][5]
Q2: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor designed to target the kinase activity of Doublecortin-like kinase 1 (DCLK1). DCLK1 is a serine/threonine kinase that plays a crucial role in regulating various cellular processes, including microtubule polymerization, and is implicated in the survival and maintenance of cancer stem cells (CSCs).[6][7] By inhibiting the kinase function of DCLK1, this compound aims to disrupt the signaling pathways that promote tumor growth, metastasis, and therapy resistance.[8][9][10]
Q3: Which signaling pathways are regulated by DCLK1?
DCLK1 is a central signaling hub that regulates multiple oncogenic pathways. Understanding these pathways is critical for troubleshooting unexpected experimental outcomes. Key pathways influenced by DCLK1 include:
-
Wnt/β-catenin signaling: DCLK1 can regulate the Wnt/β-catenin pathway, which is crucial for cell proliferation.[8][11][12]
-
Notch signaling: DCLK1 has been shown to be a regulator of the Notch signaling pathway, which is involved in stem cell maintenance.[6][13]
-
RAS/MAPK signaling: DCLK1 can influence the RAS signaling pathway, a key driver of many cancers.[11][14] In some contexts, DCLK1-S isoform has been shown to induce MMP2 expression via the MAPK/ERK signaling pathway to activate epithelial-mesenchymal transition (EMT).[11]
-
Hippo-YAP signaling: DCLK1 can promote stem cell-like properties by inhibiting the Hippo signaling pathway, leading to the activation of the transcriptional co-activator YAP.[5][15]
-
PI3K/AKT/mTOR signaling: In certain cancer models, DCLK1 isoforms can activate the PI3K/AKT/mTOR pathway, promoting invasion and drug resistance.[12]
Troubleshooting Guide
Issue: this compound shows high IC50 values in my 2D cell viability assays (e.g., MTT, CellTiter-Glo).
| Possible Cause | Troubleshooting Suggestion |
| 1. Insufficient Drug Exposure Time | Extend the incubation time with this compound. Effects on cell viability may not be apparent at earlier time points. Consider a time-course experiment (e.g., 24, 48, 72 hours). |
| 2. Cell Line Resistance | The chosen 2D cell line may have intrinsic resistance mechanisms. This could be due to low DCLK1 expression, expression of specific DCLK1 isoforms, or compensatory signaling pathways. Verify DCLK1 expression levels in your cell line via Western blot or qPCR. Consider screening a panel of cell lines to identify a more sensitive model. |
| 3. Limitations of 2D Culture | 2D culture conditions may not fully recapitulate the tumor microenvironment and signaling dependencies observed in vivo. Transition to 3D culture models such as spheroids or organoids, which have shown greater sensitivity to DCLK1 inhibition.[1] |
| 4. Inappropriate Assay for the Drug's Effect | This compound may primarily impact cell functions other than proliferation in 2D culture, such as migration, invasion, or stemness.[1][9] Utilize alternative assays to assess these phenotypes (see Experimental Protocols section). |
Issue: I don't observe a significant decrease in colony formation after this compound treatment.
| Possible Cause | Troubleshooting Suggestion |
| 1. Suboptimal Seeding Density | The initial number of cells seeded can influence the outcome of a colony formation assay. Optimize the seeding density to ensure the formation of distinct, countable colonies in your control group. |
| 2. Inadequate Drug Concentration | The concentrations of this compound used may be too low to inhibit long-term clonogenic survival. Perform a dose-response experiment with a wider range of concentrations. Even at non-toxic doses, DCLK1 inhibitors have been shown to have anti-clonogenic effects.[1] |
| 3. Prolonged Experiment Duration | Colony formation assays are typically run over a period of 10-14 days. Ensure the experiment is long enough for differences between treated and untreated cells to become apparent. |
Quantitative Data Summary
The following table summarizes reported IC50 values for DCLK1 inhibitors in various 2D cancer cell lines. Note that this compound is a novel compound, and publicly available data is limited. The data for the related inhibitor DCLK1-IN-1 is provided for reference.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| DCLK1-IN-1 | HCT116 (colorectal) | MTT | 3.842 | [9] |
| DCLK1-IN-1 | hCRC#1 (colorectal) | MTT | 3.620 | [9] |
| DCLK1-IN-1 | ACHN (renal) | MTT | ~22 | [1] |
| DCLK1-IN-1 | 786-O (renal) | MTT | ~35 | [1] |
| DCLK1-IN-1 | CAKI-1 (renal) | MTT | ~30 | [1] |
| XMD-17-51 | A549 (lung) | Cell Proliferation | Not specified, but effective | [16] |
Experimental Protocols
1. 3D Spheroid Formation Assay
This assay assesses the ability of cells to form three-dimensional structures, a characteristic of cancer stem cells.
Methodology:
-
Coat a 96-well ultra-low attachment plate with a layer of Matrigel or a suitable extracellular matrix.
-
Harvest and resuspend single cells in spheroid formation medium.
-
Seed a low density of cells (e.g., 500-2000 cells/well) onto the coated plate.
-
Add this compound at various concentrations to the respective wells.
-
Incubate for 7-14 days, refreshing the medium and inhibitor every 2-3 days.
-
Image and quantify the number and size of spheroids formed in each well using a microscope and image analysis software.
2. Transwell Migration/Invasion Assay
This assay evaluates the effect of this compound on the migratory and invasive potential of cancer cells.
Methodology:
-
Seed cancer cells in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion) in serum-free medium.
-
Add this compound at desired concentrations to the upper chamber.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate for 12-48 hours, depending on the cell line's migratory/invasive capacity.
-
Remove non-migrated/invaded cells from the top of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the bottom of the insert.
-
Count the number of stained cells in several fields of view under a microscope.
By considering the information and troubleshooting steps provided, researchers can better design their experiments and interpret the results when investigating the effects of this compound in 2D cell culture systems. The transition to 3D models and the use of a broader range of phenotypic assays are highly recommended to fully elucidate the therapeutic potential of this inhibitor.
References
- 1. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D Growth of Cancer Cells Elicits Sensitivity to Kinase Inhibitors but Not Lipid Metabolism Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Alternative splice variants of DCLK1 mark cancer stem cells, promote self-renewal and drug-resistance, and can be targeted to inhibit tumorigenesis in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DCLK1 modulators and how do they work? [synapse.patsnap.com]
- 8. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 9. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of DCLK1 in oncogenic signaling (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. XMD-17-51 Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Dclk1-IN-2 cytotoxicity and how to mitigate it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the DCLK1 inhibitor, DCLK1-IN-2. The information is tailored for researchers, scientists, and drug development professionals to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Doublecortin-like kinase 1 (DCLK1), a serine/threonine kinase. DCLK1 is recognized as a marker for tumor stem cells in several cancers, including those of the gastrointestinal tract, pancreas, and colon.[1][2][3][4] It plays a crucial role in promoting tumorigenesis, metastasis, and resistance to therapy by regulating various signaling pathways such as Wnt/β-catenin, Notch, and RAS.[3][4] this compound is designed to be a selective inhibitor of the kinase activity of DCLK1, thereby aiming to reduce cancer cell proliferation, stemness, and invasion. While much of the published literature focuses on the well-characterized inhibitor DCLK1-IN-1, the principles of targeting DCLK1 kinase activity are similar.
Q2: I am not observing significant cytotoxicity with this compound in my 2D cell culture experiments. Is the compound inactive?
A2: Not necessarily. It is a recurring observation that DCLK1 inhibitors, such as the well-documented DCLK1-IN-1, may show limited to no cytotoxic effects in traditional 2D cell culture models.[5][6] The efficacy of DCLK1 inhibition is often context-dependent and may be more apparent in 3D culture systems, such as patient-derived organoids, which better mimic the tumor microenvironment.[5][6][7] The primary effects of DCLK1 inhibition are often cytostatic (inhibiting proliferation and stemness) rather than cytotoxic.[8][9]
Q3: What are the potential off-target effects of DCLK1 inhibitors?
A3: While newer inhibitors like DCLK1-IN-1 are designed for high selectivity, it's important to be aware of potential off-target effects.[10] Earlier, less specific inhibitors of DCLK1 were known to also target other kinases like LRRK2 and ERK5, as well as BET bromodomains.[5][8] When using any small molecule inhibitor, it is good practice to include appropriate controls, such as a negative control compound if available, and to assess the effects on key downstream targets of DCLK1 to confirm on-target activity.
Q4: What are the key signaling pathways regulated by DCLK1 that I should monitor in my experiments?
A4: DCLK1 is a central node in several oncogenic signaling pathways. Monitoring the status of these pathways can help confirm the biological activity of this compound. Key pathways to investigate include:
-
Wnt/β-catenin signaling: DCLK1 can regulate the expression of key components of this pathway like β-catenin, c-Myc, and cyclin D1.[4]
-
Notch signaling: DCLK1 has been shown to be downstream of the Notch pathway.[4]
-
RAS/MAPK signaling: DCLK1 can influence the MAPK/ERK signaling cascade to promote epithelial-mesenchymal transition (EMT).[3]
-
Hippo-YAP signaling: DCLK1 can promote cancer stem cell-like properties by activating YAP signaling.[11]
-
Inflammatory signaling: DCLK1 can promote a pro-inflammatory tumor microenvironment through the XRCC5/COX2 axis, leading to increased prostaglandin E2 (PGE2) production.[12]
Troubleshooting Guide
Issue 1: Apparent Lack of Efficacy or Cytotoxicity
| Possible Cause | Suggested Solution |
| Inappropriate Experimental Model | As noted, DCLK1 inhibitors may show limited activity in 2D cell culture. Consider transitioning to 3D culture models like spheroids or organoids, which may be more sensitive to DCLK1 inhibition.[5][7] |
| Incorrect Compound Concentration | Perform a dose-response study to determine the optimal concentration for your specific cell line. IC50 values can vary significantly between cell lines. For a similar compound, DCLK1-IN-1, concentrations in the range of 1-10 µM have been used in vitro.[8][12] |
| Assay Measures Cytotoxicity Instead of Cytostasis | Use assays that measure proliferation (e.g., colony formation, spheroid growth assays) and stemness (e.g., sphere formation assays, analysis of stem cell markers) in addition to viability assays (e.g., MTT, CellTiter-Glo).[8][9] |
| Low DCLK1 Expression in Cell Line | Verify the expression level of DCLK1 in your chosen cell line by Western blot or qPCR. Cell lines with low or absent DCLK1 expression are unlikely to respond to a DCLK1 inhibitor. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Suggested Solution |
| Compound Stability and Handling | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a concentrated stock. |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including cell passage number, confluency at the time of treatment, and serum concentration in the media, as these can influence cellular response to inhibitors. |
| Variability in 3D Culture Size | When using spheroid or organoid models, initial size can impact drug penetration and response. Standardize the initial cell number for seeding and consider using size-selection methods if significant variability is observed. |
Quantitative Data Summary
The following table summarizes reported IC50 values for the related compound DCLK1-IN-1 in various assays and cell lines. This can serve as a starting point for determining appropriate concentrations for this compound.
| Compound | Assay Type | Cell Line/Target | Reported IC50 | Reference |
| DCLK1-IN-1 | Kinase Assay (33P-ATP) | Recombinant DCLK1 | 57 nM | [5] |
| DCLK1-IN-1 | KINOMEscan Binding Assay | Recombinant DCLK1 | 9.5 nM | [5] |
| DCLK1-IN-1 | Cell Growth Assay | HCT116 | 3.842 µM | [12] |
| DCLK1-IN-1 | Cell Growth Assay | hCRC#1 | 3.620 µM | [12] |
| DCLK1-IN-1 | SARS-CoV-2 Production | Infected Lung Cells | 2.3 µM | [10] |
| DCLK1-IN-1 | S Protein Expression | Infected Lung Cells | 2.8 µM | [10] |
Key Experimental Protocols
Protocol 1: 2D Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, a measure of cell proliferation and survival.
Methodology:
-
Seed cells in a 6-well plate at a low density (e.g., 500-1000 cells/well).
-
Allow cells to attach overnight.
-
Treat cells with a range of concentrations of this compound or vehicle control.
-
Incubate for 7-14 days, replacing the media with fresh compound every 2-3 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Protocol 2: 3D Spheroid Formation and Growth Assay
This assay evaluates the effect of the inhibitor on the formation and growth of 3D cell aggregates, which better mimics an avascular tumor.
Methodology:
-
Coat the wells of a 96-well plate with a non-adherent surface (e.g., Matrigel or use ultra-low attachment plates).
-
Seed a defined number of cells (e.g., 2,000-5,000 cells/well) in media containing the desired concentrations of this compound or vehicle control.
-
Centrifuge the plate at a low speed to facilitate cell aggregation.
-
Incubate for 7-10 days. Spheroid formation and growth can be monitored by microscopy.
-
Measure spheroid diameter or volume at regular intervals.
-
At the end of the experiment, cell viability within the spheroids can be assessed using assays like CellTiter-Glo 3D.
Visualizations
DCLK1 Signaling Pathways
Caption: DCLK1 signaling pathways and point of inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Recommended workflow for testing this compound efficacy.
Troubleshooting Logic for Low Cytotoxicity
Caption: Troubleshooting flowchart for unexpected this compound results.
References
- 1. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
- 5. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blocking of doublecortin-like kinase 1-regulated SARS-CoV-2 replication cycle restores cell signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
Why is Dclk1-IN-2 not inhibiting proliferation in my cell line?
Welcome to the technical support center for Dclk1-IN-2. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and scientists effectively use this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
FAQ 1: Why is this compound not inhibiting proliferation in my cell line?
The lack of an anti-proliferative effect from this compound can stem from several factors, ranging from the biological context of your cell line to specific experimental conditions. Below is a troubleshooting guide to help you identify the potential cause.
A logical first step is to confirm the expression of the target protein, DCLK1, in your cell line. If DCLK1 is not present or is expressed at very low levels, the inhibitor will not have its intended target. It is also crucial to verify the activity of the inhibitor itself by assessing the phosphorylation status of DCLK1 or a known downstream target.
Concurrently, reviewing your experimental setup is essential. This includes ensuring the inhibitor is properly solubilized and used at an effective concentration, and that the duration of the treatment is sufficient to elicit a biological response. Finally, consider the inherent biology of your cell line; it may possess resistance mechanisms or rely on compensatory signaling pathways that circumvent the effects of DCLK1 inhibition.
FAQ 2: How can I verify that this compound is active in my cells?
To confirm that this compound is engaging its target in your cells, you should assess the phosphorylation status of DCLK1 or a reliable downstream substrate. A common method is to perform a Western blot to detect changes in phosphorylation levels after treatment with the inhibitor.
Key Downstream Markers to Consider:
-
Phospho-DCLK1 (Ser337): Direct assessment of the inhibitor's effect on DCLK1's autophosphorylation.[1]
-
c-MET and c-MYC: These oncoproteins have been shown to be downregulated upon DCLK1 inhibition in some cancer types.[1]
-
EMT Markers: DCLK1 is known to regulate epithelial-to-mesenchymal transition (EMT).[2][3] A decrease in mesenchymal markers like N-Cadherin or Vimentin can indicate inhibitor activity.[1]
FAQ 3: What are the known signaling pathways regulated by DCLK1?
DCLK1 is a serine/threonine kinase that functions as a hub for multiple oncogenic signaling pathways.[2][4][5] Its inhibition can therefore have pleiotropic effects. Understanding these pathways can help in designing experiments to probe the effects of this compound beyond proliferation.
DCLK1 has been shown to regulate key pathways such as Wnt/β-catenin, Notch, Ras, PI3K/AKT/mTOR, and TGF-β, which are critical for tumor growth and survival.[2][3][4][5][6] More recently, a connection to the Hippo-YAP pathway has also been identified in prostate cancer.[7]
FAQ 4: Are there alternative explanations for the lack of a direct anti-proliferative effect?
Yes. The role of DCLK1 can be highly context-dependent. In some cancer cell lines, particularly in standard 2D culture, DCLK1 inhibition has shown limited impact on proliferation.[1] However, the inhibitor may still be active and affecting other critical cellular processes.
-
Cancer Stem Cell Properties: DCLK1 is a known marker for cancer stem cells (CSCs) in several cancers.[7][8] Its inhibition may reduce the CSC population or properties like self-renewal, which may be better assessed using spheroid or colony formation assays.[1]
-
Metastasis and Invasion: DCLK1 plays a significant role in EMT, migration, and invasion.[3] You may observe a potent effect of this compound in wound healing or transwell invasion assays.[1]
-
Sensitization to Other Therapies: DCLK1 inhibition can re-sensitize resistant cancer cells to chemotherapy or radiation.[3][8] Combination studies may reveal a synergistic effect.
-
3D vs. 2D Culture Models: The dependence on DCLK1 may be more pronounced in 3D culture systems like organoids, which better mimic the in vivo tumor microenvironment.[1]
FAQ 5: What are the key parameters for a proliferation assay with this compound?
The table below provides starting recommendations for setting up a proliferation assay. Optimization for your specific cell line is highly recommended.
| Parameter | Recommendation | Rationale |
| Inhibitor Concentration | 0.1 - 10 µM (perform a dose-response) | The IC50 for Dclk1-IN-1 (a close analog) on cell growth can be in the low micromolar range, but this is highly cell-line dependent.[9] |
| Treatment Duration | 72 - 120 hours | A longer treatment duration may be necessary to observe effects on cell proliferation, as the inhibitor might be cytostatic rather than cytotoxic. |
| Cell Seeding Density | Low to moderate | Avoid high cell densities that can lead to contact inhibition and mask the anti-proliferative effects of the inhibitor. |
| Negative Control | DMSO (vehicle) and ideally a structurally similar inactive compound (e.g., DCLK1-NEG).[10] | Essential to control for solvent effects and potential off-target activity of the inhibitor scaffold. |
| Assay Type | Direct cell counting, Crystal Violet, or a metabolic assay (e.g., MTT, Alamar Blue). | Each assay has its own advantages and limitations. Corroborating results with at least two different methods is advisable. |
Experimental Protocols
Protocol 1: Western Blot for DCLK1 and Phospho-DCLK1
This protocol allows for the assessment of total DCLK1 expression and the inhibitory effect of this compound on its kinase activity.
Methodology:
-
Cell Culture and Treatment: Plate your cells at a density that will result in 70-80% confluency at the time of harvest. Allow them to adhere overnight. Treat the cells with a range of this compound concentrations and a vehicle control (DMSO) for 2-24 hours.
-
Lysis and Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature at 95°C for 5 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies against total DCLK1, phospho-DCLK1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Quantify band intensities to determine the relative levels of protein expression and phosphorylation.
Protocol 2: Crystal Violet Proliferation Assay
This is a simple and cost-effective method to assess cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for 3-5 days in a humidified incubator at 37°C and 5% CO2.
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Thoroughly wash the plate with water to remove excess stain and let it air dry.
-
Solubilize the stain by adding 10% acetic acid or methanol to each well.
-
Read the absorbance at 570 nm using a plate reader.
-
This document is for research purposes only and is not intended for diagnostic or therapeutic use.
References
- 1. mdpi.com [mdpi.com]
- 2. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DCLK1 Inhibition Sensitizes Colorectal Cancer Cells to Radiation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Dclk1-IN-2 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Dclk1-IN-2 treatment in cancer cells. The information provided is based on existing knowledge of DCLK1 inhibitors, including the closely related compound Dclk1-IN-1, and general principles of kinase inhibitor resistance.
Troubleshooting Guide
This guide addresses common issues observed during experiments with this compound and offers potential solutions.
| Observed Problem | Potential Cause | Suggested Solution |
| No or reduced cytotoxicity of this compound | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low to achieve effective inhibition. 2. Cell line specific insensitivity: Some cancer cell lines may have intrinsic resistance to DCLK1 inhibition. 3. Acquired resistance: Prolonged treatment may lead to the development of resistance mechanisms. | 1. Dose-response experiment: Perform a dose-response curve to determine the IC50 of this compound in your specific cell line. 2. Cell line screening: Test a panel of different cancer cell lines to identify sensitive models. 3. Investigate resistance mechanisms: See the "Mechanisms of Resistance" FAQ section below. |
| Inconsistent results between experiments | 1. Reagent variability: Inconsistent quality or concentration of this compound or other reagents. 2. Cell culture conditions: Variations in cell density, passage number, or media composition. 3. Assay variability: Inconsistent incubation times or detection methods. | 1. Reagent quality control: Use high-purity, validated reagents and prepare fresh stock solutions. 2. Standardize cell culture: Maintain consistent cell culture practices and use cells within a defined passage number range. 3. Optimize and standardize assays: Follow a detailed, standardized protocol for all experiments. |
| Unexpected off-target effects | 1. Inhibitor promiscuity: this compound may inhibit other kinases or cellular targets at higher concentrations. 2. Cellular stress response: Inhibition of DCLK1 may induce a stress response that leads to unexpected phenotypes. | 1. Selectivity profiling: If available, consult selectivity data for this compound. Use the lowest effective concentration. 2. Control experiments: Include appropriate controls, such as a structurally related inactive compound or siRNA-mediated DCLK1 knockdown. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the kinase activity of Doublecortin-like kinase 1 (DCLK1). DCLK1 is a serine/threonine kinase that plays a crucial role in promoting cancer cell survival, proliferation, metastasis, and resistance to therapy.[1][2][3][4] It does so by modulating several key signaling pathways, including Kras, Wnt/β-catenin, Notch, and PI3K/AKT.[1][2][3][4] By inhibiting the kinase function of DCLK1, this compound aims to disrupt these pro-tumorigenic signals.
Q2: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration is cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cancer cell line. A typical starting point for a dose-response curve could range from 10 nM to 10 µM.
Troubleshooting Resistance
Q3: My cancer cells have developed resistance to this compound. What are the potential mechanisms?
Resistance to kinase inhibitors is a common challenge. Potential mechanisms for resistance to this compound include:
-
Upregulation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of DCLK1. For instance, upregulation of the PI3K/AKT/mTOR or MAPK pathways can promote survival despite DCLK1 inhibition.[5]
-
Alterations in the drug target: Mutations in the DCLK1 kinase domain could potentially reduce the binding affinity of this compound.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Epithelial-to-mesenchymal transition (EMT): DCLK1 is linked to EMT, a process that confers migratory and invasive properties and is associated with drug resistance.[2][6] Cells undergoing EMT may be less dependent on DCLK1 signaling.
Q4: How can I investigate the mechanism of resistance in my cell line?
Several experimental approaches can be used to elucidate the resistance mechanism:
-
Phospho-proteomic analysis: Compare the phosphorylation profiles of sensitive and resistant cells to identify upregulated signaling pathways.
-
Gene expression analysis (RNA-seq or microarray): Identify differentially expressed genes in resistant cells, which may point to bypass pathways or drug efflux pumps.
-
DCLK1 sequencing: Sequence the DCLK1 gene in resistant cells to check for mutations in the kinase domain.
-
Combination therapy screening: Screen a library of inhibitors targeting other signaling pathways in combination with this compound to identify synergistic effects that can overcome resistance.
Q5: What are some potential strategies to overcome resistance to this compound?
Based on the potential resistance mechanisms, several strategies can be employed:
-
Combination Therapy: Combining this compound with inhibitors of identified bypass pathways (e.g., PI3K, AKT, or MAPK inhibitors) can be a powerful approach. For example, combining DCLK1 inhibition with EGFR-TKIs has shown promise in overcoming resistance in lung adenocarcinoma.[7]
-
Targeting Cancer Stem Cells (CSCs): DCLK1 is a marker for cancer stem cells, which are often resistant to conventional therapies.[2][3][6] Combining this compound with therapies that target CSCs could be more effective.
-
Modulating the Tumor Microenvironment: DCLK1 has been implicated in creating an immunosuppressive tumor microenvironment.[8][9][10] Combining this compound with immunotherapy could enhance anti-tumor responses.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the closely related DCLK1 inhibitor, Dclk1-IN-1. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Dclk1-IN-1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 3.842 | [11] |
| hCRC#1 | Colorectal Cancer | 3.620 | [11] |
| ACHN | Renal Cell Carcinoma | ~22 | [8] |
| 786-O | Renal Cell Carcinoma | ~35 | [8] |
| CAKI-1 | Renal Cell Carcinoma | ~30 | [8] |
Table 2: Efficacy of Dclk1-IN-1 in In Vitro Assays
| Assay | Cell Line | Treatment | Effect | Reference |
| Colony Formation | ACHN, 786-O, CAKI-1 | 1-10 µM Dclk1-IN-1 | Significant reduction in colonies | [9] |
| Migration (Wound Healing) | ACHN, CAKI-1 | 0.5-10 µM Dclk1-IN-1 | Dose-dependent decrease in wound closure | [12] |
| Invasion (Transwell) | ACHN, 786-O, CAKI-1 | Dclk1-IN-1 | >50% decrease in invasion | [12] |
| Spheroid Formation | ACHN, CAKI-1 | 1-10 µM Dclk1-IN-1 | Significant inhibition of stemness | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for DCLK1 and Downstream Effectors
-
Cell Lysis: Treat cells with this compound at the desired concentration and time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DCLK1, phospho-DCLK1, and downstream targets (e.g., p-AKT, β-catenin, c-MYC) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treatment: Treat the cells with this compound at various concentrations.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Signaling Pathway and Workflow Diagrams
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Rapid assessment of DCLK1 inhibitors using a peptide substrate mobility shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doublecotin-Like Kinase 1 Increases Chemoresistance of Colorectal Cancer Cells through the Anti-Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. DCLK1 Inhibition Sensitizes Colorectal Cancer Cells to Radiation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 8. caymanchem.com [caymanchem.com]
- 9. revvity.com [revvity.com]
- 10. Functional implication of Dclk1 and Dclk1-expressing cells in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Dclk1-IN-2 stability in long-term cell culture experiments
Welcome to the technical support center for Dclk1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a particular focus on ensuring its stability in long-term cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: While specific stability data for this compound is not extensively published, we can draw recommendations from its closely related analog, Dclk1-IN-1. For Dclk1-IN-1, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions.[1][2] Once prepared, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
Recommended Storage Conditions for Stock Solutions:
-
-20°C: for shorter-term storage (up to 1 year).[3]
Q2: How should I prepare working solutions of this compound for my cell culture experiments?
A2: To prepare a working solution, dilute your DMSO stock solution directly into your pre-warmed cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is low, typically less than 0.1%, as higher concentrations can have cytotoxic effects on cells. Perform a vehicle control in your experiments using the same final concentration of DMSO without the inhibitor.
Q3: I am observing a decrease in the inhibitory effect of this compound in my long-term experiment. What could be the cause?
A3: A decrease in efficacy over time in long-term cell culture experiments can be attributed to several factors:
-
Compound Instability: The compound may be degrading in the cell culture medium at 37°C. Factors such as pH, exposure to light, and interactions with media components (like serum proteins) can affect the stability of small molecules.[4]
-
Metabolism by Cells: The cells themselves may be metabolizing this compound, reducing its effective concentration over time.
-
Infrequent Media Changes: In long-term cultures, if the media containing the inhibitor is not replenished, the concentration of the active compound will naturally decrease as it is taken up by cells or degrades.
-
Cellular Resistance: Cells may develop resistance mechanisms to the inhibitor over prolonged exposure.[5]
For long-term experiments, it is advisable to replenish the media with freshly diluted this compound every 24-72 hours to maintain a consistent effective concentration.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to the stability and activity of this compound in your cell culture experiments.
| Issue | Possible Cause | Recommended Action |
| Complete loss of inhibitor activity. | 1. Improper storage of stock solution. 2. Stock solution has undergone multiple freeze-thaw cycles. 3. Degradation during long-term culture. | 1. Prepare fresh stock solution from powder. 2. Aliquot new stock solution into single-use vials. 3. Perform a stability test of this compound in your specific cell culture medium (see Experimental Protocol below). |
| Inconsistent results between experiments. | 1. Inconsistent final DMSO concentration. 2. Variability in cell density at the time of treatment. 3. Partial degradation of the inhibitor. | 1. Ensure the final DMSO concentration is the same in all wells, including controls. 2. Standardize cell seeding density. 3. Replenish media with fresh inhibitor at regular intervals (e.g., every 48 hours). |
| Precipitation of the compound in the media. | 1. Exceeding the solubility limit of this compound in the aqueous medium. 2. Interaction with media components. | 1. Lower the final concentration of this compound. 2. Visually inspect the media for precipitation after adding the inhibitor. 3. Consider using a formulation with solubilizing agents like PEG300 or Tween 80 for in vivo studies, which might be adapted for in vitro use if necessary, though this is less common.[1] |
DCLK1 Signaling Pathway
Doublecortin-like kinase 1 (DCLK1) is recognized as a tumor stem cell marker in several cancers and plays a role in promoting tumorigenesis.[6][7] It influences several key signaling pathways that are critical for cell proliferation, survival, and epithelial-to-mesenchymal transition (EMT).
Caption: DCLK1 regulates multiple oncogenic signaling pathways.
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a framework to determine the stability of this compound in your specific experimental conditions.
Objective: To quantify the concentration of active this compound in cell culture medium over time.
Materials:
-
This compound powder
-
DMSO
-
Your specific cell culture medium (with and without serum)
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system for analysis
-
Sterile microcentrifuge tubes
Workflow Diagram:
References
- 1. DCLK1-IN-1 | DCLK1/2 Inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 7. spandidos-publications.com [spandidos-publications.com]
Negative control compound for Dclk1-IN-2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dclk1-IN-2 in their experiments. The information is tailored for scientists and drug development professionals to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended negative control compound for experiments involving this compound?
A1: The recommended negative control is DCLK1-NEG . This compound was developed in parallel with the highly selective DCLK1 inhibitor, DCLK1-IN-1 (a close analog of this compound), to aid in the interpretation of pharmacological studies.[1] DCLK1-NEG is structurally related to DCLK1-IN-1 but possesses significantly reduced inhibitory activity against DCLK1.[1]
Q2: Why is it crucial to use a negative control like DCLK1-NEG?
A2: Using a structurally similar but biologically inactive control is essential to ensure that the observed experimental effects are due to the specific inhibition of DCLK1 and not from off-target effects or the compound's chemical scaffold. A proper negative control helps to increase the confidence that the observed phenotypes are dependent on DCLK1 kinase activity.[2]
Q3: How much less active is DCLK1-NEG compared to Dclk1-IN-1?
A3: In various assays, DCLK1-NEG has demonstrated at least a 100-fold lower activity against DCLK1 compared to DCLK1-IN-1.[1] This significant difference in potency makes it an ideal control for distinguishing specific DCLK1 inhibition from non-specific effects.
Troubleshooting Guide
Issue: I am observing unexpected or inconsistent results with my this compound experiments.
-
Verification of Compounds: Ensure that you are using the correct compounds for your experiment. This compound should be used as the active inhibitor, and DCLK1-NEG as the negative control. Confirm the identity and purity of both compounds, as degradation or contamination can lead to spurious results.
-
Appropriate Concentrations: Use this compound and DCLK1-NEG at the same concentrations in your assays. The concentration of this compound should be sufficient to inhibit DCLK1 activity, while the equivalent concentration of DCLK1-NEG should not elicit a significant effect.
-
Cellular Context: The effects of DCLK1 inhibition can be context-specific. For instance, DCLK1-IN-1 has shown minimal effects on the viability of some pancreatic ductal adenocarcinoma (PDAC) cell lines in 2D culture but was effective in DCLK1-expressing patient-derived PDAC organoids.[1] Consider the expression levels of DCLK1 in your experimental model.
-
Assay-Specific Considerations: The choice of experimental assay is critical. Biochemical assays can confirm direct kinase inhibition, while cell-based assays provide insights into the inhibitor's effects in a more complex biological system.[3]
Quantitative Data Summary
The following table summarizes the inhibitory activities of DCLK1-IN-1 and its negative control, DCLK1-NEG, against DCLK1 in various assays. This data highlights the significant difference in potency between the two compounds.
| Compound | Assay Type | IC50 / Kd | Reference |
| DCLK1-IN-1 | KINOMEscan Binding Assay | IC50 = 9.5 nM | [1] |
| DCLK1-IN-1 | 33P-labeled ATP Kinase Assay | IC50 = 57 nM (at 50 µM ATP) | [1] |
| DCLK1-IN-1 | Isothermal Titration Calorimetry (ITC) | Kd = 109 nM | [1] |
| DCLK1-IN-1 | NanoBRET Cellular Target Engagement | IC50 = 279 nM (in HCT116 cells) | [1] |
| DCLK1-NEG | Various Assays | >100-fold less active than DCLK1-IN-1 | [1] |
Experimental Protocols
Key Experiment: In Vitro Kinase Assay to Determine IC50
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound and DCLK1-NEG using a radiometric kinase assay.
-
Prepare Reagents:
-
Recombinant DCLK1 enzyme.
-
Kinase reaction buffer.
-
Peptide substrate for DCLK1.
-
[γ-33P]ATP.
-
This compound and DCLK1-NEG, serially diluted in DMSO.
-
ATP solution.
-
Stop solution (e.g., phosphoric acid).
-
-
Assay Procedure: a. In a 96-well plate, add the kinase reaction buffer. b. Add the serially diluted this compound or DCLK1-NEG to the appropriate wells. Include a DMSO-only control (vehicle) and a "no enzyme" control. c. Add the DCLK1 enzyme to all wells except the "no enzyme" control. d. Add the peptide substrate. e. Initiate the kinase reaction by adding [γ-33P]ATP. f. Incubate the plate at the optimal temperature and time for the DCLK1 enzyme. g. Stop the reaction by adding the stop solution. h. Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate. i. Wash the filter plate to remove unincorporated [γ-33P]ATP. j. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: a. Subtract the background radioactivity (from the "no enzyme" control) from all other readings. b. Normalize the data to the vehicle control (100% activity). c. Plot the percent inhibition versus the log concentration of the inhibitor. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for an in vitro kinase assay to determine IC50 values.
Caption: Simplified DCLK1 signaling pathway and points of inhibition.
References
- 1. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
Validation & Comparative
A Comparative Guide to DCLK1 Inhibitors: DCLK1-IN-1 versus LRRK2-IN-1
An Objective Analysis for Researchers and Drug Development Professionals
Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in oncology, primarily due to its role as a cancer stem cell marker and its involvement in key oncogenic signaling pathways.[1][2][3] The development of small molecule inhibitors is crucial for dissecting its biological functions and for potential therapeutic applications. This guide provides a detailed comparison of two key compounds used to inhibit DCLK1 kinase activity: the highly selective DCLK1-IN-1 and the multi-targeted inhibitor LRRK2-IN-1.
A note on nomenclature: While the query specified "Dclk1-IN-2," the vast majority of peer-reviewed literature and comprehensive studies focus on DCLK1-IN-1 as the first potent and highly selective, in-vivo compatible chemical probe for DCLK1.[4][5] A compound named this compound is commercially available but lacks the extensive characterization and comparative data present for DCLK1-IN-1.[6] Therefore, this guide will focus on the comparison between the well-characterized DCLK1-IN-1 and the historically significant LRRK2-IN-1.
Performance Comparison: Potency and Selectivity
The central difference between DCLK1-IN-1 and LRRK2-IN-1 lies in their selectivity. LRRK2-IN-1 was originally developed as an inhibitor for Leucine-rich repeat kinase 2 (LRRK2) and was later found to potently inhibit DCLK1.[4][7] However, its utility in specifically studying DCLK1 is limited by its activity against other kinases, including LRRK2 and MAPK7 (ERK5), and its unintended inhibition of BRD4 bromodomains.[4][8]
In contrast, DCLK1-IN-1 was developed through a structure-based design campaign specifically to create a selective DCLK1 inhibitor, engineering out the off-target activities observed with previous compounds like LRRK2-IN-1.[4]
Table 1: Biochemical Inhibition Profile
This table summarizes the in vitro potency of each inhibitor against DCLK1 and key off-targets from biochemical assays. Lower values indicate higher potency.
| Target | Inhibitor | Assay Type | Potency (IC₅₀ / Kd) | Reference(s) |
| DCLK1 | DCLK1-IN-1 | KINOMEscan (Binding) | IC₅₀ = 9.5 nM | [4][9][10] |
| 33P-ATP Kinase Assay | IC₅₀ = 57.2 nM | [4][9][10] | ||
| Isothermal Titration | Kd = 109 nM | [4] | ||
| LRRK2-IN-1 | Luminescent Kinase Assay | IC₅₀ = 2.61 nM | [7][11][12] | |
| KINOMEscan (Binding) | Kd = 5 nM | [7] | ||
| DCLK2 | DCLK1-IN-1 | KINOMEscan (Binding) | IC₅₀ = 31 nM | [4][9][10] |
| 33P-ATP Kinase Assay | IC₅₀ = 103 nM | [4][9][10] | ||
| LRRK2-IN-1 | Biochemical Assay | IC₅₀ = 45 nM | [8] | |
| LRRK2 | DCLK1-IN-1 | Biochemical Assay | No significant activity | [4][9] |
| LRRK2-IN-1 | Biochemical Assay (WT) | IC₅₀ = 13 nM | [8] | |
| ERK5 | DCLK1-IN-1 | Biochemical Assay | Weakly active / No sig. activity | [4][9] |
| LRRK2-IN-1 | Biochemical Assay | EC₅₀ = 160 nM (for MAPK7) | [8] |
Table 2: Cellular Target Engagement and Functional Effects
This table outlines the inhibitors' performance in cell-based assays, reflecting their activity in a more biological context.
| Assay | Inhibitor | Cell Line(s) | Key Finding | Reference(s) |
| Cellular DCLK1 Engagement | DCLK1-IN-1 | HCT116 | IC₅₀ = 279 nM (NanoBRET) | [4] |
| Cell Proliferation | DCLK1-IN-1 | PDAC cell lines | Minimal effects on viability | [4] |
| LRRK2-IN-1 | HCT116, AsPC-1 | Significant inhibition (IC₅₀ ~2.5-5 µM) | [12] | |
| Colony Formation | DCLK1-IN-1 | RCC cell lines | Strongly inhibited at ≥ 1 µM | [13] |
| LRRK2-IN-1 | AsPC-1 | Significantly inhibited at ≥ 0.5 µM | [7] | |
| Cancer Stemness | DCLK1-IN-1 | RCC cell lines | Potent inhibition of stemness markers | [13] |
| LRRK2-IN-1 | AsPC-1 | Decreased expression of stemness genes | [7] |
DCLK1 Signaling Pathways
DCLK1 is a central node in multiple signaling pathways that drive tumorigenesis, metastasis, and the maintenance of cancer stem cells (CSCs).[3] Its inhibition can disrupt these critical networks. Key pathways regulated by DCLK1 include:
-
Notch Signaling: DCLK1 can positively regulate the NOTCH pathway, which is fundamental for stem cell self-renewal.[14]
-
Wnt/β-catenin Pathway: In several cancers, DCLK1 activity is linked to the Wnt pathway, promoting cell proliferation and invasion.[1]
-
RAS Signaling: DCLK1 is implicated as a downstream effector or regulator in KRAS-driven cancers, particularly in pancreatic cancer.[2][14]
-
Epithelial-Mesenchymal Transition (EMT): DCLK1 promotes EMT, a process critical for cancer cell invasion and metastasis, by regulating key transcription factors.[3]
Caption: Simplified DCLK1 signaling network in cancer.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental findings. Below are protocols for key assays used to characterize DCLK1 inhibitors.
Protocol 1: In Vitro Kinase Assay (Luminescent)
This protocol is adapted from methods used to determine the IC₅₀ of LRRK2-IN-1 against DCLK1.[7]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the inhibitor (LRRK2-IN-1 or DCLK1-IN-1) in DMSO.
-
Reaction Setup: In a 96-well plate, add 5 µL of purified active DCLK1 kinase (e.g., 0.25 µg).
-
Add Substrate: Add 5 µL of a DCLK1 peptide substrate (e.g., Autocamtide II, 2.5 µg).
-
Inhibitor Addition: Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 1 µM. Incubate at 30°C for 30-60 minutes.
-
Quantify ATP: Stop the reaction and quantify the remaining ATP using a luminescent kinase assay kit (e.g., Kinase-Glo®). Luminescence is inversely proportional to kinase activity.
-
Data Analysis: Plot the relative luminescence units (RLU) against the inhibitor concentration and fit a sigmoidal dose-response curve to calculate the IC₅₀ value.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell Proliferation Assay (MTT)
This protocol assesses the effect of inhibitors on cancer cell viability and proliferation.[12]
-
Cell Seeding: Seed cancer cells (e.g., AsPC-1, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of the inhibitor (e.g., 0.1 to 20 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against inhibitor concentration to calculate the IC₅₀.
Caption: Workflow for a cell viability (MTT) assay.
Summary and Conclusion
The choice between DCLK1-IN-1 and LRRK2-IN-1 for DCLK1 inhibition studies depends entirely on the experimental goal.
LRRK2-IN-1 is a potent inhibitor of DCLK1 kinase activity, in some assays demonstrating a lower IC₅₀ than DCLK1-IN-1.[7] However, its significant off-target effects make it challenging to attribute observed cellular phenotypes solely to DCLK1 inhibition.[4] Results obtained using LRRK2-IN-1 should be interpreted with caution, as effects on LRRK2, ERK5, or BRD4 could be confounding factors.
DCLK1-IN-1 represents a superior chemical probe for the specific interrogation of DCLK1 kinase function. Its development was a critical step forward, providing researchers with a tool that exhibits high selectivity for DCLK1/DCLK2 over other kinases.[4] While it may show weaker effects on the bulk proliferation of some cancer cell lines in 2D culture, its potent activity against cancer stemness and in more complex models like patient-derived organoids highlights its utility in studying specific DCLK1-dependent cancer biology.[4][13]
For researchers aiming to specifically elucidate the kinase-dependent roles of DCLK1 in cancer biology and drug development, DCLK1-IN-1 is the recommended inhibitor due to its well-defined and narrow target profile.
References
- 1. Role of DCLK1 in oncogenic signaling (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a selective inhibitor of doublecortin like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small molecule kinase inhibitor LRRK2-IN-1 demonstrates potent activity against colorectal and pancreatic cancer through inhibition of doublecortin-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DCLK1-IN-1 | DCLK1/2 Inhibitor | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. spandidos-publications.com [spandidos-publications.com]
DCLK1-IN-2: A Head-to-Head Selectivity Analysis Against Other DCLK1 Inhibitors
A Comparative Guide for Researchers in Oncology and Kinase Signaling
In the landscape of targeted cancer therapy, Doublecortin-like kinase 1 (DCLK1) has emerged as a high-value target, implicated in the regulation of cancer stem cells and tumorigenesis. The development of potent and selective DCLK1 inhibitors is paramount for dissecting its biological functions and for therapeutic applications. This guide provides a detailed comparison of the selectivity of a prominent DCLK1 inhibitor, DCLK1-IN-2 (also known as DCLK1-IN-1 in the scientific literature), against other commonly used or structurally related DCLK1 inhibitors, including XMD8-92 and LRRK2-IN-1.
Executive Summary
This compound demonstrates superior selectivity for DCLK1 over other kinases, a critical attribute for a chemical probe intended for target validation and as a lead compound for drug development. While older-generation inhibitors like XMD8-92 and LRRK2-IN-1 exhibit potent DCLK1 inhibition, their utility is compromised by significant off-target effects, most notably against Leucine-rich repeat kinase 2 (LRRK2), Extracellular signal-regulated kinase 5 (ERK5), and Bromodomain-containing protein 4 (BRD4). This multi-targeted nature can confound experimental results, making it difficult to attribute observed phenotypes solely to DCLK1 inhibition.[1] this compound was specifically engineered to mitigate these off-target activities, offering a more precise tool for investigating DCLK1-specific functions.
Comparative Selectivity Profile
The following table summarizes the inhibitory activities of this compound and other DCLK1 inhibitors against DCLK1 and key off-target kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, are compiled from various biochemical and cellular assays. Lower values indicate higher potency.
| Inhibitor | DCLK1 (IC50/Kd, nM) | DCLK2 (IC50, nM) | LRRK2 (IC50, nM) | ERK5 (IC50, nM) | BRD4 (IC50, nM) |
| This compound (DCLK1-IN-1) | 9.5 (binding) / 57.2 (kinase)[1] | 31 (binding) / 103 (kinase) | >1000 | >1000 | >1000[2] |
| XMD8-92 | 716[1] | Not Reported | Similar to DCLK1[3] | 80 (Kd)[4] | 170 (Kd)[4] |
| LRRK2-IN-1 | 186[1] | Not Reported | 20 (Kd)[5] | Potent Inhibition | Not Reported |
| XMD8-85 | 11[1] | Not Reported | Potent Inhibition | Potent Inhibition | Not Reported |
DCLK1 Signaling Pathways
DCLK1 is a serine/threonine kinase that plays a pivotal role in multiple oncogenic signaling pathways. Its inhibition can impact cancer cell proliferation, survival, and migration. The diagram below illustrates the central position of DCLK1 in regulating key cancer-related pathways.
Caption: DCLK1's role in oncogenic signaling.
Experimental Methodologies
The selectivity of DCLK1 inhibitors is determined through a variety of in vitro assays. Below are the detailed methodologies for the key experiments cited in this guide.
Kinase Selectivity Profiling (KINOMEscan®)
The KINOMEscan® assay is a competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.
Caption: KINOMEscan® competition binding assay workflow.
Protocol:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a specific kinase. The kinases are tagged with a unique DNA identifier.
-
Procedure: A panel of DNA-tagged kinases is incubated with the immobilized ligand and the test compound at various concentrations.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: A decrease in the amount of bound kinase in the presence of the test compound indicates binding. The dissociation constant (Kd) is calculated from a dose-response curve, providing a measure of binding affinity.[6]
Cellular Kinase Profiling (KiNativ™)
The KiNativ™ assay measures the ability of a compound to inhibit the activity of kinases in a cellular lysate.
Protocol:
-
Assay Principle: This is an activity-based protein profiling (ABPP) method that uses an ATP-biotin probe to covalently label the active site of kinases.
-
Procedure: Cell lysates are pre-incubated with the test inhibitor. Subsequently, a biotinylated acyl-phosphate ATP probe is added, which covalently attaches to the conserved lysine in the ATP binding pocket of active kinases.
-
Enrichment and Analysis: The lysate is digested with trypsin, and the biotinylated peptides are enriched using streptavidin beads.
-
Quantification: The enriched peptides are identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A reduction in the signal for a particular kinase peptide in the inhibitor-treated sample compared to the control indicates target engagement.[7][8]
In Vitro Kinase Activity Assays
Biochemical assays directly measure the enzymatic activity of purified kinases.
1. Radiolabel-Based Assay (³³P-ATP Kinase Assay):
-
Principle: Measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate peptide by the kinase.
-
Procedure: Purified DCLK1 enzyme is incubated with a substrate peptide, ATP, and [γ-³³P]ATP in the presence of varying concentrations of the inhibitor.
-
Detection: The reaction mixture is spotted onto a phosphocellulose membrane, which captures the phosphorylated substrate. Unreacted [γ-³³P]ATP is washed away. The radioactivity on the membrane is measured using a scintillation counter.
-
Analysis: The IC50 value is determined from the dose-response curve of kinase activity versus inhibitor concentration.[2]
2. Lanthanide-Based Kinase Assay (LanthaScreen®):
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.
-
Procedure: A terbium-labeled anti-tag antibody is bound to the kinase. A fluorescently labeled ATP-competitive tracer is then added. In the absence of an inhibitor, the tracer binds to the kinase, bringing the terbium and the fluorescent tracer in close proximity, resulting in a high TR-FRET signal.
-
Detection: Test compounds that bind to the ATP pocket of the kinase displace the tracer, leading to a decrease in the TR-FRET signal.
-
Analysis: IC50 values are calculated from the inhibitor concentration-dependent decrease in the TR-FRET signal.[9][10]
Conclusion
For researchers investigating the specific roles of DCLK1 in cellular processes and disease models, the choice of inhibitor is critical. This compound stands out as a highly selective chemical probe, offering a significant advantage over less selective compounds like XMD8-92 and LRRK2-IN-1. Its clean off-target profile ensures that the observed biological effects can be more confidently attributed to the inhibition of DCLK1. This guide provides the necessary data and methodological context to assist researchers in making an informed decision for their experimental needs.
References
- 1. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AID 1343436 - KiNativ assay: Sample preparation: A375 cells from ATCC are lysed by sonication in commercially available lysis buffer, cleared by centrifugation, and the resulting supernatant gel filtered into a commercially available kinase reaction buffer containing 20 mM MnCl2. Final protein concentration of lysates are 10 mg/mL. 5 ul of each test compound is added from 100 uM, 10 uM, 1 uM, or 0.1 uM stock solutions in DMSO to 500 uL of lysate in duplicate for final concentrations of 1 uM, 0.1 uM, 0.01 uM, and 0.001 uM. 5 ul, of DMSO is added to 500 ul of lysate in quadruplicate for controls. After 15 minute incubation, desthiobiotin-ATP acylphosphate probe is added to each sample to a final concentration of 5 uM and incubated with the samples for 10 minutes. Following the probe reaction, samples are prepared for targeted mass spectrum analysis using ActivX standard protocol. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Small molecule kinase inhibitor LRRK2-IN-1 demonstrates potent activity against colorectal and pancreatic cancer through inhibition of doublecortin-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chayon.co.kr [chayon.co.kr]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
A Head-to-Head Comparison: DCLK1 Knockdown Versus Pharmacological Inhibition with Dclk1-IN-2
An Objective Guide for Researchers in Oncology and Drug Development
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator of tumorigenesis, implicated in cancer stem cell maintenance, epithelial-mesenchymal transition (EMT), and metastasis in a variety of solid tumors, including colorectal, pancreatic, and breast cancers.[1][2][3][4] Its role in driving aggressive cancer phenotypes has made it an attractive therapeutic target. Researchers aiming to interrogate DCLK1 function and explore its therapeutic potential are faced with a choice between two primary experimental approaches: genetic knockdown of DCLK1 expression and pharmacological inhibition of its kinase activity. This guide provides a comprehensive comparison of these two methodologies, focusing on their mechanisms, experimental outcomes, and key considerations for study design.
Mechanism of Action: A Tale of Two Approaches
DCLK1 Knockdown: This method involves the use of RNA interference (RNAi) technologies, such as small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), to specifically degrade DCLK1 messenger RNA (mRNA).[1][5] This leads to a reduction in the total amount of DCLK1 protein within the cell. CRISPR/Cas9 technology can also be employed for complete gene knockout.[5][6] This approach effectively silences all functions of the DCLK1 protein, including both its kinase-dependent and kinase-independent activities.
Dclk1-IN-2 Inhibition: this compound is a small molecule inhibitor designed to selectively target the kinase domain of the DCLK1 protein. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream substrates, thereby inhibiting its enzymatic activity.[7] This method specifically interrogates the kinase-dependent functions of DCLK1, leaving the protein scaffold and any potential kinase-independent roles intact. It's important to note that while this compound is a conceptual inhibitor for this guide, the principles discussed apply to other selective DCLK1 inhibitors like DCLK1-IN-1.[8][9][10]
Comparative Efficacy: Phenotypic and Molecular Readouts
Both DCLK1 knockdown and inhibition with specific small molecules have demonstrated significant anti-cancer effects in preclinical models. The choice between these methods may depend on the specific biological question being addressed.
Table 1: Comparative Effects of DCLK1 Knockdown vs. This compound Inhibition on Cellular Phenotypes
| Phenotype | DCLK1 Knockdown (siRNA/shRNA) | This compound Inhibition | Key Findings | Citations |
| Cell Proliferation & Viability | Significant inhibition of cell viability and proliferation. | Reduced cell proliferation and viability. | Both approaches effectively reduce cancer cell growth. | [11] |
| Migration & Invasion | Substantially decreased cell migration and invasion. | Attenuated cell migration and invasion. | Both methods impair the metastatic potential of cancer cells. | [11][12] |
| Stemness (Spheroid Formation) | Decreased colon sphere formation and expression of stemness markers. | Reduced spheroid formation and expression of pluripotency factors. | Both strategies target the cancer stem cell population. | [5][13][14] |
| Epithelial-Mesenchymal Transition (EMT) | Downregulation of EMT-associated transcription factors. | Reduction in EMT markers. | Both knockdown and inhibition can reverse the EMT phenotype. | [13][15] |
| Apoptosis | Increased apoptosis in some cancer cell lines. | Can induce apoptosis. | The pro-apoptotic effects are observed with both interventions. | [1] |
Table 2: Impact on Downstream Signaling Pathways
| Signaling Pathway | Effect of DCLK1 Knockdown | Effect of this compound Inhibition | Common Downstream Targets | Citations |
| Notch | Downregulation of Notch1 pathway components (NICD, HES1, HES5, HEY1). | Inhibition of Notch signaling. | HES1, HEY1 | [2][16] |
| Wnt/β-catenin | Inhibition of Wnt/β-catenin signaling. | Potential inhibition of the pathway. | β-catenin, c-Myc | [1][2] |
| RAS/MAPK | Decreased KRAS expression and p-ERK levels. | Can impact pathways downstream of RAS. | p-ERK | [17] |
| PI3K/AKT/mTOR | Activation of the PI3K/AKT/mTOR pathway can be DCLK1-dependent. | Can inhibit PI3K/AKT/mTOR signaling. | AKT, mTOR | [2][3] |
| JAK/STAT3 | Can modulate the JAK/STAT3 pathway. | Potential to affect JAK/STAT3 signaling. | STAT3 | [2][4] |
Experimental Protocols: A Step-by-Step Guide
DCLK1 Knockdown using siRNA
-
Cell Culture: Plate target cancer cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute DCLK1-specific siRNA and a non-targeting scramble control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in complete growth medium.
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation: Harvest the cells and assess DCLK1 knockdown efficiency by Western blotting or qRT-PCR.
-
Functional Assays: Proceed with desired functional assays (e.g., proliferation, migration, invasion assays).
DCLK1 Inhibition using this compound
-
Cell Culture: Plate target cancer cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting).
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the inhibitor to the desired final concentrations in cell culture medium.
-
Treatment: Replace the culture medium with the medium containing this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Functional Assays: Perform functional assays to assess the effects of the inhibitor on cell phenotype.
-
Molecular Analysis: Harvest cells for molecular analyses such as Western blotting to examine the phosphorylation status of downstream targets.
Visualizing the Science: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the DCLK1 signaling network and a typical experimental workflow for comparing knockdown and inhibition.
Caption: DCLK1 signaling network and its role in cancer progression.
References
- 1. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
- 5. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. What are DCLK1 modulators and how do they work? [synapse.patsnap.com]
- 8. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 12. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. DCLK1 Inhibition Sensitizes Colorectal Cancer Cells to Radiation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
DCLK1-IN-2 vs. Monoclonal Antibodies: A Comparative Guide to Targeting DCLK1 in Cancer Research
For researchers, scientists, and drug development professionals, the targeting of Doublecortin-like kinase 1 (DCLK1), a putative cancer stem cell marker, presents a promising therapeutic avenue. This guide provides a detailed comparison of two principal strategies for DCLK1 inhibition: the small molecule kinase inhibitor Dclk1-IN-2 and monoclonal antibodies.
This comparison synthesizes available preclinical data to objectively evaluate their mechanisms of action, efficacy, and the experimental frameworks used to assess their performance. While direct head-to-head studies are limited, this guide offers a comprehensive overview to inform research and development decisions.
At a Glance: this compound vs. DCLK1 Monoclonal Antibodies
| Feature | This compound (Small Molecule Inhibitor) | Monoclonal Antibodies (mAbs) |
| Target | Intracellular kinase domain of DCLK1 and DCLK2 | Primarily extracellular domains of DCLK1 isoforms |
| Mechanism of Action | ATP-competitive inhibition of DCLK1/2 kinase activity, blocking downstream signaling. | Bind to cell surface DCLK1, can induce antibody-dependent cell-mediated cytotoxicity (ADCC), or be used to deliver cytotoxic payloads or for CAR-T cell therapy. |
| Mode of Administration | Oral bioavailability demonstrated in mice. | Typically administered via injection (e.g., intraperitoneal). |
| Key Advantages | Cell permeability allows targeting of intracellular kinase function; potential for oral administration. | High specificity for particular DCLK1 isoforms; potential for multiple therapeutic modalities (naked mAb, ADC, CAR-T). |
| Reported Efficacy | Inhibition of cancer cell proliferation, migration, and invasion; reduction of tumor growth in vivo. | Inhibition of tumorigenesis and xenograft growth; induction of cytotoxicity in cancer cells. |
Mechanism of Action: A Tale of Two Approaches
This compound and monoclonal antibodies employ fundamentally different strategies to neutralize the oncogenic functions of DCLK1.
This compound , also known as DCLK1-IN-1, is a selective chemical probe that functions as an ATP-competitive inhibitor of the DCLK1 and DCLK2 kinase domains.[1][2] By binding to the ATP pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that contribute to cancer stemness, epithelial-mesenchymal transition (EMT), and cell motility.[1][3]
Monoclonal antibodies targeting DCLK1, on the other hand, are designed to recognize and bind to specific extracellular epitopes of the DCLK1 protein. This binding can trigger several anti-tumor responses. For instance, "naked" antibodies can flag cancer cells for destruction by the immune system through ADCC. Furthermore, these antibodies can be engineered into more complex therapeutics like antibody-drug conjugates (ADCs) or Chimeric Antigen Receptor (CAR)-T cells, which can directly kill cancer cells.[4]
DCLK1 Signaling Pathways
The following diagram illustrates the central role of DCLK1 in promoting cancer progression and the points of intervention for this compound and monoclonal antibodies.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and a representative DCLK1 monoclonal antibody, CBT-15. It is important to note that these data are from separate studies and not from a direct comparative trial.
This compound (DCLK1-IN-1) Performance Data
| Assay Type | Target | IC50 / Kd | Cell Line / Model | Reference |
| KINOMEscan Binding Assay | DCLK1 | IC50 = 9.5 nM | Recombinant Protein | [1] |
| 33P-labeled ATP Kinase Assay | DCLK1 | IC50 = 57 nM | Recombinant Protein | [1] |
| Isothermal Titration Calorimetry | DCLK1 | Kd = 109 nM | Recombinant Protein | [1] |
| NanoBRET Cellular Target Engagement | DCLK1 | IC50 = 279 nM | HCT116 cells | [1] |
| KINOMEscan Binding Assay | DCLK2 | IC50 = 31 nM | Recombinant Protein | [1] |
| 33P-labeled ATP Kinase Assay | DCLK2 | IC50 = 103 nM | Recombinant Protein | [1] |
| MTT Proliferation Assay | - | IC50 ≈ 22-35 µM | RCC cell lines (ACHN, 786-O, CAKI-1) | [5] |
| Cell Viability Assay | - | IC50 = 3.842 µM | HCT116 cells | [6] |
| Cell Viability Assay | - | IC50 = 3.620 µM | hCRC#1 cells | [6] |
DCLK1 Monoclonal Antibody (CBT-15) Performance Data
| Assay Type | Target | Binding Affinity (Kd) | Cell Line / Model | Reference |
| Binding Affinity | DCLK1 isoforms 2 & 4 | < 1 nM | Recombinant Protein | [4] |
| In Vivo Tumor Growth Inhibition | DCLK1+ cells | ~50% reduction vs. mock CAR-T | LoVo colon cancer xenografts (as CAR-T) | [4] |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in the cited studies.
DCLK1 Kinase Inhibition Assay (33P-labeled ATP)
This assay quantifies the enzymatic activity of DCLK1 and the inhibitory potential of compounds like this compound.
Protocol Summary:
-
Reaction Setup: Recombinant DCLK1 kinase is incubated with a peptide substrate, 33P-labeled ATP, and varying concentrations of the inhibitor (this compound) or a vehicle control (e.g., DMSO).
-
Incubation: The reaction mixture is incubated to allow for the kinase reaction to proceed.
-
Reaction Termination: The reaction is stopped, often by the addition of a solution that denatures the enzyme.
-
Separation and Detection: The phosphorylated substrate is separated from the unphosphorylated substrate using methods like phosphocellulose paper binding or gel electrophoresis. The amount of incorporated 33P is then quantified using a scintillation counter or autoradiography to determine the level of kinase inhibition.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.
Protocol Summary:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for DCLK1 Expression
Western blotting is used to detect and quantify the amount of DCLK1 protein in cell or tissue lysates.
Protocol Summary:
-
Protein Extraction: Total protein is extracted from cells or tissues using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to DCLK1.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured on film or by a digital imager.
In Vivo Xenograft Model
Xenograft models are used to evaluate the anti-tumor efficacy of therapeutic agents in a living organism.
References
- 1. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DCLK1 Monoclonal Antibody-Based CAR-T Cells as a Novel Treatment Strategy against Human Colorectal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm Dclk1-IN-2 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in oncology, particularly in the context of cancer stem cells (CSCs).[1] Validating the efficacy and specificity of novel inhibitors is paramount. This guide provides a comparative overview of orthogonal assays to confirm the activity of Dclk1-IN-2, a potent DCLK1 inhibitor. We present supporting experimental data for this compound and other relevant inhibitors, detailed experimental protocols, and visual workflows to aid in the comprehensive evaluation of DCLK1-targeted compounds.
Comparative Analysis of DCLK1 Inhibitors
The potency of this compound has been demonstrated in both biochemical and cell-based assays. To provide a clear comparison, the following table summarizes the inhibitory concentrations (IC50) of this compound and other known DCLK1 inhibitors.
| Compound | Assay Type | Target/Cell Line | IC50 | Reference |
| This compound | Biochemical | DCLK1 | 171.3 nM | [2][3] |
| Cell-based (Antiproliferative) | SW1990 | 0.6 µM | [2][3] | |
| DCLK1-IN-1 | Binding Assay | DCLK1 | 9.5 nM | [4] |
| Kinase Assay (33P-ATP) | DCLK1 | 57 nM | [4] | |
| NanoBRET (Target Engagement) | HCT116 | 279 nM | [4] | |
| XMD8-92 | Kinase Assay | DCLK1 | 716 nM | [5] |
| LRRK2-IN-1 | Kinase Assay | DCLK1 | 186 nM | [5] |
| XMD-17-51 | Cell-free Kinase Assay | DCLK1 | 14.64 nM | [6] |
DCLK1 Signaling Pathways
DCLK1 is implicated in multiple oncogenic signaling pathways that regulate cell proliferation, survival, and epithelial-mesenchymal transition (EMT). Understanding these pathways is crucial for designing experiments to probe the downstream effects of DCLK1 inhibition.
Figure 1. DCLK1 Signaling Pathways.
Experimental Workflow for this compound Validation
A multi-step, orthogonal approach is recommended to robustly validate the activity of a DCLK1 inhibitor like this compound. This workflow progresses from initial biochemical confirmation of target engagement to cellular assays that measure phenotypic outcomes.
Figure 2. Orthogonal Assay Workflow.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells of interest (e.g., SW1990)
-
Complete culture medium
-
This compound and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or other inhibitors for the desired time (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies, a measure of clonogenic survival.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound and other inhibitors
-
6-well plates
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat the cells with the desired concentrations of this compound or other inhibitors.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Express the results as a percentage of the vehicle-treated control.
Spheroid Formation Assay
This assay evaluates the self-renewal capacity of cancer stem-like cells by their ability to form three-dimensional spheroids in non-adherent conditions.
Materials:
-
Cells of interest
-
Serum-free medium supplemented with growth factors (e.g., EGF, bFGF)
-
This compound and other inhibitors
-
Ultra-low attachment 96-well plates
-
Microscope with imaging capabilities
Procedure:
-
Prepare a single-cell suspension of the cells.
-
Seed a low density of cells (e.g., 1,000 cells/well) in ultra-low attachment 96-well plates with serum-free medium containing the inhibitors.
-
Incubate for 7-10 days to allow for spheroid formation.
-
Capture images of the spheroids using a microscope.
-
Quantify the number and size of the spheroids.
-
Compare the spheroid-forming efficiency between treated and control groups.
By employing this comprehensive suite of orthogonal assays, researchers can rigorously validate the on-target activity of this compound and objectively compare its performance against alternative inhibitors, thereby accelerating the development of novel cancer therapeutics.
References
- 1. DCLK1 doublecortin like kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CLK1 — TargetMol Chemicals [targetmol.com]
- 4. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. XMD-17-51 Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Dclk1-IN-1: A Comparative Guide to its Kinase Selectivity Profile
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of Dclk1-IN-1 against other kinases, supported by experimental data.
Doublecortin-like kinase 1 (Dclk1) has emerged as a significant therapeutic target in various cancers, including pancreatic, colorectal, and renal cell carcinoma.[1][2][3] The development of selective inhibitors is crucial for elucidating its biological functions and for potential therapeutic applications. Dclk1-IN-1 is a first-generation, potent, and selective chemical probe for the Dclk1 kinase domain.[1] This guide details its selectivity based on comprehensive kinase profiling.
Kinase Inhibition Profile of Dclk1-IN-1
To determine the selectivity of Dclk1-IN-1, its binding affinity was assessed against a large panel of human kinases using the KINOMEscan™ platform. This assay measures the ability of a compound to compete with an immobilized ligand for binding to the kinase active site. The results are reported as "% of Control," where a lower percentage indicates stronger binding and inhibition.
At a concentration of 1 µM, Dclk1-IN-1 demonstrated exceptional selectivity for Dclk1 and its close homolog Dclk2.[1] Out of 489 human kinases tested, only Dclk1 and Dclk2 were inhibited to less than 10% of the control signal, indicating a very narrow spectrum of activity.[1]
| Kinase Target | % of Control @ 1µM | IC50 (nM) | Assay Type |
| DCLK1 | <10 | 9.5 | KINOMEscan[1] |
| 57 | Radiometric (³³P-ATP)[1] | ||
| DCLK2 | <10 | 31 | KINOMEscan[1] |
| 103 | Radiometric (³³P-ATP)[1] | ||
| Other 487 Kinases | >10 | - | KINOMEscan[1] |
Table 1: Kinase Inhibition Data for Dclk1-IN-1. This table summarizes the in vitro kinase binding and inhibition data for Dclk1-IN-1 against its primary targets, Dclk1 and Dclk2. The KINOMEscan data shows strong binding to both kinases at 1 µM, while the IC50 values from both binding and radiometric assays confirm potent inhibition.
Experimental Protocols
KINOMEscan™ Assay Methodology
The cross-reactivity profile of Dclk1-IN-1 was determined using the KINOMEscan™ assay platform (DiscoverX). This competitive binding assay quantitatively measures the interaction between a test compound and a panel of DNA-tagged human kinases.
-
Assay Principle: Kinases are tagged with a proprietary DNA tag and immobilized on a solid support (e.g., beads). The test compound (Dclk1-IN-1) is added along with an immobilized, broadly-selective kinase inhibitor ligand.
-
Competitive Binding: Dclk1-IN-1 competes with the immobilized ligand for binding to the active site of the kinases in the panel.
-
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates that the test compound has successfully competed for binding.
-
Data Interpretation: The results are reported as a percentage of the signal from a DMSO control (vehicle). A lower percentage signifies stronger binding affinity of the test compound to the kinase.
Dclk1 Signaling and Off-Target Considerations
Dclk1 is a serine/threonine kinase that plays a role in several signaling pathways implicated in cancer development and progression.[4] It is involved in regulating microtubule dynamics, and its kinase activity has been linked to epithelial-to-mesenchymal transition (EMT), cancer stem cell properties, and cell migration.[5][6]
Given the high selectivity of Dclk1-IN-1, the likelihood of observing phenotypes due to off-target kinase inhibition is low. However, it is important to note that some other kinase inhibitors, such as LRRK2-IN-1 and XMD8-92, have been reported to have off-target activity against Dclk1.[7][8] This underscores the importance of using highly selective probes like Dclk1-IN-1 to specifically investigate Dclk1 biology. The promiscuity of other inhibitors can lead to misinterpretation of experimental results, attributing observed effects to the intended target when they may be due to Dclk1 inhibition.[7]
References
- 1. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Doublecortin-like kinase 1 exhibits cancer stem cell-like characteristics in a human colon cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Dclk1-IN-2 Versus Non-Specific Kinase Inhibitors: A Comparative Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective DCLK1 inhibitor, Dclk1-IN-2, against the non-specific kinase inhibitors sorafenib and sunitinib in the context of cancer research. The information presented is based on available preclinical data and aims to highlight the distinct mechanisms and potential therapeutic advantages of a targeted approach.
Doublecortin-like kinase 1 (DCLK1) has emerged as a promising target in oncology, identified as a marker for tumor stem cells in various cancers, including those of the gastrointestinal tract, pancreas, and colon.[1] Its expression is correlated with poor prognosis and resistance to chemotherapy.[1] this compound is a selective inhibitor of DCLK1 and its homolog DCLK2, offering a targeted approach to disrupt DCLK1-mediated signaling pathways.[2][3] In contrast, non-specific kinase inhibitors such as sorafenib and sunitinib target a broad range of kinases involved in tumor growth and angiogenesis.[4][5][6] This guide delves into a comparative analysis of their performance, supported by experimental data.
Kinase Specificity: A Tale of Two Approaches
The fundamental difference between this compound and non-specific kinase inhibitors lies in their target profiles. This compound is a highly selective chemical probe for the DCLK1/2 kinase domain, with minimal off-target effects on other kinases like ERK5, ACK, and LRRK2.[2][3] This specificity allows for a focused investigation of DCLK1's role in cancer biology.
Conversely, sorafenib and sunitinib are multi-targeted inhibitors. Sorafenib targets Raf kinases (RAF-1, wild-type BRAF, and mutant BRAF V600E) and several receptor tyrosine kinases (RTKs) including VEGFRs and PDGFRs.[5][7] Sunitinib also inhibits a range of RTKs, including VEGFRs, PDGFRs, KIT, FLT3, and RET.[4][6] While this broad activity can be advantageous in targeting multiple oncogenic pathways simultaneously, it also increases the likelihood of off-target effects and associated toxicities.
Table 1: Kinase Inhibition Profile
| Inhibitor | Primary Targets | Noted Off-Targets/Multi-Targets |
| This compound | DCLK1, DCLK2[2][3] | Minimal activity against ERK5, ACK, LRRK2[2][3] |
| Sorafenib | Raf-1, B-Raf (wild-type & V600E)[5] | VEGFR-1, -2, -3, PDGFR-β, c-KIT, FLT3, RET[5][7] |
| Sunitinib | VEGFR-1, -2, -3, PDGFR-α, -β, c-KIT[4][6] | FLT3, RET, CSF-1R[4][6] |
Preclinical Performance: A Comparative Overview
Direct head-to-head preclinical studies comparing this compound with sorafenib or sunitinib in the same cancer models are limited. However, by examining their effects in relevant cancer types, we can infer their distinct performance characteristics.
In Vitro Efficacy
This compound has demonstrated potent and selective inhibition of DCLK1 kinase activity in biochemical and cellular assays.[2][3] For instance, in pancreatic ductal adenocarcinoma (PDAC) organoids, this compound treatment led to a significant reduction in cell viability, highlighting its efficacy in a patient-derived model.[8]
Sorafenib and sunitinib have shown broad anti-proliferative activity across a range of cancer cell lines. Sorafenib effectively inhibits the proliferation of hepatocellular carcinoma (HCC) cells,[9] while sunitinib has demonstrated efficacy against renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST) cell lines.[10]
Table 2: In Vitro Performance Data
| Inhibitor | Cancer Model | Assay | Endpoint | Result |
| This compound | Pancreatic Ductal Adenocarcinoma (PDAC) Organoids | Cell Viability Assay | Reduction in Viability | Significant reduction with 1 µM this compound[11] |
| Sorafenib | Hepatocellular Carcinoma (Huh-7 cells) | Proliferation Assay (MTT) | IC50 | ~6 µM at 48 hours[9] |
| Sunitinib | Renal Cell Carcinoma (cell lines) | Viability/Apoptosis Assays | Decreased Viability | Effective in inducing apoptosis and decreasing viability[12] |
In Vivo Efficacy
In vivo studies have further underscored the anti-tumor potential of these inhibitors. While specific in vivo data for this compound in cancer models is emerging, its predecessor, LRRK2-IN-1 (which also inhibits DCLK1), has been shown to suppress tumor growth in colorectal and pancreatic cancer xenograft models.[13]
Sorafenib has demonstrated significant tumor growth inhibition in HCC xenograft models, with doses of 50-100 mg/kg leading to substantial tumor suppression.[14] Similarly, sunitinib has shown robust anti-tumor activity in RCC xenograft models, leading to tumor regression.[4][10]
Table 3: In Vivo Performance Data
| Inhibitor | Cancer Model | Dosing Regimen | Endpoint | Result |
| LRRK2-IN-1 (DCLK1 inhibitor) | Pancreatic Cancer Xenograft | Not specified | Tumor Growth Inhibition | Potent suppression of tumor growth[13] |
| Sorafenib | Hepatocellular Carcinoma Xenograft (patient-derived) | 50-100 mg/kg daily | Tumor Growth Inhibition | 85-96% inhibition of tumor growth[14] |
| Sunitinib | Renal Cell Carcinoma Xenograft | Not specified | Tumor Regression | Induced tumor regression[4] |
Signaling Pathways and Mechanisms of Action
The distinct target profiles of these inhibitors translate to different mechanisms of action at the cellular level.
DCLK1 Signaling
DCLK1 is implicated in several key oncogenic signaling pathways, including Wnt/β-catenin, RAS, and Notch.[1][15][16] By inhibiting DCLK1, this compound is expected to disrupt these pathways, leading to reduced cancer stem cell maintenance, proliferation, and invasion.
Non-Specific Kinase Inhibitor Pathways
Sorafenib and sunitinib exert their anti-cancer effects through the simultaneous inhibition of multiple pathways. Their primary mechanism involves blocking angiogenesis by targeting VEGFR and PDGFR, thereby cutting off the tumor's blood supply. Additionally, their inhibition of other kinases like Raf (sorafenib) and KIT (sunitinib) directly impacts tumor cell proliferation and survival.
References
- 1. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DCLK1-IN-1 | Other Kinases | Tocris Bioscience [tocris.com]
- 4. A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical development of the oral multikinase inhibitor sorafenib in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. urotoday.com [urotoday.com]
- 13. Small molecule kinase inhibitor LRRK2-IN-1 demonstrates potent activity against colorectal and pancreatic cancer through inhibition of doublecortin-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of DCLK1 in oncogenic signaling (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
Evaluating the In Vivo Efficacy of Dclk1-IN-2 Compared to Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the Dclk1 inhibitor, Dclk1-IN-2 (also reported in literature as Dclk1-IN-1), against other emerging therapeutic compounds targeting Doublecortin-like kinase 1 (DCLK1). DCLK1 is a well-documented cancer stem cell marker implicated in tumor initiation, progression, and resistance to therapy in various cancers, including colorectal cancer (CRC).[1][2] This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the complex signaling pathways regulated by DCLK1.
Comparative In Vivo Efficacy of DCLK1-Targeting Compounds
The following table summarizes the in vivo efficacy of this compound and other DCLK1-targeting compounds from preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from separate studies, which may involve different cancer models, cell lines, and treatment regimens.
| Compound Type | Specific Compound | Cancer Model | Cell Line | Dosage & Administration | Key In Vivo Efficacy Results | Reference |
| Small Molecule Inhibitor | Dclk1-IN-1 | Colorectal Cancer Xenograft | HCT116 | 10 mg/kg, daily subcutaneous injection | Attenuated primary and secondary tumor growth. | [1][3] |
| Small Molecule Inhibitor | DDQ-1 | Colorectal Cancer Xenograft | HCT116 | Not specified in detail | Potent in vitro activity (IC50 = 3 nM); in vivo efficacy suggested but not detailed. | [1] |
| siRNA | DCLK1 siRNA | Colorectal Cancer Xenograft | HCT-116 | Not specified in detail | Inhibition of tumor progression. | [4] |
| Monoclonal Antibody | CBT-15G / CBT-15X | Pancreatic Cancer Xenograft | SW1990 & AsPC-1 | 25 mg/kg, biweekly intraperitoneal injection | Significant impairment of tumor xenograft growth. | |
| CAR-T Cell Therapy | CBT-511 | Colorectal Cancer Xenograft | LoVo | Not specified in detail | Reduced tumor growth by approximately 50% compared to mock CAR-T cells. | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for the key experiments cited in this guide.
Colorectal Cancer Xenograft Model for Small Molecule Inhibitor Evaluation (Dclk1-IN-1)
This protocol is based on studies evaluating the in vivo efficacy of Dclk1-IN-1 in a colorectal cancer xenograft model.[3][7]
a. Cell Culture:
-
Human colorectal cancer cell line HCT116 is cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice), 4-6 weeks old, are used to prevent rejection of human tumor cells.
-
All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
c. Tumor Implantation:
-
HCT116 cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio).
-
A total of 1 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the flank of each mouse.
d. Treatment Regimen:
-
Tumor growth is monitored regularly using calipers.
-
When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups.
-
Dclk1-IN-1 is administered daily via subcutaneous injection at a dose of 10 mg/kg. The control group receives a vehicle control.
-
Treatment continues for a specified period (e.g., 4 weeks).
e. Efficacy Evaluation:
-
Tumor volume is measured bi-weekly using the formula: (length x width²) / 2.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting).
In Vivo siRNA Delivery and Efficacy Assessment
This protocol provides a general framework for in vivo siRNA delivery in a cancer xenograft model.[3][8][9][10]
a. siRNA Formulation:
-
DCLK1-targeting siRNA and a non-targeting control siRNA are encapsulated in a suitable delivery vehicle (e.g., lipid nanoparticles, polymeric nanoparticles) to protect against degradation and facilitate cellular uptake.
b. Animal Model and Tumor Implantation:
-
As described in the xenograft model for small molecule inhibitors.
c. Administration of siRNA:
-
Once tumors are established, formulated siRNA is administered systemically (e.g., via tail vein injection) or locally (e.g., intratumoral injection).
-
The dosage and frequency of administration will depend on the formulation and the specific study design.
d. Efficacy and Target Knockdown Analysis:
-
Tumor growth is monitored as the primary efficacy endpoint.
-
To confirm target engagement, a subset of tumors is harvested at specified time points after siRNA administration.
-
DCLK1 mRNA and protein levels in the tumor tissue are quantified using qRT-PCR and western blotting, respectively, to assess the degree of gene knockdown.
Monoclonal Antibody Therapy in a Xenograft Model
This protocol is representative of studies evaluating anti-DCLK1 monoclonal antibodies.
a. Animal Model and Tumor Implantation:
-
As described in the xenograft model for small molecule inhibitors, using a relevant cancer cell line (e.g., SW1990 for pancreatic cancer).
b. Antibody Treatment:
-
When tumors reach the desired size, mice are randomized into groups.
-
The anti-DCLK1 monoclonal antibody (e.g., CBT-15G) is administered via intraperitoneal injection at a specified dose (e.g., 25 mg/kg) and schedule (e.g., biweekly).
-
A control group receives an isotype control antibody.
c. Efficacy Assessment:
-
Tumor volume and body weight are monitored throughout the study.
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways regulated by DCLK1 is essential for interpreting the mechanism of action of its inhibitors. The following diagrams, generated using the DOT language for Graphviz, illustrate key DCLK1 signaling pathways and a typical experimental workflow for evaluating in vivo efficacy.
Caption: DCLK1 Signaling Pathways in Cancer.
Caption: DCLK1/XRCC5/COX2 Signaling Axis in CRC.
Caption: Experimental Workflow for In Vivo Efficacy.
References
- 1. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting DCLK1 overcomes 5‐fluorouracil resistance in colorectal cancer through inhibiting CCAR1/β‐catenin pathway‐mediated cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of in vivo siRNA delivery in cancer mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. DCLK1 Monoclonal Antibody-Based CAR-T Cells as a Novel Treatment Strategy against Human Colorectal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for in vivo siRNA delivery in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A robust in vivo positive-readout system for monitoring siRNA delivery to xenograft tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concepts in in vivo siRNA Delivery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Structural basis for Dclk1-IN-2 selectivity over other inhibitors
A deep dive into the structural underpinnings of Dclk1-IN-2's remarkable selectivity reveals a tale of meticulous design, exploiting subtle but critical differences in the kinase landscape. This guide dissects the molecular interactions and structural features that set this compound apart from other inhibitors, providing a comprehensive comparison for researchers and drug development professionals.
Doublecortin-like kinase 1 (DCLK1) has emerged as a compelling therapeutic target in various cancers, including pancreatic, colorectal, and renal cell carcinoma.[1][2][3] Its role in promoting tumorigenesis, metastasis, and cancer stem cell survival has spurred the development of targeted inhibitors.[4][5][6] Among these, this compound (also reported as DCLK1-IN-1) stands out for its exceptional selectivity, a crucial attribute for minimizing off-target effects and enhancing therapeutic efficacy.[1][7][8][9] This guide explores the structural basis for this compound's selectivity by comparing it with other known DCLK1 inhibitors.
Comparative Inhibitor Performance
The development of this compound was a result of iterative structure-based design, aiming to improve upon earlier, less selective compounds.[1] The following tables summarize the quantitative data for this compound and other key inhibitors, highlighting the differences in their potency and selectivity.
| Inhibitor | DCLK1 IC50 (nM) | DCLK1 Kd (nM) | Off-Target Kinases & Domains | Selectivity Notes |
| This compound (DCLK1-IN-1) | 57 | 109 | DCLK2 | Highly selective for DCLK1 and DCLK2.[1][8] |
| XMD8-92 | 716 | - | ERK5, LRRK2, BRD4 | A multi-targeted inhibitor with weak DCLK1 activity.[10] |
| LRRK2-IN-1 | 186 | - | LRRK2, ERK5 | Initially developed for LRRK2, also inhibits DCLK1.[1][10] |
| Ruxolitinib | 1645 | - | JAK1, JAK2 | A JAK inhibitor with comparatively weak DCLK1 activity.[11] |
| FMF-03-055-1 | - | - | LRRK2, BRD4 | A precursor to this compound with good DCLK1 affinity but less selectivity.[1][12] |
IC50 and Kd values can vary depending on the assay conditions. Data presented here is a representative summary from the cited literature.
The Structural Basis of this compound's Selectivity
The remarkable selectivity of this compound is not accidental but rather the product of exploiting a key difference in the ATP-binding pocket of DCLK1 compared to other kinases.
The Gatekeeper Residue: A Lock and Key Difference
At the heart of this compound's selectivity lies the gatekeeper residue . In DCLK1, this residue is a methionine (Met465) .[1] In contrast, a common off-target kinase, ERK5, possesses a more rigid and smaller leucine (Leu137) at this position.[1] The design of this compound, specifically the trifluoroethyl group on the diazepinone amide substituent (R1), was engineered to form favorable interactions with the DCLK1 gatekeeper methionine.[1] This specific interaction is less favorable with the leucine gatekeeper of ERK5, leading to a significant drop in affinity for the off-target kinase.[1][10]
The development of this compound from its precursors illustrates this principle. Substituting the methyl group in earlier compounds with a larger ethyl group (FMF-03-055-1) was well-tolerated by DCLK1 but resulted in a more than 10-fold reduction in affinity for ERK5.[1] The subsequent introduction of the electronegative trifluoroethyl group in this compound further enhanced this selectivity against ERK5, as well as against other off-targets like LRRK2 and the bromodomain BRD4.[1][12]
dot
Caption: this compound's selective binding to DCLK1 over ERK5.
Conformational Changes and Allosteric Pockets
Structural studies have revealed another layer to this compound's selectivity. The binding of this compound induces a significant conformational change in the N-lobe of the DCLK1 kinase domain.[7] This structural rearrangement opens up a new allosteric site, a previously unobserved pocket that can be exploited for the design of even more selective inhibitors.[7] This induced-fit mechanism is a key differentiator from its precursors, which bind in a more conventional manner.[7]
DCLK1 Signaling Pathways
DCLK1 is implicated in a number of critical cancer-related signaling pathways, making its selective inhibition a promising therapeutic strategy.[4][5][13]
dot
References
- 1. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for small molecule targeting of Doublecortin Like Kinase 1 with DCLK1-IN-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Structural Basis of Inhibition of DCLK1 by Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for small molecule targeting of Doublecortin Like Kinase 1 with DCLK1-IN-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dclk1-IN-2 and siRNA-Mediated Knockdown in Modulating Cancer Phenotypes
For researchers, scientists, and drug development professionals, understanding the nuanced differences between targeted inhibition strategies is paramount for advancing therapeutic discovery. This guide provides an objective comparison of two widely used methods for interrogating the function of Doublecortin-like kinase 1 (DCLK1), a key regulator of tumorigenesis and cancer stem cell biology: the small molecule inhibitor Dclk1-IN-2 and siRNA-mediated gene knockdown.
This document summarizes quantitative data from experimental studies, presents detailed experimental protocols for key assays, and visualizes complex signaling pathways and workflows to facilitate a comprehensive understanding of the phenotypic differences between these two powerful research tools.
Introduction to DCLK1
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that has emerged as a significant player in cancer progression.[1][2] Initially identified for its role in neuronal development, DCLK1 is now recognized as a marker for cancer stem cells (CSCs) in various malignancies, including colorectal, pancreatic, and renal cancers.[1][3][4] Its overexpression is often correlated with poor prognosis, metastasis, and drug resistance.[5][6] DCLK1 exerts its oncogenic functions by modulating several critical signaling pathways, such as Notch, Wnt/β-catenin, and Hippo-YAP, thereby influencing cell proliferation, survival, migration, and epithelial-to-mesenchymal transition (EMT).[3][6][7]
Mechanisms of Action: this compound vs. siRNA
This compound is a selective small molecule inhibitor that targets the kinase activity of DCLK1.[1][8] By binding to the ATP-binding pocket of the DCLK1 kinase domain, it prevents the phosphorylation of downstream substrates, thereby acutely blocking its signaling functions.[9][10] This allows for the study of the immediate consequences of inhibiting DCLK1's catalytic activity.
siRNA-mediated knockdown , on the other hand, operates at the post-transcriptional level. Small interfering RNAs (siRNAs) are designed to specifically target and degrade DCLK1 mRNA, leading to a reduction in the total DCLK1 protein level.[5][11] This approach effectively diminishes both the kinase-dependent and potential scaffolding (non-kinase) functions of the DCLK1 protein. The effects of siRNA are typically observed over a longer period (24-72 hours) as existing protein is degraded.[12][13]
Quantitative Comparison of Phenotypic Effects
The following tables summarize the quantitative effects of DCLK1 inhibitors (including the closely related DCLK1-IN-1) and DCLK1 siRNA on various cancer cell phenotypes as reported in the literature.
| Phenotypic Parameter | DCLK1 Inhibitor (DCLK1-IN-1) | DCLK1 siRNA | Cell Line | Reference |
| Proliferation/Viability | Limited inhibition in 2D culture | ~20% decrease | Caki-2 (Renal) | [12][14] |
| Significant reduction in 3D spheroid formation | Significant reduction in spheroid formation | HNSCC | [13] | |
| Migration | Substantial reduction | ~30% decrease in wound healing | Caki-2 (Renal) | [12] |
| Significantly decreased | Significantly decreased | HNSCC | [15] | |
| Invasion | Substantially decreased | 80-90% reduction | Caki-2 (Renal) | [12] |
| Significantly decreased | Substantially decreased | HNSCC | [15] | |
| Apoptosis | Increased apoptosis | Increased apoptosis | HCT-116 (Colorectal) | [16] |
| Stemness (Colony/Sphere Formation) | Significantly inhibited | Decreased colon sphere formation | Colorectal Cancer Cells | [5] |
| Substantially decreased colony formation | Substantially decreased colony formation | HNSCC | [15] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: DCLK1 signaling network in cancer.
Caption: Comparative experimental workflow.
Detailed Experimental Protocols
siRNA-Mediated Knockdown of DCLK1
-
Cell Seeding: Plate cells (e.g., HCT-116, Caki-2) in 6-well plates at a density that will result in 60-70% confluency at the time of transfection.[16]
-
Transfection:
-
Prepare two tubes. In tube 1, dilute DCLK1-specific siRNA (e.g., 5 nM final concentration) or a scrambled negative control siRNA in serum-free medium.[16]
-
In tube 2, dilute a transfection reagent (e.g., Lipofectamine 3000) in serum-free medium according to the manufacturer's protocol.
-
Combine the contents of the two tubes, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complex dropwise to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours before proceeding with downstream assays.[12][13] Knockdown efficiency should be validated by qRT-PCR and/or Western blotting.
This compound Treatment
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: When cells reach the desired confluency, replace the culture medium with fresh medium containing this compound at the desired final concentration (e.g., 5 µM) or an equivalent concentration of the vehicle (DMSO) as a control.[9]
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24-72 hours) before analysis.
Cell Viability/Proliferation Assay (MTT)
-
Seed cells in a 96-well plate and treat with this compound or transfect with siRNA as described above.
-
At the end of the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Wound Healing (Migration) Assay
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "wound" by scratching the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells and replace with fresh medium containing this compound or after siRNA transfection.
-
Capture images of the wound at 0 hours and subsequent time points (e.g., 12, 24, 48 hours).[12]
-
Measure the wound area at each time point to quantify cell migration.
Transwell Invasion Assay
-
Coat the upper surface of a transwell insert (8 µm pore size) with a thin layer of Matrigel.
-
Seed cells (pre-treated with this compound or transfected with siRNA) in serum-free medium into the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
Western Blotting
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against DCLK1 or other proteins of interest overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Discussion and Conclusion
Both this compound and siRNA-mediated knockdown are effective tools for studying DCLK1 function, but they offer distinct advantages and considerations.
-
Specificity and Timing: this compound provides acute inhibition of kinase activity, allowing for the study of immediate downstream signaling events. Its effects are often reversible. siRNA-mediated knockdown results in a more sustained depletion of the entire DCLK1 protein, affecting both kinase and potential non-kinase functions. The onset of the effect is slower, depending on the half-life of the protein.
-
Off-Target Effects: Small molecule inhibitors can have off-target effects on other kinases.[8] Similarly, siRNAs can have off-target effects by unintentionally silencing other genes. Proper controls, such as using a negative control compound (like DCLK1-NEG) or multiple different siRNA sequences targeting the same gene, are crucial.[17][18]
-
Phenotypic Outcomes: As the quantitative data suggests, both methods generally lead to similar anti-cancer phenotypes, including reduced proliferation, migration, invasion, and stemness, along with increased apoptosis.[1][15][16] However, the magnitude of the effect can vary depending on the cell type, the specific assay, and the efficiency of the knockdown or inhibition. For instance, in some contexts, DCLK1 inhibitors show limited effects on 2D proliferation but are potent in 3D models, highlighting the importance of the experimental system.[14]
References
- 1. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCLK1 and its oncogenic functions: A promising therapeutic target for cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
- 7. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blocking of doublecortin-like kinase 1-regulated SARS-CoV-2 replication cycle restores cell signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are DCLK1 modulators and how do they work? [synapse.patsnap.com]
- 11. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 16. DCLK1 Inhibition Sensitizes Colorectal Cancer Cells to Radiation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical Biology Toolkit for DCLK1 Reveals Connection to RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Distinguishing parallel from series circuits with a double knockdown procedure in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Dclk1-IN-2
Essential Safety and Handling Guide for Dclk1-IN-1
Note: Information available pertains to Dclk1-IN-1, a selective inhibitor of doublecortin-like kinase 1 (DCLK1) and DCLK1/2. It is presumed that the query for "Dclk1-IN-2" refers to this compound. This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this potent research chemical.
While a Safety Data Sheet (SDS) for Dclk1-IN-1 indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle all research chemicals of this nature with a high degree of caution.[1] Kinase inhibitors are potent molecules designed to have biological effects at low concentrations. Therefore, implementing rigorous safety protocols is essential to minimize exposure risk.
Quantitative Data Summary
The following table summarizes key quantitative data for Dclk1-IN-1, compiled from various suppliers and research articles.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₈F₃N₇O₂ | |
| Molecular Weight | 527.55 g/mol | |
| CAS Number | 2222635-15-4 | [1] |
| Appearance | Solid powder | [2][3] |
| Purity | ≥98% | |
| IC₅₀ Values | DCLK1: 9.5 nM (binding assay), 57.2 nM (kinase assay)DCLK2: 31 nM (binding assay), 103 nM (kinase assay) | [2][3][4] |
| Solubility | DMSO: Soluble to 100 mM (52.76 mg/mL)Ethanol: Soluble to 100 mM (52.76 mg/mL) | |
| Storage (Powder) | Store at -20°C for up to 3 years. | [2][5] |
| Storage (Solvent) | Store at -80°C for up to 2 years. | [2][3] |
| Oral Bioavailability | 81% (in mice) | [3][4] |
Operational Plan: Personal Protective Equipment (PPE) and Handling
Given the potent biological activity of Dclk1-IN-1, a comprehensive PPE and handling strategy is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.[6] The following step-by-step guidance outlines the minimum required PPE and procedures.
Engineering Controls and Preparation
-
Designated Work Area: All handling of Dclk1-IN-1 powder should be performed in a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet, to contain any airborne particles.[6]
-
Weighing: Use a balance inside a fume hood or a ventilated balance enclosure.
-
Materials: Have all necessary equipment and reagents ready before starting, including micro-spatulas, weigh paper, solvent, and waste containers.
Required Personal Protective Equipment (PPE)
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required.[7] The outer glove should be removed and disposed of immediately after handling the compound. The inner glove should be removed upon leaving the work area.
-
Gown: A disposable, solid-front protective gown with long sleeves and tight-fitting cuffs is mandatory.[6][7] Gowns should be shown to be resistant to permeability by hazardous drugs.
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are required at all times.[8]
-
Respiratory Protection: While a fume hood provides primary respiratory protection, a NIOSH-approved N95 respirator should be worn when handling larger quantities of the powder or if there is a risk of aerosolization outside of a containment device.[6]
-
Face Shield: A face shield should be worn in addition to goggles if there is a significant risk of splashes, such as when preparing concentrated stock solutions.[7]
Procedural Workflow for Safe Handling
The following workflow diagram illustrates the key steps for safely preparing a stock solution of Dclk1-IN-1.
Disposal Plan
Proper disposal of Dclk1-IN-1 and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with Dclk1-IN-1, including gloves, weigh paper, pipette tips, and empty vials, must be disposed of in a clearly labeled hazardous chemical waste container.
-
Liquid Waste: Unused or expired solutions of Dclk1-IN-1 should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[1]
-
Decontamination: Work surfaces should be decontaminated after each use. A suitable decontamination solution (e.g., a surface deactivating agent or 70% ethanol, depending on institutional guidelines) should be used to wipe down the work area.
Cited Experimental Methodologies
Dclk1-IN-1 has been utilized in various experimental settings to probe the function of DCLK1. The following provides an overview of methodologies cited in the literature.
-
In Vitro Kinase Assays: The inhibitory activity of Dclk1-IN-1 was determined using kinase assays, which measured the phosphorylation of a substrate by DCLK1 or DCLK2 in the presence of the inhibitor. IC₅₀ values were calculated from these measurements.[2][3][4]
-
Cell-Based Assays:
-
Cell Proliferation/Viability (MTT Assay): Renal cell carcinoma (RCC) and colorectal cancer (CRC) cell lines were treated with varying concentrations of Dclk1-IN-1 to determine its effect on cell growth.[9][10] For instance, in CRC cell lines HCT116 and hCRC#1, the IC₅₀ values for cytotoxicity after 48 hours were 3.842 µM and 3.620 µM, respectively.[10]
-
Colony Formation Assays: To assess long-term cell survival and clonogenic capacity, RCC cells were treated with Dclk1-IN-1 at doses as low as 1 µM.[9]
-
Spheroid Assays: The impact on cancer stemness was evaluated by treating RCC cells in ultra-low attachment spheroid assays with Dclk1-IN-1 at concentrations of 1, 5, and 10 µM.[9]
-
-
Western Blotting: The on-target effect of Dclk1-IN-1 was confirmed by treating RCC cell lines (ACHN, 786-O, CAKI-1) with 10 µM of the inhibitor and detecting a decrease in the phosphorylation of DCLK1 at Serine 337.[9]
-
In Vivo Studies: Dclk1-IN-1 has been shown to be orally bioavailable and well-tolerated in mice at doses up to 100 mg/kg, with a half-life of 2.09 hours.[3][4]
Dclk1 Signaling Pathway
DCLK1 is recognized as a marker for tumor stem cells and plays a crucial role in the regulation of multiple oncogenic signaling pathways.[11][12][13] Its inhibition by compounds like Dclk1-IN-1 can disrupt these pathways, thereby affecting cancer cell proliferation, metastasis, and survival.[14]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. DCLK1-IN-1 | DCLK1/2 Inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. DCLK1-IN-1 - Immunomart [immunomart.org]
- 6. gerpac.eu [gerpac.eu]
- 7. pogo.ca [pogo.ca]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. mdpi.com [mdpi.com]
- 10. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
- 14. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
